1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(2-methoxyphenyl)methyl]piperidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-18-13-8-3-2-6-11(13)10-15-9-5-4-7-12(15)14(16)17/h2-3,6,8,12H,4-5,7,9-10H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAXUFYVQFXXON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCCCC2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90398024 | |
| Record name | 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
35.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24809802 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1033400-09-7 | |
| Record name | 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90398024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid: A Technical Guide
Introduction
1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational rigidity and ability to interact with biological targets. The specific substitution pattern of a 2-methoxybenzyl group on the nitrogen atom and a carboxylic acid at the 2-position of the piperidine ring imparts unique physicochemical properties to the molecule, making it a valuable building block for the synthesis of more complex bioactive compounds. This technical guide provides an in-depth exploration of the synthetic strategies for obtaining this compound, tailored for researchers, scientists, and professionals in the field of drug development.
Strategic Analysis of Synthetic Pathways
The synthesis of this compound presents a unique set of challenges due to the presence of two reactive functional groups in the starting material, piperidine-2-carboxylic acid: a secondary amine and a carboxylic acid. The selection of an appropriate synthetic strategy is paramount to achieving a high yield and purity of the target compound while minimizing side reactions. This guide will elaborate on two primary synthetic routes: a direct N-alkylation approach and a more controlled three-step synthesis involving protection, N-alkylation, and deprotection.
Route 1: Direct N-Alkylation
The most straightforward approach to the synthesis of this compound is the direct N-alkylation of piperidine-2-carboxylic acid with a suitable 2-methoxybenzyl halide, such as 2-methoxybenzyl chloride or bromide. This method, while conceptually simple, is fraught with potential complications that necessitate careful control of reaction conditions.
The primary challenges associated with this route include:
-
Competition between N-alkylation and O-alkylation (esterification): The carboxylic acid can react with the alkylating agent to form an ester, a significant side product.
-
Overalkylation: The newly formed tertiary amine can be further alkylated to yield a quaternary ammonium salt.
-
Racemization: If the starting piperidine-2-carboxylic acid is chiral, the reaction conditions, particularly the use of a strong base, could lead to racemization at the stereocenter.
-
Reactivity of the Alkylating Agent: 2-Methoxybenzyl chloride is a reactive SN1 electrophile, which can lead to side reactions, especially in protic solvents.[1]
To mitigate these challenges, the choice of base and solvent is critical. A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is preferred to minimize esterification and racemization.[2] Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally more suitable than protic solvents to avoid solvolysis of the alkylating agent.[1][2]
Experimental Workflow for Direct N-Alkylation
Caption: Workflow for the direct N-alkylation synthesis.
Route 2: Three-Step Synthesis via Esterification, N-Alkylation, and Hydrolysis
To circumvent the challenges of the direct N-alkylation approach, a more robust and generally higher-yielding three-step strategy can be employed. This method involves the protection of the carboxylic acid as an ester, followed by N-alkylation, and concluding with the hydrolysis of the ester to yield the final product. This approach provides greater control over the reaction and minimizes the formation of byproducts.
Step 1: Esterification of Piperidine-2-carboxylic acid
The first step is the protection of the carboxylic acid functionality as an ester, typically a methyl or ethyl ester. This can be achieved by reacting piperidine-2-carboxylic acid with an alcohol (methanol or ethanol) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or a strong acid like hydrochloric acid (HCl).
Step 2: N-Alkylation of the Piperidine-2-carboxylate Ester
With the carboxylic acid group protected, the N-alkylation of the resulting piperidine-2-carboxylate ester can be carried out more cleanly. The reaction with 2-methoxybenzyl chloride or bromide is performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. A variety of bases can be used, including potassium carbonate or triethylamine, in a suitable solvent like acetonitrile or DMF. A similar procedure has been described for the N-benzylation of 4-piperidinecarboxylic acid methyl ester.[3]
Step 3: Hydrolysis of the Ester
The final step is the hydrolysis of the ester group to regenerate the carboxylic acid. This is typically achieved under basic conditions, for example, by treating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification to precipitate the final product.
Experimental Workflow for the Three-Step Synthesis
Caption: Workflow for the three-step synthesis route.
Detailed Experimental Protocols
Protocol for Direct N-Alkylation (Route 1)
Materials:
-
Piperidine-2-carboxylic acid
-
2-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a solution of piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add 2-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford this compound.
Protocol for Three-Step Synthesis (Route 2)
Step 1: Synthesis of Methyl Piperidine-2-carboxylate
Materials:
-
Piperidine-2-carboxylic acid
-
Methanol (MeOH), anhydrous
-
Thionyl chloride (SOCl₂)
-
Diethyl ether
Procedure:
-
Suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.
-
Cool the reaction mixture and evaporate the solvent under reduced pressure.
-
Triturate the residue with diethyl ether to obtain methyl piperidine-2-carboxylate hydrochloride as a solid, which can be used in the next step without further purification.
Step 2: Synthesis of Methyl 1-(2-Methoxy-benzyl)-piperidine-2-carboxylate
Materials:
-
Methyl piperidine-2-carboxylate hydrochloride
-
2-Methoxybenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile, anhydrous
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
Dissolve methyl piperidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile.
-
Add potassium carbonate (3.0 eq) and 2-methoxybenzyl chloride (1.1 eq).
-
Heat the mixture to reflux and stir for 12-18 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be purified by column chromatography if necessary.
Step 3: Synthesis of this compound
Materials:
-
Methyl 1-(2-Methoxy-benzyl)-piperidine-2-carboxylate
-
Sodium hydroxide (NaOH)
-
Methanol
-
Water
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Dissolve methyl 1-(2-methoxy-benzyl)-piperidine-2-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.
-
Monitor the hydrolysis by TLC. Once the starting material is consumed, remove the methanol under reduced pressure.
-
Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain this compound.
Data Summary
| Parameter | Route 1: Direct N-Alkylation | Route 2: Three-Step Synthesis |
| Starting Materials | Piperidine-2-carboxylic acid, 2-Methoxybenzyl chloride | Piperidine-2-carboxylic acid, Methanol, Thionyl chloride, 2-Methoxybenzyl chloride, NaOH |
| Key Reagents | K₂CO₃, DMF | SOCl₂, K₂CO₃, NaOH |
| Number of Steps | 1 | 3 |
| Reaction Time | 12-24 hours | 20-32 hours (total) |
| Expected Yield | Moderate (requires optimization) | Good to Excellent |
| Purification | Column chromatography or recrystallization | Filtration and recrystallization often sufficient |
| Key Advantages | Fewer steps | Higher yield, cleaner reaction, better control |
| Key Disadvantages | Potential for side reactions, lower yield | Longer overall synthesis time |
Conclusion
The synthesis of this compound can be successfully achieved through two primary synthetic strategies. The direct N-alkylation route offers a more concise pathway but is susceptible to side reactions that can complicate purification and reduce yields. For a more reliable and higher-yielding synthesis, the three-step approach involving esterification, N-alkylation, and subsequent hydrolysis is recommended. This latter method, while longer, provides superior control over the chemical transformations, leading to a purer final product. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources.
References
- Balakumar, C., Lamba, P., & Begum, A. (2021). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. Journal of Heterocyclic Chemistry, 58(10), 2029-2037.
-
Wikipedia. (2023). Protecting group. Retrieved from [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
-
Chem LibreTexts. (2021). Protecting Groups. Retrieved from [Link]
- Mokhtary, M. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
-
ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]
- Vasilevsky, S. F., & Stepanov, A. A. (2022).
- Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.
-
ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]
- ACS Publications. (1958). ESTERS OF N-SUBSTITUTED PIPERIDINE CARBOXYLIC ACIDS1. The Journal of Organic Chemistry, 23(1), 133-134.
- Google Patents. (2020). A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(2), 283-305.
- Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.
-
PrepChem. (n.d.). Synthesis of 2-piperidine carboxylic acid. Retrieved from [Link]
- National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12345–12356.
- ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.
- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.
- Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
- Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid.
-
ResearchGate. (2022). Reductive amination of acetic acid (2a) with piperidine (1a) to... Retrieved from [Link]
-
Reddit. (2024). Does piperidine work in reductive amination like this? Retrieved from [Link]
-
Pearson+. (n.d.). The two most general amine syntheses are the reductive amination... Retrieved from [Link]
- Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-14).
- National Institutes of Health. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(6), 4974–4987.
- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.
- Google Patents. (2012). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.
Sources
An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Introduction
In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2] This guide provides a comprehensive technical overview of the key physicochemical properties of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, a substituted pipecolic acid derivative. As a structural analogue of naturally occurring amino acids and a scaffold present in numerous bioactive compounds, understanding its fundamental properties is crucial for researchers in medicinal chemistry, pharmacology, and drug formulation.[3] This document will delve into the theoretical and practical aspects of its acidity constant (pKa), lipophilicity (logP), and aqueous solubility, providing both predicted data and detailed experimental protocols for their determination.
Molecular Profile
Chemical Structure:
Molecular Formula: C₁₄H₁₉NO₃[4]
Molecular Weight: 249.31 g/mol [4]
CAS Number: 1033400-09-7[4]
Predicted Physicochemical Data
Due to the limited availability of experimental data for this compound in publicly accessible literature, the following table presents predicted values. These values are computationally derived and serve as a valuable starting point for experimental design and hypothesis generation. For context, experimental data for the parent compound, pipecolic acid, and a structurally related isomer are also included.
| Property | Predicted Value for this compound | Experimental/Predicted Value for Pipecolic Acid | Notes |
| pKa (acidic) | ~2.4 | 2.06 (Predicted)[5][6][7] | The carboxylic acid moiety is expected to have a pKa in the typical range for α-amino acids. |
| pKa (basic) | ~9.5 | 10.39 (Predicted)[5][6][7] | The piperidine nitrogen is a secondary amine, and its basicity is influenced by the N-substituent. |
| logP | ~2.5 - 3.0 | -2.31 (Experimental)[8][9] | The addition of the lipophilic 2-methoxybenzyl group significantly increases the predicted lipophilicity compared to the parent pipecolic acid. |
| Aqueous Solubility | Moderately to Poorly Soluble | 314 mg/mL (Highly Soluble)[8] | The increased lipophilicity from the benzyl substituent is expected to decrease aqueous solubility. Solubility will be highly pH-dependent. |
| Melting Point (°C) | Not available | 264 °C[8] | The melting point will be influenced by the crystalline form and purity of the compound. |
Experimental Determination of Physicochemical Properties
The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of this compound.
Determination of Acidity Constant (pKa)
The pKa values of a molecule are critical as they dictate the extent of its ionization at a given pH, which in turn affects its solubility, permeability, and target binding.[10] For this compound, we expect two pKa values: one for the carboxylic acid group (acidic pKa) and one for the piperidine nitrogen (basic pKa).
This is a highly accurate and widely used method for pKa determination.[11][12][13][14][15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.
Experimental Protocol:
-
Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water:methanol) if solubility is limited. The final concentration should be around 1-5 mM.
-
Calibration of the pH Meter: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C).
-
Titration Setup: Place the analyte solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.
-
Titration with Acid and Base:
-
To determine the basic pKa, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
-
To determine the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).
-
-
Data Acquisition: Record the pH of the solution after each incremental addition of the titrant. Smaller increments should be used near the equivalence points.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence points.
Workflow for Potentiometric pKa Determination:
Caption: Workflow for pKa determination by potentiometric titration.
This method is suitable for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[10][16][17][18][19] The presence of the benzene ring in this compound makes this a viable technique.
Experimental Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, covering a range of at least 2 pH units above and below the expected pKa values.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).
-
Spectral Acquisition: Record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.
Determination of Lipophilicity (logP)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous environment.[20] It is a critical determinant of a drug's ability to cross biological membranes.
This is the traditional and often considered the "gold standard" method for logP determination.[1][21][22][23] It involves partitioning the compound between two immiscible liquids, typically n-octanol and water.
Experimental Protocol:
-
Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.
-
Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.
-
Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.
-
Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to allow for the compound to reach equilibrium between the two phases.
-
Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.
-
Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV or LC-MS.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.
Workflow for Shake-Flask logP Determination:
Caption: Workflow for logP determination by the shake-flask method.
This is a faster, more automated method for estimating logP values.[2][24][25][26] It relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.
Experimental Protocol:
-
Standard Selection: Choose a set of standard compounds with known logP values that span the expected logP range of the analyte.
-
HPLC System Setup: Use a reverse-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Standard Analysis: Inject the standard compounds and record their retention times.
-
Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standards against their known logP values to generate a calibration curve.
-
Analyte Analysis: Inject the this compound solution and determine its retention time under the same chromatographic conditions.
-
logP Estimation: Calculate the log k' of the analyte and use the calibration curve to estimate its logP value.
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral drug absorption and formulation development.[27][28][29][30][31][32][33] The solubility of this compound is expected to be pH-dependent due to its ionizable groups.
This method determines the thermodynamic solubility, which is the concentration of a compound in a saturated solution at equilibrium.
Experimental Protocol:
-
Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).
-
Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.
This is a high-throughput method often used in early drug discovery to assess the solubility of compounds upon their precipitation from a DMSO stock solution.[33][34][35][36][37]
Experimental Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a microplate.
-
Addition to Buffer: Add an aliquot of each DMSO solution to an aqueous buffer in another microplate.
-
Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity (light scattering) of each well using a plate reader at a specific wavelength (e.g., 620 nm).
-
Solubility Estimation: The kinetic solubility is estimated as the highest concentration at which no significant precipitation (increase in turbidity) is observed compared to a blank.
Conclusion
References
-
Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]
-
Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]
-
How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]
-
LogP/D. Cambridge MedChem Consulting. [Link]
-
A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325. [Link]
-
pKa of a dye: UV-VIS Spectroscopy. University of California, Davis. [Link]
- Determination of logP coefficients via a RP-HPLC column.
-
LogP / LogD shake-flask method. (2024). protocols.io. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]
-
Box, K. J., et al. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 49(2), 674-677. [Link]
-
Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]
-
Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s534-s542. [Link]
-
Determination of aqueous solubility by heating and equilibration: A technical note. (2006). The AAPS Journal, 8(3), E547-E551. [Link]
-
Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]
- High throughput HPLC method for determining Log P values.
-
Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2020). Pharmazie, 75(12), 626-631. [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Pharmata, 3(1), 46-51. [Link]
-
5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaguidances. [Link]
-
APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]
-
High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry. [Link]
-
Development of Methods for the Determination of pKa Values. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 173-185. [Link]
-
Piperidine-4-carboxylic acid hydrochloride. Solubility of Things. [Link]
-
Turbidimetric Solubility Assay. Evotec. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies, 21(3), 6-10. [Link]
-
Piperidine-2-carboxylic Acid. Solubility of Things. [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]
-
Turbidimetric Solubility Fact Sheet. Evotec. [Link]
-
Turbidimetric Solubility Fact Sheet. Cyprotex ADME-Tox Solutions. [Link]
-
Potentiometric Acid-Base Titration Guide. Scribd. [Link]
-
L-Pipecolic acid (FDB000546). FooDB. [Link]
-
DL-Pipecolic acid (YMDB01675). Yeast Metabolome Database. [Link]
-
Pipecolic acid (HMDB0000070). Human Metabolome Database. [Link]
-
Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. Bouling Chemical Co., Limited. [Link]
-
Pipecolic Acid (CID 849). PubChem. [Link]
-
Pipecolic acid. Wikipedia. [Link]
-
Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]
-
Piperidine (CID 8082). PubChem. [Link]
-
piperidine-4-carboxylic acid. ChemBK. [Link]
-
(2R)-piperidine-2-carboxylic acid. stenutz.eu. [Link]
- A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2018). ACS Catalysis, 8(11), 10036-10072. [Link]
-
Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]
-
A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino-5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 4. 1033400-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. Showing Compound L-Pipecolic acid (FDB000546) - FooDB [foodb.ca]
- 6. ymdb.ca [ymdb.ca]
- 7. hmdb.ca [hmdb.ca]
- 8. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (2R)-piperidine-2-carboxylic acid [stenutz.eu]
- 10. ijper.org [ijper.org]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. dergipark.org.tr [dergipark.org.tr]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 17. ishigirl.tripod.com [ishigirl.tripod.com]
- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pharmaguru.co [pharmaguru.co]
- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. LogP / LogD shake-flask method [protocols.io]
- 23. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]
- 24. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]
- 26. pubs.acs.org [pubs.acs.org]
- 27. enamine.net [enamine.net]
- 28. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 29. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 30. solubilityofthings.com [solubilityofthings.com]
- 31. dissolutiontech.com [dissolutiontech.com]
- 32. solubilityofthings.com [solubilityofthings.com]
- 33. sygnaturediscovery.com [sygnaturediscovery.com]
- 34. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]
- 35. evotec.com [evotec.com]
- 36. Turbidimetric Solubility Fact Sheet - Evotec [evotec.com]
- 37. news.cyprotex.com [news.cyprotex.com]
A Technical Guide to the Spectral Analysis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Sources
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. acdlabs.com [acdlabs.com]
- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. pubsapp.acs.org [pubsapp.acs.org]
- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. Rutgers_MS_Home [react.rutgers.edu]
"crystal structure of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid"
An In-depth Technical Guide to the Crystallographic Analysis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid and Its Analogs
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the principles and methodologies involved in determining the crystal structure of N-substituted piperidine-2-carboxylic acid derivatives, with a specific focus on the hypothetical analysis of this compound. While a published crystal structure for this specific molecule is not available in open-access crystallographic databases, this document leverages data from closely related analogs and established crystallographic techniques to present a complete, field-proven workflow. We will explore the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) data collection, structure solution, and refinement for this class of compounds. The guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and the importance of authoritative grounding in structural chemistry. It is designed to serve as a practical reference for researchers engaged in the structural elucidation of small organic molecules for applications in medicinal chemistry and drug discovery.
Introduction: The Significance of N-Substituted Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, making it an ideal building block for designing ligands that can interact with complex biological targets. The carboxylic acid moiety at the 2-position, as seen in piperidine-2-carboxylic acid (pipecolic acid), introduces a key functional group for hydrogen bonding and salt bridge formation, often crucial for molecular recognition at enzyme active sites or receptors.
The introduction of an N-benzyl group, particularly one substituted with a methoxy group as in this compound, further enhances the molecule's structural and functional diversity. The benzyl group adds significant steric bulk and potential for aromatic interactions (π-π stacking, cation-π), while the methoxy substituent can influence conformation and electronic properties. Understanding the precise three-dimensional arrangement of these groups through single-crystal X-ray diffraction is paramount for rational drug design, as it provides definitive information on:
-
Conformational Preferences: The chair, boat, or twist-boat conformation of the piperidine ring.
-
Stereochemistry: The absolute configuration of chiral centers.
-
Intra- and Intermolecular Interactions: The hydrogen bonding networks, van der Waals forces, and other non-covalent interactions that dictate the crystal packing and can inform on potential biological interactions.
This guide will walk through the complete process of obtaining and interpreting such structural data, using established protocols and analogous structures as a blueprint.
Synthesis and Crystallization
General Synthesis Route
The synthesis of this compound typically proceeds via N-alkylation of a suitable piperidine-2-carboxylic acid ester. The general workflow is as follows:
A Technical Guide to the Identification of Potential Biological Targets for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Abstract
The identification of novel biological targets for small molecules is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework for elucidating the potential biological targets of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, a compound of interest due to its structural relationship to known bioactive moieties. By integrating robust in silico prediction methodologies with rigorous in vitro validation protocols, this document serves as a practical roadmap for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, provide self-validating, step-by-step protocols, and present a logical workflow from initial hypothesis generation to experimental confirmation, thereby accelerating the journey from a compound of interest to a validated lead with a known mechanism of action.
Part 1: Foundational Analysis of the Compound of Interest
Molecular Scaffolds and Rationale for Investigation
The compound, this compound, is a synthetic molecule built upon two key structural scaffolds:
-
Piperidine-2-carboxylic acid (Pipecolic Acid): This non-proteinogenic amino acid is a known metabolite of L-lysine in plants and animals.[1][2] Biologically, L-pipecolic acid is not inert; it has been identified as a critical regulator of plant immunity and systemic acquired resistance.[2][3] In mammals, it is implicated in neurological functions and may act as a modulator of GABA receptors.[4] Its presence in the core structure suggests a potential for interaction with metabolic enzymes, amino acid transporters, or neurological receptors.
-
2-Methoxy-benzyl Group: The methoxybenzyl moiety is frequently utilized in medicinal chemistry. The presence and position of the methoxy group can significantly influence a molecule's pharmacokinetic properties and binding affinity to biological targets.[5] For instance, molecules containing this group have been explored for their activity against targets like the PI3K/AKT/FOXO1 pathway and cyclooxygenase (COX) enzymes.[6][7]
The combination of these two scaffolds into a single molecule presents a unique chemical entity whose biological targets are not explicitly documented. The primary objective of this guide is to systematically deconvolve its mechanism of action by identifying its direct molecular binding partners.
The Imperative of Target Identification
Identifying a drug's molecular target is a critical step that bridges chemistry with biology. It transforms a compound from a "black box" with an observed phenotypic effect into a precise tool for modulating biological pathways. This process, known as target identification and validation, is paramount for improving the success rate of drug discovery projects by mitigating safety risks and ensuring on-target efficacy.[8][9] The workflow described herein is designed to build confidence in potential targets through a layered, evidence-based approach.
Part 2: In Silico Target Prediction: A Hypothesis-Driven Start
The initial phase of target identification should leverage computational methods to generate a tractable list of high-probability candidate targets.[10] This in silico approach is cost-effective, rapid, and essential for narrowing the vast landscape of the human proteome to a manageable set for experimental validation.[8][11]
Strategy 1: Ligand-Based Virtual Screening
Causality: This method is predicated on the "similarity principle," which posits that structurally similar molecules are likely to have similar biological activities. By identifying known drugs or bioactive compounds that are structurally analogous to our query molecule, we can infer that our compound may interact with the same targets.
Protocol for Ligand-Based Screening:
-
Obtain Compound Structure: Generate a 2D or 3D representation of this compound (e.g., as a SMILES string: COC1=CC=CC=C1CN2CCCCC2C(O)=O).
-
Select Database: Utilize a large-scale public database such as ChEMBL or PubChem, which contains millions of compounds with curated bioactivity data.[12]
-
Perform Similarity Search: Using the compound's structure as a query, perform a Tanimoto similarity search. This algorithm quantifies structural similarity on a scale of 0 (no similarity) to 1 (identical). Set a similarity threshold (e.g., >0.85) to retrieve the closest structural neighbors.
-
Data Mining and Analysis:
-
Extract the known biological targets for each of the retrieved similar compounds.
-
Aggregate and rank the targets based on the frequency of their appearance and the reported potency of the similar compounds.
-
Prioritize targets that appear for multiple distinct, yet similar, chemical series.
-
Data Presentation: The results of this analysis should be summarized in a table.
| Hypothetical Similar Compound | Similarity Score (Tanimoto) | Known Biological Target(s) | Reported Potency (e.g., IC50) |
| Compound A | 0.91 | GABA-A Receptor | 150 nM |
| Compound B | 0.88 | Monoacylglycerol Lipase (MAGL)[13] | 500 nM |
| Compound C | 0.86 | Carbonic Anhydrase IX[14] | 85 nM |
| Compound D | 0.85 | GABA-A Receptor | 220 nM |
Strategy 2: Structure-Based Virtual Screening (Reverse Docking)
Causality: While ligand-based methods rely on known data, structure-based methods can uncover novel interactions. Reverse docking computationally "fits" our query molecule into the 3D binding pockets of a large library of protein crystal structures.[11] A favorable binding energy score suggests a potential physical interaction. This is a powerful hypothesis-generation tool for finding both on-targets and potential off-targets.[11]
Protocol for Reverse Docking Workflow:
-
Ligand Preparation: Generate a low-energy 3D conformation of this compound. Assign appropriate atom types and partial charges using a tool like AutoDock Tools.
-
Target Library Selection: Select a library of 3D protein structures. This can be a broad library (e.g., all human proteins in the Protein Data Bank) or a focused library based on initial hypotheses (e.g., GPCRs, metabolic enzymes, kinases).
-
Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the binding site of each protein in the library.[11]
-
Scoring and Ranking: The software will calculate a binding affinity score (e.g., in kcal/mol) for the best-predicted pose in each protein. Rank the proteins from the most to least favorable binding score.
-
Pose Validation: Manually inspect the top-ranked poses. A plausible interaction is supported by hydrogen bonds, hydrophobic interactions, and shape complementarity with key residues in the binding pocket. Discard hits with high scores but poor interaction geometries.
Visualization: The reverse docking workflow can be visualized to clarify the process.
Part 3: Experimental Validation of Predicted Targets
Computational predictions are merely hypotheses; they must be confirmed through direct experimental evidence.[15] The validation process should be orthogonal, using multiple techniques to build a strong, self-validating case for a drug-target interaction.[9][15]
Method 1: In Vitro Binding Assays
Causality: The first and most crucial step is to confirm a direct physical interaction between the compound and the predicted protein target. Binding assays provide quantitative data on affinity (how tightly the compound binds) and kinetics (the rates of association and dissociation).
Protocol for Surface Plasmon Resonance (SPR):
SPR is a label-free technology that measures binding events in real-time.
-
System Preparation:
-
Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).
-
Prepare running buffers (e.g., HBS-EP+) and regeneration solutions specific to the target protein.
-
-
Target Immobilization:
-
Activate the sensor surface using a mixture of EDC/NHS.
-
Inject the purified target protein at a suitable concentration (e.g., 10-50 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to covalently link it to the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.
-
-
Binding Analysis:
-
Prepare a dilution series of this compound in running buffer (e.g., ranging from 100 nM to 100 µM). Include a buffer-only (zero concentration) sample.
-
Inject each concentration of the compound over the target and reference flow cells for a set association time, followed by a buffer-only flow for a set dissociation time.
-
After each cycle, inject the regeneration solution to remove any bound compound and prepare the surface for the next injection.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.
-
Fit the resulting sensorgrams to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.
-
Visualization of SPR Workflow:
Method 2: Cell-Based Functional Assays
Causality: Confirming binding is necessary but not sufficient. A true drug-target interaction should result in a measurable functional consequence in a biological system. Cell-based assays are designed to measure the modulation of the target's activity or its downstream signaling pathway. The choice of assay is entirely dependent on the nature of the validated target.
Example Protocol: cAMP Assay for a Predicted GPCR Target:
If the validated binding partner is a G-protein coupled receptor (GPCR), a cAMP assay can determine if the compound acts as an agonist or antagonist.
-
Cell Culture: Culture a cell line engineered to overexpress the target GPCR (e.g., HEK293 or CHO cells). Seed the cells into a 96- or 384-well plate and grow to ~80-90% confluency.
-
Agonist Mode:
-
Treat the cells with a dose-response curve of this compound.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
Pre-incubate the cells with a dose-response curve of the compound for a set time (e.g., 15 minutes).
-
Add a known agonist for the GPCR at its EC80 concentration (the concentration that gives 80% of its maximal effect) to all wells.
-
Incubate for a further specified time (e.g., 30 minutes) at 37°C.
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the assay kit manufacturer's instructions (e.g., HTRF, AlphaLISA, or ELISA-based kits).
-
Perform the detection step to quantify the intracellular concentration of cyclic AMP (cAMP).
-
-
Data Analysis:
-
Plot the cAMP signal against the log of the compound concentration.
-
For agonist mode, fit the data to a sigmoidal dose-response curve to calculate the EC50 (potency) and Emax (efficacy).
-
For antagonist mode, calculate the IC50 (the concentration that inhibits 50% of the agonist response).
-
Visualization of a Modulated Signaling Pathway:
Part 4: Conclusion and Future Directions
This guide outlines a systematic, multi-faceted strategy for identifying the biological targets of this compound. The process begins with broad, computational screening to generate informed hypotheses, which are then rigorously tested through direct binding and functional assays. This integrated approach ensures that resources are focused on the most promising candidates and builds a robust, self-validating body of evidence.
Upon successful validation of a target, future work would involve elucidating the precise binding mode through techniques like X-ray crystallography, expanding the analysis to secondary and off-target screening panels to assess selectivity, and initiating structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties.
References
-
He, L., et al. (2021). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology. Available at: [Link]
-
Navarova, H., et al. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell. Available at: [Link]
-
Trivedi, D., et al. (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
-
Yuan, X., et al. (2021). Depression and anxiety in patients with active ulcerative colitis: crosstalk of gut microbiota, metabolomics and proteomics. Gut Microbes. Available at: [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Available at: [Link]
-
Navarova, H., et al. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. PubMed Central. Available at: [Link]
-
Kappe, T., et al. (2002). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). Pipecolic Acid. Available at: [Link]
-
Mishra, A., et al. (2024). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics. Available at: [Link]
-
Azuaje, F. J. (2021). In silico Methods for Identification of Potential Therapeutic Targets. PubMed Central. Available at: [Link]
-
Chen, Y., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]
-
Wang, Y., et al. (2021). A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb. National Institutes of Health. Available at: [Link]
-
Chan, H., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. Available at: [Link]
-
Al-Sha'er, M. A., et al. (2023). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv. Available at: [Link]
-
Oany, A. R., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]
-
Owa, T., et al. (2007). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Available at: [Link]
-
Wang, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Available at: [Link]
-
University of Pisa. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available at: [Link]
-
Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]
-
B. G. (2014). Molecular Target Validation in preclinical drug discovery. Drug Target Review. Available at: [Link]
-
PubChem. (n.d.). Pipecolic acid, (-)-. Available at: [Link]
-
Wang, Y., et al. (2022). (PDF) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. ResearchGate. Available at: [Link]
-
Wuts, P. G. M. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central. Available at: [Link]
-
Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]_
-
Li, Y., et al. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Available at: [Link]
-
Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Available at: [Link]
-
Stojković, D., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. Available at: [Link]
-
Farooq, M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed Central. Available at: [Link]
Sources
- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 2. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. mdpi.com [mdpi.com]
- 6. A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. [2412.11137] Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners [arxiv.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. arpi.unipi.it [arpi.unipi.it]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
Preliminary Cytotoxicity Screening of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of the novel compound, 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. Piperidine derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potential anticancer properties.[1][2][3] The initial evaluation of a compound's effect on cell viability is a critical step in the drug discovery pipeline.[4][5] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the cytotoxic potential of this specific piperidine derivative. The methodologies described herein are designed to establish a foundational understanding of the compound's activity, guiding further preclinical development. We will focus on two robust and widely adopted cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.[6][7]
Introduction: The Rationale for Cytotoxicity Screening
The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a meticulous process, with safety and efficacy being the paramount considerations.[4] Cytotoxicity screening serves as an essential early-stage filter in this process, providing critical insights into how a compound interacts with living cells.[8] Specifically, these assays help to:
-
Identify potential therapeutic candidates: For indications such as oncology, the primary goal is to identify compounds that are toxic to cancer cells.[3]
-
Establish a preliminary safety profile: By testing on non-cancerous cell lines, we can gauge the compound's general toxicity to healthy cells and determine a potential therapeutic window.[9]
-
Determine dose-response relationships: Cytotoxicity assays are crucial for calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[10][11] This value represents the concentration of a drug required to inhibit a biological process by 50% and is fundamental for comparing the efficacy of different compounds.[12][13]
This compound belongs to the piperidine class of compounds, many of which have demonstrated significant biological activity.[14] Therefore, a systematic evaluation of its cytotoxic profile is a logical and necessary step in its preclinical assessment.
Foundational Assays for Cytotoxicity Assessment
A multi-faceted approach to cytotoxicity testing is recommended to obtain a comprehensive understanding of a compound's effects on cells. Here, we detail two complementary assays:
The MTT Assay: A Measure of Metabolic Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cell viability by measuring the metabolic activity of a cell population.[6][15] The core principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[16] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6][15]
The LDH Assay: An Indicator of Membrane Integrity
The Lactate Dehydrogenase (LDH) assay is another cornerstone of cytotoxicity testing that functions on a different principle: the integrity of the cell membrane.[7][17] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[18][19] The assay quantitatively measures the amount of LDH released, which is directly proportional to the number of dead or membrane-compromised cells.[20]
By employing both the MTT and LDH assays, we can gain a more nuanced understanding of the compound's effects. For instance, a compound might inhibit metabolic activity (a decrease in the MTT signal) without causing immediate cell lysis (no significant increase in the LDH signal), suggesting a cytostatic rather than a cytotoxic effect.[21]
Experimental Design and Protocols
Materials and Reagents
-
Cell Lines:
-
Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Test Compound: this compound, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.
-
MTT Assay Reagents: MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[16]
-
LDH Assay Kit: A commercially available kit containing the necessary reagents (e.g., substrate mix, assay buffer).[19]
-
Control Compounds:
-
Vehicle Control: DMSO at the same concentration used to dissolve the test compound.
-
Positive Control (for cytotoxicity): Doxorubicin or another known cytotoxic agent.
-
-
Other: 96-well cell culture plates, phosphate-buffered saline (PBS), and a microplate reader.
Experimental Workflow
The overall experimental workflow is depicted in the following diagram:
Caption: Experimental workflow for cytotoxicity screening.
Step-by-Step Protocol: MTT Assay
-
Cell Seeding: Seed MCF-7 and HEK293 cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control, or positive control.
-
Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂. The incubation time can be varied to assess time-dependent effects.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[1][22]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][22]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Step-by-Step Protocol: LDH Assay
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.[23]
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagents according to the manufacturer's instructions.[20][23] This typically involves adding a substrate mix and incubating at room temperature for a specified time (e.g., 30 minutes).[20]
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[7][23]
Data Analysis and Interpretation
Calculation of Cell Viability and Cytotoxicity
MTT Assay: The percentage of cell viability is calculated using the following formula:
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
LDH Assay: The percentage of cytotoxicity is calculated based on a low control (spontaneous LDH release from untreated cells) and a high control (maximum LDH release from cells treated with a lysis buffer provided in the kit).
% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Low Control) / (Absorbance of High Control - Absorbance of Low Control)] x 100
Determination of IC50 Value
The IC50 value is determined by plotting the percentage of cell viability (or inhibition) against the logarithm of the compound concentration.[10] A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve, from which the IC50 value can be interpolated.[10]
Hypothetical Data Presentation
The following table summarizes hypothetical results from the preliminary cytotoxicity screening of this compound.
| Cell Line | Assay | IC50 (µM) |
| MCF-7 | MTT | 25.5 |
| LDH | 45.2 | |
| HEK293 | MTT | > 100 |
| LDH | > 100 |
Data are presented as the mean of three independent experiments.
Interpretation of Results
Based on the hypothetical data:
-
The compound exhibits moderate cytotoxicity against the MCF-7 cancer cell line, with an IC50 of 25.5 µM in the MTT assay.
-
The higher IC50 value in the LDH assay (45.2 µM) for MCF-7 cells suggests that at lower concentrations, the compound may be inhibiting metabolic activity or proliferation (cytostatic effect) rather than causing immediate cell death.[21]
-
The compound shows significantly lower toxicity towards the non-cancerous HEK293 cell line (IC50 > 100 µM), indicating a degree of selectivity for the cancer cells. This is a desirable characteristic for a potential anti-cancer agent.[9]
Mechanistic Insights and Future Directions
The preliminary cytotoxicity data provides a foundation for further investigation. The discrepancy between the MTT and LDH assay results for the MCF-7 cell line warrants a deeper look into the mechanism of cell death.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nebiolab.com [nebiolab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 8. emmainternational.com [emmainternational.com]
- 9. researchgate.net [researchgate.net]
- 10. clyte.tech [clyte.tech]
- 11. The Importance of IC50 Determination | Visikol [visikol.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. clyte.tech [clyte.tech]
- 16. broadpharm.com [broadpharm.com]
- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 19. LDH cytotoxicity assay [protocols.io]
- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 21. researchgate.net [researchgate.net]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Stability and Degradation of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Abstract
This technical guide provides an in-depth analysis of the chemical stability and potential degradation pathways of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the molecule's inherent structural liabilities, predict its degradation under various stress conditions, and provide detailed protocols for conducting forced degradation studies. Furthermore, this guide outlines the development and validation of a stability-indicating analytical method, a critical component for ensuring product quality, safety, and efficacy. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this whitepaper serves as a robust resource for anticipating and mitigating stability challenges in the pharmaceutical development lifecycle.
Chapter 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's stability begins with a detailed analysis of its structure and physicochemical characteristics. The inherent reactivity of this compound is dictated by the interplay of its constituent functional groups.
Chemical Structure and Functional Group Analysis
The compound, with a molecular formula of C14H19NO3 and a molecular weight of 249.31 g/mol , possesses several key functional groups that represent potential sites for chemical degradation.[1] These include a tertiary amine, a benzyl ether, a carboxylic acid, and an N-benzyl linkage.
Caption: Structure of this compound.
Physicochemical Properties
A summary of key physicochemical properties is crucial for designing experiments, particularly for developing analytical methods.
| Property | Value | Source/Rationale |
| Molecular Formula | C₁₄H₁₉NO₃ | [1] |
| Molecular Weight | 249.31 | [1] |
| pKa (Predicted) | ~3.5 (Carboxylic Acid), ~8.5 (Tertiary Amine) | Predicted based on analogous structures. The carboxylic acid is acidic, while the tertiary amine is basic. |
| LogP (Predicted) | ~2.5 - 3.0 | Predicted; indicates moderate lipophilicity. |
| Appearance | White or colorless solid. | Based on the parent compound, pipecolic acid.[2] |
| Storage Temp. | Room Temperature | [3] |
Rationale for Stability Concern: Linking Functional Groups to Potential Degradation
The presence of multiple reactive functional groups makes the molecule susceptible to degradation through several mechanisms.
-
Tertiary Amine & N-Benzyl Linkage: This site is a primary target for oxidative degradation . The initial step often involves the formation of an amine radical, which can subsequently lead to N-dealkylation (cleavage of the benzyl group) or oxidation of the piperidine ring.[4][5]
-
Benzyl Ether: The methoxy group on the aromatic ring is an ether linkage. While generally stable, benzyl ethers are susceptible to cleavage under strongly acidic conditions and oxidative stress.[6] Autoxidation of benzyl ethers can lead to the formation of aldehydes and benzoates. The electron-donating nature of the methoxy group may also increase the aromatic ring's susceptibility to oxidation.
-
Photostability: Molecules with aromatic ether moieties can be sensitive to light. The primary photochemical event is often the scission of the C-O bond, leading to radical-mediated degradation pathways. The presence of the aromatic ring suggests that the molecule may absorb UV radiation, making it a candidate for photodegradation.[7]
-
Thermal Stress: While the core structure is relatively robust, the carboxylic acid group could potentially undergo decarboxylation at elevated temperatures.
Chapter 2: Predicted Degradation Pathways
Based on the functional group analysis, we can postulate several key degradation pathways. These hypotheses form the basis for designing forced degradation studies aimed at confirming these routes and identifying the resulting degradants.
Oxidative Degradation
Oxidation is predicted to be a major degradation pathway. The tertiary amine is the most likely site of initial attack by oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen).
Caption: Predicted oxidative degradation pathways.
The primary oxidative pathways include:
-
N-Oxidation: Formation of the corresponding N-oxide, a common metabolic and degradation route for tertiary amines.
-
N-Debenzylation: Oxidative cleavage of the bond between the nitrogen and the benzylic carbon. This is a very common pathway for N-benzyl amines and would yield two primary degradants: piperidine-2-carboxylic acid and 2-methoxybenzaldehyde .[8][9]
-
Ether Cleavage: The benzyl ether linkage can be oxidized, leading to O-dealkylation and the formation of a phenolic derivative.
Hydrolytic and Photolytic Degradation
-
Hydrolysis: The molecule is expected to be relatively stable to hydrolysis under neutral and mild acidic/basic conditions. However, under forcing conditions (strong acid or base at elevated temperatures), cleavage of the benzyl ether is possible.[6] The amide and ester linkers found in many drugs are absent here, suggesting greater hydrolytic stability.
-
Photolysis: Exposure to UV light, particularly in solution, can induce degradation. The aromatic ether is a known chromophore that can absorb light energy.[7] The most likely pathway is homolytic cleavage of the benzyl-oxygen or the benzyl-nitrogen bond, initiating a free-radical cascade that can lead to a complex mixture of degradants.
Chapter 3: Design of Forced Degradation Studies
Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[10] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify degradants without destroying the molecule entirely.[11]
Experimental Design and Justification
The choice of stress conditions is designed to cover the most probable degradation routes.[10]
| Stress Condition | Reagent/Condition | Rationale |
| Acid Hydrolysis | 0.1 M HCl, 60°C | To challenge the stability of the benzyl ether linkage.[12] |
| Base Hydrolysis | 0.1 M NaOH, 60°C | To assess stability in alkaline conditions, also targeting the ether.[12] |
| Oxidation | 3% H₂O₂, RT | To induce oxidative degradation at the tertiary amine and benzyl positions.[12] |
| Thermal | 80°C (Solid & Solution) | To evaluate the intrinsic thermal stability and potential for decarboxylation.[12] |
| Photostability | ICH Q1B Option 2 | To assess degradation upon exposure to light, targeting the aromatic chromophore.[7] |
General Protocol for Forced Degradation
Materials:
-
This compound
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
pH meter, calibrated
-
HPLC vials
-
Thermostatic oven, photostability chamber
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol or a suitable solvent mixture.
-
Stress Sample Preparation: For each condition, transfer an aliquot of the stock solution into a vial. Add the stressor (e.g., HCl, NaOH, H₂O₂). For thermal studies, use both the solid drug substance and an aliquot of the stock solution.
-
Control Samples: Prepare a "time zero" sample by diluting the stock solution to the target concentration. For each stress condition, also run a blank (stressor in solvent) and a control sample (drug in solvent without stressor) stored at ambient temperature protected from light. For photostability, a dark control is mandatory.[7]
-
Incubation: Place the samples under the specified conditions (see table above). Monitor at appropriate time points (e.g., 2, 8, 24, 48 hours).
-
Quenching/Neutralization: Before analysis, stop the degradation reaction. For acid/base samples, neutralize with an equimolar amount of base/acid. For oxidative samples, the reaction can be quenched by adding a small amount of a reducing agent like sodium bisulfite if necessary, though dilution is often sufficient.
-
Analysis: Dilute all samples to a final target concentration (e.g., 100 µg/mL) with the mobile phase and analyze immediately using the stability-indicating HPLC method.
Chapter 4: Development of a Stability-Indicating Analytical Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and selectively quantify the decrease in the concentration of the active compound in the presence of its degradation products, excipients, and other potential impurities.[13]
Rationale for Method Selection
High-Performance Liquid Chromatography (HPLC) with UV detection is the industry standard for stability testing due to its high resolving power, sensitivity, and robustness.[13] A reversed-phase method is ideal for this compound given its moderate lipophilicity.
Recommended HPLC Method Protocol
| Parameter | Condition | Justification |
| Column | C18, 150 x 4.6 mm, 3.5 µm | Provides good retention and resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to ensure consistent protonation of the amine and carboxylic acid, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 20 min | A gradient is necessary to elute the parent compound and a wide range of potential degradants with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | Ensures reproducible retention times. |
| Detection (PDA) | 220 nm & 275 nm | 220 nm for general detection and 275 nm for the aromatic chromophore. A photodiode array (PDA) detector is crucial for assessing peak purity. |
| Injection Vol. | 10 µL | Standard volume. |
Analytical Method Development and Validation Workflow
The development of a robust SIM is an iterative process that relies on the analysis of stressed samples.
Caption: Workflow for SIM Development and Validation.
Chapter 5: Identification of Degradants
While HPLC-UV can separate and quantify degradants, it cannot identify them. Liquid Chromatography-Mass Spectrometry (LC-MS) is the definitive tool for this purpose.[14][15]
Strategy for Structural Elucidation
-
LC-MS Analysis: Analyze the stressed samples using an LC-MS system, ideally with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements of the parent and degradant peaks.
-
Mass-to-Charge (m/z) Determination: Determine the m/z of each degradation product.
-
Fragmentation Analysis (MS/MS): Isolate the parent ion of each degradant and fragment it. The resulting fragmentation pattern provides structural clues that can be used to piece together the structure of the unknown compound.
-
Pathway Correlation: Correlate the identified structures with the predicted degradation pathways. For example, a degradant with an m/z corresponding to piperidine-2-carboxylic acid (129.16 g/mol ) in the oxidative stress sample would strongly support the N-debenzylation pathway.
Table of Potential Degradation Products
| Degradation Pathway | Potential Degradant | Molecular Formula | Exact Mass |
| N-Debenzylation | Piperidine-2-carboxylic acid | C₆H₁₁NO₂ | 129.0790 |
| N-Debenzylation | 2-Methoxybenzaldehyde | C₈H₈O₂ | 136.0524 |
| N-Oxidation | Parent N-Oxide | C₁₄H₁₉NO₄ | 265.1314 |
| Ether Cleavage | 1-(2-Hydroxy-benzyl)-piperidine-2-carboxylic acid | C₁₃H₁₇NO₃ | 235.1208 |
| Decarboxylation | 1-(2-Methoxy-benzyl)-piperidine | C₁₃H₁₉NO | 205.1467 |
Conclusion
The stability of this compound is governed by the reactivity of its tertiary amine and benzyl ether functionalities. The primary degradation pathways are predicted to be oxidative N-debenzylation and N-oxidation . The molecule is expected to exhibit moderate stability towards hydrolytic and thermal stress, while its potential for photodegradation requires experimental evaluation as per ICH guidelines. A systematic approach using forced degradation studies coupled with a robust, validated stability-indicating HPLC method is paramount for characterizing its stability profile. The insights gained from these studies are critical for making informed decisions regarding formulation development, packaging selection, and the assignment of appropriate storage conditions and shelf-life, ultimately ensuring the safety and efficacy of any potential drug product.
References
-
Clean Energy. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Oxford Academic. [Link]
-
Vevelstad, S. J., et al. (n.d.). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]
-
Vevelstad, S. J., et al. (n.d.). Oxidative degradation of amines using a closed batch system. Norwegian Research Information Repository. [Link]
-
ACS Publications. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. The Journal of Organic Chemistry. [Link]
-
Unknown Source. Oxidation of Secondary and Primary Amines. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Esters. [Link]
-
Organic Chemistry Portal. (n.d.). Benzyl Ethers. [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles - Page 1. [Link]
-
Sci-Hub. (1979). Photolysis of Aromatic Ethers. Zeitschrift für Naturforschung B. [Link]
-
MDPI. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]
-
Biomedical Research Network. (2022). Forced Degradation – A Review. [Link]
-
PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. [Link]
-
ACS Publications. (2021). Uranyl-Photocatalyzed Hydrolysis of Diaryl Ethers at Ambient Environment for the Directional Degradation of 4-O-5 Lignin. JACS Au. [Link]
-
Alsante, K. M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]
-
Separation Science. (2025). Analytical Techniques In Stability Testing. [Link]
-
Q1 Scientific. (2021). Photostability testing theory and practice. [Link]
-
ResearchGate. (2025). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability. [Link]
-
BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Wikipedia. (n.d.). Pipecolic acid. [Link]
Sources
- 1. 1033400-09-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 3. This compound CAS#: 1033400-09-7 [m.chemicalbook.com]
- 4. academic.oup.com [academic.oup.com]
- 5. nva.sikt.no [nva.sikt.no]
- 6. Benzyl Ethers [organic-chemistry.org]
- 7. q1scientific.com [q1scientific.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biopharminternational.com [biopharminternational.com]
- 12. biomedres.us [biomedres.us]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for Determining the Cellular Activity of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Introduction: A Strategic Approach to Characterizing Novel Chemical Entities
The compound 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is a novel chemical entity with an as-yet-undetermined biological function. The piperidine scaffold is a common motif in many biologically active compounds, suggesting potential interactions with a range of protein targets. This document provides a comprehensive, tiered strategy for elucidating the cellular activity of this compound using a suite of robust, cell-based assays. The proposed workflow is designed to be target-agnostic, starting with broad screening assays to identify potential areas of activity, followed by more focused secondary and counter-screening assays to validate and characterize initial findings.
This guide emphasizes the causality behind experimental choices, ensuring that each step provides a clear, interpretable result that informs the next stage of the investigation. By integrating high-throughput screening with detailed mechanistic studies, this protocol aims to efficiently profile the compound's biological effects and identify its potential molecular targets.[1][2][3][4]
Logical Workflow for Compound Characterization
The proposed experimental plan follows a logical progression from broad, high-throughput screening to more specific, target-focused assays. This tiered approach is designed to maximize the discovery of potential activities while minimizing resource expenditure.
Caption: Tiered screening workflow for this compound.
Tier 1: Primary High-Throughput Screening (HTS)
The initial phase of screening is designed to broadly assess the compound's interaction with major classes of drug targets and to determine its general effect on cell health.[1][2][3]
Initial Compound Triage: Cell Viability and Cytotoxicity Profiling
Rationale: Before assessing specific functional activities, it is crucial to determine the concentration range at which this compound exhibits cytotoxic effects. This ensures that any observed activity in subsequent functional assays is not a result of cellular toxicity. A common approach is to use an ATP-based luminescence assay, which is a rapid and sensitive indicator of metabolically active cells.[5][6][7][8]
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay
-
Cell Plating: Seed a suitable cell line (e.g., HEK293, CHO, or HepG2) in a white, clear-bottom 96- or 384-well plate at a pre-determined optimal density. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells over a wide concentration range (e.g., 1 nM to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., staurosporine).
-
Incubation: Incubate the plate for a period relevant to the planned functional assays (e.g., 24-72 hours) at 37°C, 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.[8]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure luminescence using a plate reader.
-
Data Analysis: Plot the luminescent signal against the compound concentration and determine the CC50 (50% cytotoxic concentration). This will inform the concentration range for subsequent assays.
| Parameter | Description |
| Assay Principle | Measures ATP levels as an indicator of metabolically active cells.[5][7][8] |
| Readout | Luminescence |
| Cell Lines | HEK293, CHO, HepG2 (or other relevant lines) |
| Controls | Vehicle (DMSO), Positive Control (Staurosporine) |
| Endpoint | CC50 determination |
Broad Functional Screening
Based on the non-toxic concentration range determined, the compound will be screened against several major drug target families.
Rationale: GPCRs are a large family of transmembrane receptors that are common drug targets.[9][10] Initial screening can be performed by measuring changes in key second messengers like cyclic AMP (cAMP) and intracellular calcium, which are indicative of Gs, Gi, and Gq protein coupling.[10][11]
Caption: Simplified GPCR signaling pathways for HTS.
Protocol: cAMP Accumulation Assay (e.g., cAMP-Glo™ Assay)
This assay can detect both Gs-coupled (cAMP increase) and Gi-coupled (inhibition of forskolin-stimulated cAMP increase) receptor activation.[12][13][14]
-
Cell Preparation: Use a cell line expressing a panel of GPCRs or a specific target of interest (e.g., HEK293 cells). Plate cells in a 384-well plate and incubate.
-
Compound Addition: Add this compound at a single high concentration (e.g., 10 µM) to test for agonist activity. For antagonist activity, pre-incubate with the compound before adding a known agonist or forskolin (for Gi-coupled receptors).[15]
-
Cell Lysis and cAMP Detection: Following incubation, lyse the cells and measure cAMP levels using a competitive binding assay or a bioluminescent assay like cAMP-Glo™, following the manufacturer's instructions.[13][16]
-
Data Analysis: Compare the signal from compound-treated wells to vehicle controls. A significant increase in cAMP suggests Gs activation, while a decrease in forskolin-stimulated cAMP suggests Gi activation.
Protocol: Calcium Flux Assay
This assay is suitable for high-throughput screening of Gq-coupled GPCRs and certain ion channels.[17][18][19][20]
-
Cell Loading: Plate cells (e.g., CHO-K1) in a black, clear-bottom 96- or 384-well plate. Load the cells with a calcium-sensitive dye (e.g., Fluo-8 or Fura-2) in the presence of a masking dye to reduce background fluorescence.[17][19][21] Incubate at 37°C.
-
Compound Addition: Use a fluorescence plate reader with an integrated liquid handler to add this compound to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity kinetically before and after the addition of the compound. An increase in fluorescence indicates a rise in intracellular calcium.[18][20]
-
Data Analysis: Identify "hits" by a significant increase in fluorescence over the baseline.
Rationale: Ion channels are another major class of drug targets.[22][23] Changes in ion flux, particularly calcium, can be readily detected in a high-throughput format. The calcium flux assay described above can also identify modulators of certain calcium-permeable ion channels.
Rationale: Nuclear receptors are ligand-activated transcription factors that regulate gene expression, making them important therapeutic targets.[24][25][26] Reporter gene assays are a common and effective method for screening for nuclear receptor modulators.[27][28][29][30][31][32]
Protocol: Nuclear Receptor Reporter Gene Assay
-
Cell Line: Use a cell line (e.g., HepG2) stably or transiently transfected with a plasmid containing a ligand-binding domain of a specific nuclear receptor fused to a DNA-binding domain (e.g., GAL4), and a second plasmid containing a reporter gene (e.g., luciferase) under the control of a response element for that DNA-binding domain.[27][28]
-
Compound Treatment: Plate the cells and treat with this compound at a single high concentration.
-
Incubation: Incubate for 18-24 hours to allow for transcription and translation of the reporter gene.
-
Assay: Lyse the cells and measure the reporter gene product (e.g., luminescence for luciferase).[33]
-
Data Analysis: An increase in the reporter signal suggests agonist activity, while a decrease in the presence of a known agonist would indicate antagonist activity.
Tier 2: Hit Confirmation and Secondary Assays
Any "hits" identified in the primary screens must be confirmed and further characterized.
Dose-Response Analysis
Rationale: To confirm the activity of a hit and determine its potency, a full dose-response curve must be generated.
Protocol:
-
Repeat the primary assay in which the hit was identified.
-
Test this compound over a range of concentrations (e.g., 10-point, half-log dilutions).
-
Plot the response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (for agonists) or IC50 (for antagonists).
Orthogonal Assays
Rationale: To increase confidence in a confirmed hit, it is essential to test its activity in an orthogonal assay. This involves using a different assay technology or measuring a different downstream event in the same signaling pathway.[11] For example, if a hit is identified in a cAMP assay for a specific GPCR, its activity could be confirmed using a β-arrestin recruitment assay.[17]
Tier 3: Mechanism of Action & Selectivity Profiling
Once a hit is confirmed and its potency determined, the next steps involve elucidating its mechanism of action and assessing its selectivity.
Pathway-Specific Reporter Assays
Rationale: For hits that modulate complex signaling pathways, reporter gene assays can be used to dissect which specific transcription factors are being activated downstream of the initial target. For example, if a compound activates a GPCR, reporters for CRE (cAMP response element), SRE (serum response element), or NFAT (nuclear factor of activated T-cells) can provide more detailed information about the signaling cascade.[30]
Counter-Screening and Selectivity Profiling
Rationale: It is important to determine if the compound's activity is specific to the identified target or if it interacts with other related proteins.
Protocol:
-
Test the compound against a panel of related receptors or channels. For example, if the compound is active on a specific GPCR subtype, it should be tested against other members of the same family.
-
Perform counter-screens using parental cell lines that do not express the target receptor to rule out non-specific effects.
Data Presentation and Interpretation
All quantitative data should be summarized in tables for easy comparison of EC50/IC50 and CC50 values. Dose-response curves should be presented graphically. The interpretation of the data should consider the potency, efficacy, and selectivity of this compound to build a comprehensive profile of its biological activity.
References
- Reaction Biology. (n.d.). Ion Channel Assays.
- Huber, K. V., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI.
- O'Donnell, J. M. (1994). A simple procedure for assaying cAMP. PubMed.
- Eurofins Discovery. (n.d.). NHR In Vitro Assays & Profiling - Binding & Functional.
- Zhu, H., et al. (2022).
- Promega Corporation. (n.d.). cAMP-Glo™ Assay Protocol.
- Reaction Biology. (n.d.). Nuclear Receptor Assay Services.
- Biocompare. (2013). Cell-based Assays for GPCR Activity.
- BellBrook Labs. (2025). High Throughput Screening Assays for Drug Discovery.
- University of California, San Francisco. (n.d.). Calcium Flux Protocol.
- Bio-protocol. (n.d.). cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer).
- Thermo Fisher Scientific. (n.d.). Cell-Based GPCR Reporter Assays.
- protocols.io. (n.d.). Fluo-8 Calcium Flux Assay.
- Thermo Fisher Scientific. (n.d.). Cell-Based Reporter Assays.
- Eurofins Discovery. (n.d.). GPCR Functional Assays, Understanding On/Off-target Activity.
- University of Utah Flow Cytometry. (2023). Intracellular Calcium Flux.
- Thermo Fisher Scientific. (n.d.). Nuclear Receptor Cell-Based Assays.
- Promega Corporation. (n.d.). Choosing the right cell-based assay for your research.
- MDPI. (n.d.). Targeting Nuclear Receptors with Marine Natural Products.
- National Center for Biotechnology Information. (2022). High-Throughput Screening Assay Profiling for Large Chemical Databases.
- European Pharmaceutical Review. (2013). GPCRs: Cell based label-free assays in GPCR drug discovery. Retrieved from European Pharmaceutical Review website.
- Promega Korea. (n.d.). GloSensor™ cAMP Assay Protocol.
- Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
- Thermo Fisher Scientific. (n.d.). Cell-Based Ion Channel Assays.
- Benchchem. (2025). Application Notes and Protocols for Measuring Signaling Activity Using a Reporter Assay.
- National Center for Biotechnology Information. (2012). Ion Channel Screening - Assay Guidance Manual.
- ICE Bioscience. (n.d.). Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols.
- Indigo Biosciences. (n.d.). What are the Steps of a Reporter Gene Assay?.
- YouTube. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell TIter Glo.
- Danaher Life Sciences. (n.d.). High-Throughput Screening (HTS) in Drug Discovery.
- ResearchGate. (n.d.). Calcium Flux Assay Protocol.
- Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo.
- Assay Genie. (n.d.). Technical Manual GenieHTS Calcium Flux Ratiometric Assay Kit.
- National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual.
- Promega Corporation. (n.d.). CellTiter-Glo® Luminescent Cell Viability Assay.
- Sygnature Discovery. (n.d.). High Throughput Drug Screening.
- Promega Corporation. (n.d.). CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).
- Charles River Laboratories. (2020). Ion Channel Selectivity Profiling Assays.
- PubMed. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity.
- Danaher Life Sciences. (n.d.). Reporter Genes: Types and Assay Application.
Sources
- 1. High-Throughput Screening Assay Profiling for Large Chemical Databases | Springer Nature Experiments [experiments.springernature.com]
- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. static.fishersci.eu [static.fishersci.eu]
- 6. youtube.com [youtube.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. CellTiter-Glo® Luminescent Cell Viability Assay [promega.jp]
- 9. mdpi.com [mdpi.com]
- 10. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. A simple procedure for assaying cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cAMP-Glo™ Assay Protocol [promega.jp]
- 14. GloSensor™ cAMP Assay Protocol [promega.jp]
- 15. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. bio-protocol.org [bio-protocol.org]
- 17. biocompare.com [biocompare.com]
- 18. bu.edu [bu.edu]
- 19. Fluo-8 Calcium Flux Assay [protocols.io]
- 20. Intracellular Calcium Flux - University of Utah Flow Cytometry [flowcytometry.cores.utah.edu]
- 21. assaygenie.com [assaygenie.com]
- 22. Cell-Based Ion Channel Assays | Thermo Fisher Scientific - CH [thermofisher.com]
- 23. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 24. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 25. reactionbiology.com [reactionbiology.com]
- 26. Nuclear Receptor Cell-Based Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 27. Cell-Based Reporter Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 28. mdpi.com [mdpi.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Reporter Gene Assays_Reporter Gene Assays: Methods and Protocols - Reporter Gene Assays - ICE Bioscience [en.ice-biosci.com]
- 31. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. lifesciences.danaher.com [lifesciences.danaher.com]
- 33. indigobiosciences.com [indigobiosciences.com]
"enzyme inhibition assay protocol for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid"
An Application Guide: High-Throughput Screening Protocol for Acetylcholinesterase (AChE) Inhibition by 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Introduction: The Role of Enzyme Inhibition in Drug Discovery
Enzyme inhibition assays are a cornerstone of modern drug discovery, providing the fundamental tools to identify and characterize molecules that can modulate the activity of specific enzymes.[1] Enzymes are prime therapeutic targets, with approximately 47% of all approved drugs functioning as enzyme inhibitors.[2] The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in biologically active compounds, including potent enzyme inhibitors.[3] This guide details a robust, high-throughput protocol for evaluating the inhibitory potential of a specific piperidine derivative, this compound, against acetylcholinesterase (AChE).
AChE is a critical enzyme in the central and peripheral nervous systems, responsible for hydrolyzing the neurotransmitter acetylcholine to terminate synaptic transmission. Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, such as Alzheimer's disease.[4] Given that many piperidine derivatives have shown activity against cholinesterases[3][4], AChE represents a logical and high-value target for screening novel compounds like this compound. This protocol employs the well-established Ellman's method, a reliable and sensitive colorimetric assay suitable for 96-well plate-based screening.[5]
Assay Principle: The Ellman's Method
The determination of AChE inhibitory activity is performed using a spectrophotometric method developed by Ellman.[5] The assay's mechanism is a two-step process:
-
Enzymatic Hydrolysis: Acetylcholinesterase catalyzes the hydrolysis of the substrate acetylthiocholine (ATCI) into thiocholine and acetate.
-
Colorimetric Reaction: The resulting thiocholine is a thiol compound that reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent). This reaction cleaves the disulfide bond in DTNB to produce 2-nitrobenzoate-5-mercaptothiocholine and the 5-thio-2-nitrobenzoate (TNB) anion. TNB has a distinct yellow color, which can be quantified by measuring its absorbance at 412 nm.
The rate of TNB production is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of ATCI hydrolysis decreases, leading to a reduced rate of color development.
Materials and Reagents
Equipment
-
96-well flat-bottom microplates
-
Multichannel pipette (5-50 µL and 50-200 µL)
-
Microplate reader capable of measuring absorbance at 412 nm
-
Standard laboratory glassware and consumables
-
Vortex mixer and sonicator
Reagents and Buffers
-
Tris-HCl Buffer (50 mM, pH 8.0): Dissolve 6.057 g of Tris base in 900 mL of deionized water. Adjust pH to 8.0 with 1M HCl. Make up the final volume to 1 L.
-
AChE Enzyme Stock Solution: Recombinant human AChE (or from electric eel). Prepare a stock solution in Tris-HCl buffer. The final concentration in the well should be optimized to yield a linear reaction rate for at least 15 minutes. A typical final concentration is 0.05-0.2 U/mL.
-
DTNB Solution (10 mM): Dissolve 39.6 mg of 5,5'-dithiobis-(2-nitrobenzoic acid) in 10 mL of Tris-HCl buffer. Store protected from light at 4°C.
-
ATCI Substrate Solution (14 mM): Prepare fresh daily. Dissolve 4.09 mg of acetylthiocholine iodide in 1 mL of deionized water.
-
Test Compound (Inhibitor): this compound. Prepare a 10 mM stock solution in 100% DMSO. Subsequent serial dilutions should be made in Tris-HCl buffer to minimize DMSO concentration in the final assay.
-
Positive Control: Donepezil or Galantamine. Prepare a 1 mM stock solution in DMSO.
Scientist's Note (E-E-A-T): The pH of 8.0 is optimal for AChE activity and the reaction of thiocholine with DTNB. Using a freshly prepared ATCI solution is crucial as it can hydrolyze spontaneously over time. The final DMSO concentration in the assay should be kept below 1% (v/v) to avoid solvent effects on enzyme activity.
Experimental Protocol
This protocol is designed for a total reaction volume of 200 µL per well in a 96-well plate format.
Part 1: Reagent Preparation and Plate Layout
-
Prepare Serial Dilutions of the Inhibitor:
-
Perform a serial dilution of the this compound stock solution to obtain a range of concentrations (e.g., from 100 µM to 0.1 nM).
-
Similarly, prepare serial dilutions of the positive control (Donepezil).
-
-
Design the Plate Layout: It is critical to include proper controls to ensure the data is valid and interpretable.
| Well Type | Description | Reagents Added (per well) |
| Blank | No enzyme or inhibitor. Corrects for background absorbance. | 180 µL Buffer + 10 µL DTNB + 10 µL ATCI |
| Negative Control | 100% Enzyme Activity. No inhibitor. | 160 µL Buffer + 10 µL DMSO/Buffer + 10 µL Enzyme + 10 µL DTNB + 10 µL ATCI |
| Test Compound | Variable inhibitor concentration. | 160 µL Buffer + 10 µL Inhibitor Dilution + 10 µL Enzyme + 10 µL DTNB + 10 µL ATCI |
| Positive Control | Known inhibitor. Validates assay performance. | 160 µL Buffer + 10 µL Donepezil Dilution + 10 µL Enzyme + 10 µL DTNB + 10 µL ATCI |
Part 2: Assay Execution
-
Reagent Addition: Following the plate layout, add the reagents to each well of the 96-well plate in the sequence described in Figure 2.
-
Add buffer first.
-
Add the test compound, positive control, or vehicle (DMSO/Buffer for negative control).
-
Add the DTNB solution.[3]
-
Add the AChE enzyme solution to all wells except the blanks.
-
-
Pre-incubation: Gently mix the plate and pre-incubate for 15 minutes at 25°C.[3]
Scientist's Note (E-E-A-T): Pre-incubating the enzyme with the inhibitor allows the binding interaction to reach equilibrium before the enzymatic reaction is initiated. This is particularly important for inhibitors that have a slow binding mechanism.
-
Initiate Reaction: Start the enzymatic reaction by adding 10 µL of the 14 mM ATCI substrate solution to all wells.
-
Measurement: Immediately place the plate in a microplate reader and begin kinetic measurements. Record the absorbance at 412 nm every minute for 10-15 minutes.[3]
Data Analysis and Interpretation
The goal of the data analysis is to determine the concentration of this compound that inhibits 50% of the AChE enzyme activity (the IC50 value).
-
Calculate Reaction Rate (V): For each well, plot absorbance (412 nm) versus time (minutes). The slope of the linear portion of this curve represents the reaction rate (V), typically expressed as mOD/min.
-
Calculate Percent Inhibition: Use the rates calculated in the previous step to determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_negative_control - V_blank)] * 100
-
V_inhibitor: Rate in the presence of the test compound.
-
V_negative_control: Rate of the uninhibited enzyme (100% activity).
-
V_blank: Rate of the blank well (background).
-
-
Determine the IC50 Value: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC50 value.[6]
Sample Data Presentation
| Compound Concentration [µM] | Log Concentration | Reaction Rate (mOD/min) | % Inhibition |
| 0 (Negative Control) | N/A | 25.5 | 0.0% |
| 0.01 | -2.00 | 24.1 | 5.8% |
| 0.1 | -1.00 | 20.3 | 21.2% |
| 1 | 0.00 | 13.1 | 49.8% |
| 10 | 1.00 | 5.2 | 81.6% |
| 100 | 2.00 | 2.8 | 91.0% |
| Blank | N/A | 2.1 | N/A |
| Note: Data is for illustrative purposes only. |
The IC50 value is the concentration of the inhibitor that causes 50% inhibition of AChE activity.[3] A lower IC50 value indicates a more potent inhibitor.
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in blank wells | Spontaneous hydrolysis of ATCI; Contamination of DTNB. | Prepare ATCI solution fresh. Store DTNB protected from light and cold. |
| Non-linear reaction rate | Substrate depletion; Enzyme concentration too high. | Decrease enzyme concentration or measurement time. Ensure substrate concentration is not limiting (typically at or below the Km for inhibitor studies).[6] |
| Poor Z'-factor (<0.5) | High variability in controls; Low signal-to-background ratio. | Optimize enzyme and substrate concentrations. Ensure accurate pipetting. |
| Inhibitor shows >100% inhibition or activation | Compound interferes with the assay (e.g., absorbs at 412 nm, reacts with DTNB). | Run a control with the inhibitor but without the enzyme to check for direct reaction with DTNB or absorbance interference. |
Conclusion
This application note provides a comprehensive, step-by-step protocol for assessing the inhibitory activity of this compound against acetylcholinesterase. By incorporating robust controls, explaining the scientific rationale behind key steps, and providing a clear path for data analysis, this guide enables researchers in drug development to reliably determine the potency (IC50) of this novel compound. The principles and methods described herein are foundational for hit validation, selectivity profiling, and advancing promising compounds through the drug discovery pipeline.[1][7]
References
-
BellBrook Labs. (2025). Biochemical Assay Development: Strategies to Speed Up Research. BellBrook Labs. [Link]
-
Matos, M. J., et al. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2971. [Link]
-
Ingerman, L. A., & Robers, M. B. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
Coussens, N. P. (2021). Strategies for Assay Selection and for the Development of Robust Biochemical Assays. [Video]. YouTube. [Link]
-
Celtarys Research. (2024). Biochemical assays in drug discovery and development. Celtarys Research. [Link]
-
ResearchGate. (n.d.). Enzyme Assay Design for High-Throughput Screening. Request PDF. [Link]
-
BellBrook Labs. (2025). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. [Link]
-
Al-Ghorbani, M., et al. (2022). Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents. Molecules, 27(19), 6245. [Link]
-
Granchi, C., et al. (2019). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 180, 506-522. [Link]
-
Payne, A. M., et al. (2022). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. RSC Medicinal Chemistry, 13(1), 74-81. [Link]
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. bellbrooklabs.com [bellbrooklabs.com]
Application Note: A High-Throughput Screening Workflow for the Identification of Novel Histone Deacetylase (HDAC) Inhibitors Using 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid as an Exemplar Compound
Disclaimer: Specific high-throughput screening data for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is not publicly available. This document presents a detailed, exemplar workflow based on established methodologies for screening small molecules against Histone Deacetylase (HDAC) targets. The protocols and rationale provided are intended to serve as a comprehensive guide for researchers developing screening campaigns for novel compounds with similar structural motifs.
Introduction: The Rationale for Screening Piperidine Scaffolds Against HDACs
The piperidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of approved pharmaceuticals targeting a wide array of biological entities.[1] Its conformational rigidity and synthetic tractability make it an ideal starting point for the design of novel therapeutics.[2] Derivatives of piperidine have shown promise in numerous therapeutic areas, including oncology, neurodegenerative disorders, and inflammatory diseases.[3]
Histone Deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. By removing acetyl groups from histone proteins, HDACs induce a more compact chromatin structure, leading to transcriptional repression. Dysregulation of HDAC activity is implicated in the pathophysiology of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. Several HDAC inhibitors are now approved for clinical use, validating this therapeutic strategy.
The exemplar compound, This compound , combines the piperidine core with a carboxylic acid moiety, a common feature in known HDAC inhibitors that can act as a zinc-binding group within the enzyme's active site. This structural alert provides a strong rationale for its inclusion in an HDAC inhibitor screening campaign. This application note details a robust, fluorescence-based high-throughput screening (HTS) protocol to assess the inhibitory potential of this exemplar compound and other novel chemical entities against HDACs.
Assay Principle: A Fluorescence-Based Approach to Quantifying HDAC Inhibition
To enable high-throughput screening, a sensitive and reliable assay format is paramount. Fluorescence-based assays are a dominant methodology in HTS due to their high sensitivity, versatility, and amenability to automation.[4] For this workflow, we will utilize a commercially available HDAC inhibitor screening kit that employs a two-step enzymatic reaction.[5][6]
The assay principle is as follows:
-
An acetylated peptide substrate is incubated with the HDAC enzyme (e.g., recombinant human HDAC1 or a mixture of Class I/II HDACs from a nuclear extract) in the presence of the test compound.[6]
-
If the compound does not inhibit the enzyme, the HDAC will deacetylate the substrate.
-
A developer solution is then added, which contains a protease that specifically cleaves the deacetylated substrate, releasing a fluorophore.[5]
-
The resulting fluorescence is directly proportional to the HDAC activity. Conversely, a decrease in fluorescence indicates inhibition of the enzyme by the test compound.
This homogenous, "mix-and-read" format is ideal for HTS, minimizing plate handling steps and ensuring robust performance.[5]
HTS Workflow and Experimental Design
A successful HTS campaign is a multi-step process, beginning with assay development and culminating in the confirmation and characterization of "hit" compounds.[5] The overall workflow is depicted below.
Caption: High-level workflow for the HTS campaign.
Detailed Protocols
Materials and Reagents
-
Test Compound: this compound, dissolved in 100% DMSO to a stock concentration of 10 mM.
-
Assay Plates: 384-well, black, flat-bottom polystyrene plates.
-
HDAC Assay Kit: Fluorometric HDAC Inhibitor Screening Kit (e.g., Abcam ab283378 or Cayman Chemical Item No. 10011563).
-
Recombinant Human HDAC1 Enzyme
-
HDAC Assay Buffer
-
Fluorogenic Substrate
-
Developer Solution
-
Trichostatin A (TSA) - Positive Control Inhibitor
-
-
Liquid Handling: Automated liquid handler capable of dispensing nanoliter to microliter volumes.
-
Plate Reader: Fluorescence plate reader with excitation/emission wavelengths of ~355/460 nm.
Protocol 1: Primary High-Throughput Screen (HTS)
This protocol is optimized for a final assay volume of 20 µL in a 384-well plate format. The final concentration of the test compound will be 10 µM with a final DMSO concentration of 0.5%.
-
Compound Plating:
-
Using an acoustic liquid handler, dispense 100 nL of the 10 mM test compound stock solution in DMSO into the appropriate wells of the 384-well assay plate.
-
For control wells, dispense 100 nL of 100% DMSO (negative control, 0% inhibition) or 100 nL of a 200 µM TSA solution in DMSO (positive control, 100% inhibition).
-
-
Enzyme Addition:
-
Prepare a working solution of HDAC1 enzyme in HDAC Assay Buffer at 2X the final desired concentration.
-
Dispense 10 µL of the enzyme solution into each well of the assay plate.
-
Briefly centrifuge the plate (1000 rpm, 30 seconds) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at 37°C to allow the compound to interact with the enzyme.
-
-
Substrate Addition & Reaction Incubation:
-
Prepare a working solution of the fluorogenic substrate in HDAC Assay Buffer at 2X the final desired concentration.
-
Dispense 10 µL of the substrate solution into each well to initiate the enzymatic reaction.
-
Incubate the plate for 60 minutes at 37°C.
-
-
Reaction Development & Signal Detection:
-
Add 10 µL of the Developer Solution to each well.
-
Incubate for 15 minutes at 37°C.
-
Read the fluorescence on a compatible plate reader (Excitation: 355 nm, Emission: 460 nm).
-
Protocol 2: Hit Confirmation and Dose-Response Analysis
Compounds identified as "hits" in the primary screen (e.g., >50% inhibition) must be re-tested to confirm their activity and determine their potency (IC50).
-
Serial Dilution:
-
Create a 10-point, 3-fold serial dilution of the hit compound in 100% DMSO, starting from a 10 mM stock.
-
-
Compound Plating:
-
Dispense 100 nL of each concentration from the serial dilution into a 384-well plate in triplicate.
-
-
Assay Execution:
-
Follow steps 2-4 from the Primary HTS protocol (Section 4.2).
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration relative to the positive (TSA) and negative (DMSO) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Data Analysis and Interpretation
Quality Control: The Z'-Factor
The robustness of the HTS assay must be validated before screening the full library.[5] This is achieved by calculating the Z'-factor, a statistical measure of the separation between the positive and negative controls.
-
Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg|
-
Where σ is the standard deviation and μ is the mean of the positive (pos) and negative (neg) controls.
-
An assay with a Z'-factor greater than 0.5 is considered robust and suitable for HTS.[5]
Hit Identification
In the primary screen, a "hit" is typically defined as a compound that produces a signal inhibition greater than a certain threshold, often calculated based on the standard deviation of the sample population. A common cutoff is three standard deviations from the mean of the negative controls.
% Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl))
Orthogonal Assays for False Positive Elimination
It is crucial to re-test confirmed hits in an orthogonal assay that uses a different detection technology to eliminate false positives arising from assay interference (e.g., compound auto-fluorescence).[7] A suitable orthogonal assay would be a colorimetric-based HDAC activity kit.[7]
Quantitative Data Summary
| Parameter | Recommended Value | Rationale |
| Compound Stock Conc. | 10 mM in 100% DMSO | Standard for small molecule libraries. |
| Primary Screen Conc. | 10 µM | Balances the likelihood of detecting activity with minimizing off-target effects. |
| Final DMSO Conc. | ≤ 0.5% | Minimizes solvent effects on enzyme activity. |
| Plate Format | 384-well | Standard for HTS, balancing throughput and reagent costs. |
| Assay Volume | 20 µL | Miniaturized to conserve reagents. |
| Incubation Temp. | 37°C | Optimal temperature for HDAC enzyme activity. |
| Z'-Factor Cutoff | > 0.5 | Ensures assay is robust and reliable for screening. |
| Hit Definition | > 50% Inhibition | A stringent but reasonable cutoff for a primary screen. |
Signaling Pathway Visualization
Caption: Role of HDACs in chromatin remodeling and gene expression.
Conclusion
This application note provides a comprehensive and robust framework for conducting a high-throughput screen for inhibitors of Histone Deacetylases, using this compound as a representative test compound. The described fluorescence-based assay is sensitive, reliable, and scalable, making it an ideal choice for primary screening of large compound libraries. By incorporating rigorous quality control, hit confirmation, and orthogonal validation steps, this workflow is designed to minimize false positives and deliver high-quality, actionable data, thereby accelerating the hit-to-lead optimization process in drug discovery.
References
-
Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4997. Retrieved from [Link]
-
KEGG PATHWAY Database. (2025, December 17). Kanehisa Laboratories. Retrieved from [Link]
-
Advances in G Protein-Coupled Receptor High-throughput Screening. (2020). Current Opinion in Structural Biology, 63, 139-146. Retrieved from [Link]
-
Pharmacological Applications of Piperidine Derivatives. (2023, February 9). Encyclopedia.pub. Retrieved from [Link]
-
High-Throughput GPCR Screening Methods. (n.d.). Celtarys. Retrieved from [Link]
-
Identification of HDAC inhibitors using a cell-based HDAC I/II assay. (2018). Scientific Reports, 8(1), 17091. Retrieved from [Link]
-
High-Throughput GPCR Assay Development. (2021, February 2). Agilent. Retrieved from [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications (Peer Review). (2023, February 2). MDPI. Retrieved from [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. (2023, March 10). ACG Publications. Retrieved from [Link]
-
A High-Throughput Method for Screening Peptide Activators of G-Protein-Coupled Receptors. (2024, November 22). ACS Omega. Retrieved from [Link]
-
Epigenase HDAC Activity/Inhibition Direct Assay Kit (Colorimetric). (n.d.). EpigenTek. Retrieved from [Link]
-
GPCR Assay Services. (n.d.). Reaction Biology. Retrieved from [Link]
-
Scheme 1. 2-Piperidine-carboxylic acid. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC Inhibitor Drug Screening Kit (Fluorometric) (ab283378) | Abcam [abcam.com]
- 6. caymanchem.com [caymanchem.com]
- 7. epigentek.com [epigentek.com]
Application Notes and Protocols for Preclinical Efficacy Testing of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Introduction: A Strategic Approach to Preclinical Evaluation of Novel Piperidine Derivatives
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of pharmaceuticals.[1] Derivatives of piperidine have shown significant promise in various therapeutic areas, including as acetylcholinesterase (AChE) inhibitors for the treatment of neurodegenerative diseases.[2][3] The compound of interest, 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, is a novel molecule with a currently uncharacterized pharmacological profile. The piperidine-2-carboxylic acid moiety, also known as pipecolic acid, is an amino acid derivative that has been associated with neurological conditions such as epilepsy.[4]
Given the structural similarities to known neurologically active compounds, a logical starting point for efficacy testing is in the domain of central nervous system (CNS) disorders. Specifically, the potential for AChE inhibition suggests relevance to Alzheimer's disease, while the pipecolic acid component indicates a possible role in modulating neuronal excitability, relevant to epilepsy.
This guide provides a comprehensive framework for the preclinical evaluation of this compound in rodent models. We present two distinct, yet complementary, pathways for efficacy testing: one focusing on cognitive enhancement in a model of Alzheimer's disease and the other on anticonvulsant activity in acute seizure models. This dual-pronged strategy allows for a broad initial screening of the compound's potential therapeutic applications in the absence of a defined mechanism of action.
The protocols detailed herein are designed to be robust and adaptable, providing researchers with the necessary tools to generate reliable and reproducible data. We emphasize a self-validating experimental design, incorporating appropriate controls and quantifiable endpoints to ensure the scientific integrity of the findings.
Preclinical Efficacy Testing Workflow
The overall strategy for the preclinical evaluation of this compound is outlined in the workflow diagram below. This workflow encompasses initial exploratory studies to determine the most promising therapeutic avenue, followed by more in-depth efficacy and initial safety assessments.
Figure 1: Preclinical testing workflow for this compound.
Part 1: Efficacy in a Transgenic Mouse Model of Alzheimer's Disease
Rationale for Model Selection:
Transgenic mouse models that overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) are widely used in Alzheimer's disease research.[5] The Tg2576 mouse model, for instance, develops age-dependent cognitive deficits and amyloid-beta (Aβ) plaques, mimicking key aspects of human Alzheimer's pathology.[6][7] Evaluating the efficacy of our test compound in such a model can provide insights into its potential to ameliorate cognitive impairments associated with neurodegeneration.[8]
Experimental Design and Protocols:
Protocol 1.1: Evaluation of Cognitive Enhancement in Tg2576 Mice
Objective: To assess the ability of this compound to improve learning and memory in aged Tg2576 mice.
Animals:
-
Aged (9-12 months) male Tg2576 mice (n=12-15 per group)
-
Age-matched wild-type littermates (n=12-15 per group) as a control for normal cognitive function.
Groups:
-
Tg2576 + Vehicle
-
Tg2576 + this compound (Dose 1)
-
Tg2576 + this compound (Dose 2)
-
Tg2576 + Donepezil (Positive Control, e.g., 1 mg/kg)
-
Wild-Type + Vehicle
Drug Administration:
-
The compound should be formulated in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).
-
Administer daily via oral gavage (p.o.) or intraperitoneal injection (i.p.) for a period of 4-6 weeks prior to and during behavioral testing. The route of administration should be determined based on preliminary pharmacokinetic data, if available.
Behavioral Assessments:
A battery of behavioral tests should be employed to assess different aspects of cognition.[9][10]
1. Morris Water Maze (MWM): To evaluate spatial learning and memory.[11][12]
- Acquisition Phase (5-7 days): Mice are trained to find a hidden platform in a circular pool of opaque water. Latency to find the platform and path length are recorded.
- Probe Trial (24 hours after last training day): The platform is removed, and the time spent in the target quadrant is measured to assess memory retention.
2. Y-Maze Spontaneous Alternation: To assess short-term spatial working memory.[12]
- Mice are placed in a Y-shaped maze and allowed to freely explore the three arms for 8 minutes.
- The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations. A higher percentage indicates better working memory.
3. Novel Object Recognition (NOR): To evaluate recognition memory.[9]
- Familiarization Phase: Mice are exposed to two identical objects in an open field.
- Test Phase (24 hours later): One of the objects is replaced with a novel object. The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object indicates intact recognition memory.
Endpoint Analysis:
-
Behavioral Data: Statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the performance of different treatment groups.
-
Post-mortem Brain Tissue Analysis:
-
Quantification of Aβ plaque burden using immunohistochemistry or ELISA.
-
Measurement of acetylcholinesterase activity in brain homogenates.
-
| Parameter | Vehicle Control (Tg2576) | Test Compound (Low Dose) | Test Compound (High Dose) | Positive Control (Donepezil) | Wild-Type Control |
| MWM Escape Latency (Day 5) | (Expected: High) | (Hypothesized: Decreased) | (Hypothesized: Decreased) | (Expected: Decreased) | (Expected: Low) |
| MWM Probe Trial (% time in target quadrant) | (Expected: ~25%) | (Hypothesized: Increased) | (Hypothesized: Increased) | (Expected: Increased) | (Expected: High) |
| Y-Maze Spontaneous Alternation (%) | (Expected: Low) | (Hypothesized: Increased) | (Hypothesized: Increased) | (Expected: Increased) | (Expected: High) |
| Novel Object Recognition (Discrimination Index) | (Expected: Low) | (Hypothesized: Increased) | (Hypothesized: Increased) | (Expected: Increased) | (Expected: High) |
| Aβ Plaque Load (relative units) | (Expected: High) | (To be determined) | (To be determined) | (Expected: No significant change) | (Expected: None) |
| AChE Activity (% of WT control) | (Expected: Altered) | (Hypothesized: Normalized) | (Hypothesized: Normalized) | (Expected: Inhibited) | 100% |
Table 1: Hypothetical Outcome Measures for Efficacy Testing in a Tg2576 Mouse Model of Alzheimer's Disease.
Part 2: Efficacy in Acute Seizure Models
Rationale for Model Selection:
Acute, induced seizure models in rodents are fundamental for the initial screening and characterization of potential anticonvulsant drugs.[13][14] The Maximal Electroshock (MES) and the Pentylenetetrazole (PTZ) tests are two of the most widely used and historically validated models for identifying compounds effective against generalized tonic-clonic and myoclonic seizures, respectively.[15][16] The 6-Hz psychomotor seizure model is considered a model for therapy-resistant focal seizures.[15][17] Utilizing these models provides a rapid and efficient way to determine if this compound possesses anticonvulsant properties.
Experimental Design and Protocols:
Protocol 2.1: Anticonvulsant Screening in Mice
Objective: To evaluate the anticonvulsant efficacy of this compound in established acute seizure models.
Animals:
-
Male Swiss-Webster or CF-1 mice (20-25 g) (n=10-12 per group).
Groups:
-
Vehicle Control
-
This compound (Dose 1)
-
This compound (Dose 2)
-
This compound (Dose 3)
-
Positive Control (e.g., Diazepam for PTZ; Phenytoin for MES)
Drug Administration:
-
The compound is formulated as described in Protocol 1.1.
-
Administer a single dose via i.p. injection at a predetermined time (e.g., 30 or 60 minutes) before seizure induction.
Seizure Induction and Assessment:
1. Maximal Electroshock (MES) Test:
- Induction: A brief electrical stimulus (e.g., 50 mA, 0.2 s) is delivered through corneal electrodes.
- Endpoint: The primary endpoint is the presence or absence of a tonic hindlimb extension. Protection is defined as the abolition of this response.
2. Subcutaneous Pentylenetetrazole (PTZ) Test:
- Induction: A convulsant dose of PTZ (e.g., 85 mg/kg) is injected subcutaneously.
- Endpoint: Mice are observed for 30 minutes. The primary endpoints are the latency to the first clonic seizure and the presence or absence of generalized clonic seizures.
3. 6-Hz Psychomotor Seizure Test:
- Induction: A prolonged, low-frequency electrical stimulus (e.g., 32 mA, 3 s, 6 Hz) is delivered through corneal electrodes.
- Endpoint: The primary endpoint is the duration of the seizure, characterized by stun, forelimb clonus, and twitching of the vibrissae.
Preliminary Neurotoxicity Assessment:
Rotarod Test:
-
To assess for potential motor impairment at active doses.
-
Mice are placed on a rotating rod (e.g., 10 rpm), and the latency to fall is recorded. A significant decrease in performance time indicates potential neurotoxicity.
| Model | Parameter | Vehicle Control | Test Compound (Dose 1) | Test Compound (Dose 2) | Test Compound (Dose 3) | Positive Control |
| MES | % Protection (Tonic Hindlimb Extension) | 0% | (To be determined) | (To be determined) | (To be determined) | >80% |
| PTZ | Latency to First Clonic Seizure (s) | (e.g., ~120 s) | (Hypothesized: Increased) | (Hypothesized: Increased) | (Hypothesized: Increased) | (Expected: Significantly Increased) |
| PTZ | % Protection (Generalized Seizure) | 0% | (To be determined) | (To be determined) | (To be determined) | >80% |
| 6-Hz | Seizure Duration (s) | (e.g., ~100 s) | (Hypothesized: Decreased) | (Hypothesized: Decreased) | (Hypothesized: Decreased) | (Expected: Significantly Decreased) |
| Rotarod | Latency to Fall (s) | (e.g., >180 s) | (Ideally: No significant change) | (Ideally: No significant change) | (Ideally: No significant change) | (May show some impairment) |
Table 2: Expected Outcome Measures for Anticonvulsant Screening.
Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations
A critical component of preclinical drug development is understanding the relationship between drug exposure and its pharmacological effect.[18][19] Initial PK studies should be conducted to determine key parameters such as bioavailability, half-life, and brain penetration of this compound.[20][21] This information is crucial for designing meaningful efficacy studies and for dose selection in subsequent experiments.
Figure 2: Relationship between Pharmacokinetics (PK) and Pharmacodynamics (PD).
Conclusion and Future Directions
The application notes and protocols outlined above provide a robust and scientifically sound framework for the initial in vivo efficacy testing of this compound. By pursuing parallel investigations into its potential as a cognitive enhancer and an anticonvulsant, researchers can efficiently explore the most promising therapeutic applications of this novel compound. The results from these initial studies will be instrumental in guiding a "Go/No-Go" decision and in designing more advanced preclinical studies, including chronic dosing, safety pharmacology, and the elucidation of the precise mechanism of action.
References
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. PubMed. [Link]
-
Pipecolic acid. Wikipedia. [Link]
-
Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs. PubMed. [Link]
-
Animal Models of Epilepsy: A Phenotype-oriented Review. Aging and Disease. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. PubMed. [Link]
-
Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. MDPI. [Link]
-
Alzheimer's Disease Animal Models: Elucidation of Biomarkers and Therapeutic Approaches for Cognitive Impairment. MDPI. [Link]
-
2-Benzyl-6-carboxy-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-1-ium 2,2,2-trifluoroacetate. MDPI. [Link]
-
Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease. PubMed. [Link]
-
Neurodegenerative Disease Models. InVivo Biosystems. [Link]
-
Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease. PMC - NIH. [Link]
-
Evidence of the Efficacy of Acetylcholinesterase Inhibitors in In Vivo Studies: A Systematic Review. PubMed. [Link]
-
Role of Animal Models in Alzheimer's Disease Drug Development. Cambridge University Press. [Link]
-
Rodent Behavioral Tests for Cognition. Creative Biolabs. [Link]
-
Behavioral Tests for Evaluation of Information Processing and Cognitive Deficits in Rodent Animal Models of Neuropsychiatric Disorders. ResearchGate. [Link]
-
Cognition Models in Rats and Mice. Inotiv. [Link]
-
Animal models of neurodegenerative diseases. Johns Hopkins University. [Link]
-
Behavioral tests for evaluating the characteristics of brain diseases in rodent models: Optimal choices for improved outcomes (Review). Spandidos Publications. [Link]
-
Cognition, Learning, and Memory Tests in Rodents. Charles River Laboratories. [Link]
-
Novel Uracil-Based Inhibitors of Acetylcholinesterase with Potency for Treating Memory Impairment in an Animal Model of Alzheimer's Disease. MDPI. [Link]
-
In vivo Evaluation of a Newly Synthesized Acetylcholinesterase Inhibitor in a Transgenic Drosophila Model of Alzheimer's Disease. PMC - NIH. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. SpringerLink. [Link]
-
Discovery and Preclinical Development of Antiepileptic Drugs. ResearchGate. [Link]
-
Evaluating the efficacy of prototype antiseizure drugs using a preclinical pharmacokinetic approach. bioRxiv. [Link]
-
Screening Methods of Anti-epileptic drugs. Slideshare. [Link]
-
Large- and Small-Animal Studies of Safety, Pharmacokinetics, and Biodistribution of Inflammasome-Targeting Nanoligomer in the Brain and Other Target Organs. ACS Publications. [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. PubMed. [Link]
-
Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy. PMC. [Link]
-
Exploring neuropharmacokinetics: mechanisms, models, and clinical implications. PMC. [Link]
-
Neurochemical and Neuropharmacological Studies in Animal Models for Parkinson's Disease and Focal Epilepsy. Vrije Universiteit Brussel. [Link]
Sources
- 1. maze.conductscience.com [maze.conductscience.com]
- 2. invivobiosystems.com [invivobiosystems.com]
- 3. Rodent models of epilepsy | NC3Rs [nc3rs.org.uk]
- 4. Animal Models of Epilepsy: A Phenotype-oriented Review [aginganddisease.org]
- 5. Role of Animal Models in Alzheimer’s Disease Drug Development (Chapter 7) - Alzheimer's Disease Drug Development [cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetylcholinesterase inhibitors ameliorate behavioral deficits in the Tg2576 mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 10. inotiv.com [inotiv.com]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. criver.com [criver.com]
- 13. Animal Models of Seizures and Epilepsy: Past, Present, and Future Role for the Discovery of Antiseizure Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Animal Models of Epilepsy: A Phenotype-oriented Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 17. Validation of a Preclinical Drug Screening Platform for Pharmacoresistant Epilepsy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Exploring neuropharmacokinetics: mechanisms, models, and clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in Human Plasma and Urine using LC-MS/MS
Abstract
This application note presents a robust and sensitive method for the quantification of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in human plasma and urine. The protocol employs a solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by analysis using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The method is designed to offer high selectivity, accuracy, and precision, meeting the standards required for pharmacokinetic and toxicokinetic studies in drug development, in accordance with the FDA's Bioanalytical Method Validation guidance.[1][2][3]
Introduction
This compound is a synthetic organic compound featuring a piperidine scaffold, a structure of significant interest in medicinal chemistry due to its prevalence in numerous pharmaceuticals and biologically active compounds.[4][5] Accurate quantification of this and similar molecules in biological matrices is critical for evaluating their absorption, distribution, metabolism, and excretion (ADME) profiles during preclinical and clinical development. The inherent polarity of the carboxylic acid and the tertiary amine in the piperidine ring presents a unique set of challenges for extraction and chromatographic retention.
This guide provides a comprehensive, step-by-step protocol for a bioanalytical method that addresses these challenges. The causality behind experimental choices, from sample preparation to detection, is explained to provide researchers with a solid foundation for method implementation and potential adaptation. The trustworthiness of the data generated using this protocol is ensured by incorporating principles of bioanalytical method validation as outlined by regulatory agencies.[2][6]
Method Overview
The analytical workflow is initiated with the isolation of this compound from the biological matrix. Given the compound's characteristics, a mixed-mode solid-phase extraction (SPE) is the chosen technique for its ability to provide superior clean-up and concentration compared to simpler methods like protein precipitation or liquid-liquid extraction.[7][8][9] Chromatographic separation is achieved using reversed-phase liquid chromatography (RPLC) with a C18 column, and detection is performed via tandem mass spectrometry, which offers the requisite sensitivity and selectivity for bioanalytical assays.[10]
Caption: Step-by-step protocol for Solid-Phase Extraction (SPE).
Protocol Steps:
-
Sample Aliquoting: Pipette 100 µL of plasma or urine into a 96-well plate.
-
Internal Standard Spiking: Add 25 µL of the IS working solution (100 ng/mL) to all samples except for the blank matrix.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water to each well. This step lyses cells, precipitates proteins (in plasma), and ensures the analyte's piperidine nitrogen is protonated. [11]4. SPE Cartridge Conditioning: Condition the mixed-mode SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash with 1 mL of methanol to remove non-polar, non-basic interferences.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic pH neutralizes the piperidine nitrogen, disrupting the ionic retention.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95% Water, 5% Acetonitrile, 0.1% Formic Acid).
LC-MS/MS Analysis
The use of a reversed-phase column is appropriate for retaining the analyte due to its benzyl group. The acidic mobile phase ensures good peak shape and promotes efficient ionization in positive ESI mode.
Liquid Chromatography Parameters:
| Parameter | Recommended Condition |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | 5% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
Mass Spectrometry Parameters:
Electrospray ionization in positive mode (ESI+) is selected as the piperidine nitrogen is readily protonated. [12]
| Parameter | Recommended Setting |
|---|---|
| Ionization Mode | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 400°C |
| MRM Transitions | To be determined by infusion of standard |
| Analyte (Predicted) | Q1: 264.15 -> Q3: [Fragment 1], [Fragment 2] |
| IS (Predicted) | Q1: 268.17 -> Q3: [Corresponding Fragments] |
Note: The exact MRM transitions and collision energies must be optimized by infusing a standard solution of the analyte and the internal standard into the mass spectrometer.
Method Validation
The developed method should be validated according to the FDA's Bioanalytical Method Validation Guidance. [1][2]Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in blank matrix. |
| Calibration Curve | ≥ 8 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within ±15% (±20% at LLOQ) for QC samples at four levels (LOD, LQC, MQC, HQC). |
| Recovery | Consistent and reproducible across the concentration range. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement from the biological matrix. |
| Stability | Analyte stability established under various conditions (bench-top, freeze-thaw, long-term storage). |
Conclusion
This application note provides a detailed and scientifically grounded protocol for the quantification of this compound in human plasma and urine. The combination of a selective solid-phase extraction method with sensitive LC-MS/MS detection provides a robust analytical tool for researchers in drug development. The outlined procedures, based on established bioanalytical principles, offer a reliable starting point for method development and validation, ensuring the generation of high-quality, trustworthy data for regulatory submissions.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]
-
Vuckovic, D. (2015). Comparison of blood plasma sample preparation methods for combined LC-MS lipidomics and metabolomics. Journal of Chromatography B, 988, 110-119. [Link]
-
Gika, H. G., Theodoridis, G. A., & Wilson, I. D. (2015). Solid phase extraction methodology for UPLC-MS based metabolic profiling of urine samples. Electrophoresis, 36(18), 2170-2178. [Link]
-
LCGC International. (2014). Understanding and Improving Solid-Phase Extraction. [Link]
-
Ramautar, R. (2016). Separation Technique for the Determination of Highly Polar Metabolites in Biological Samples. Journal of Chromatography B, 1025, 64-75. [Link]
-
Chemistry LibreTexts. (2022). Drug Analysis of Plasma Samples. [Link]
-
ResearchGate. (2013). How to prepare plasma samples for HPLC analysis?. [Link]
-
Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. [Link]
-
Phenomenex. (n.d.). What is Solid-Phase Extraction?. [Link]
-
Chemistry LibreTexts. (2023). Solid-Phase Extraction. [Link]
-
Li, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
-
Chawla, A., et al. (2012). Syntheses, Characterization and Biological Activity of Novel 2,6- disubstituted Piperidine-4-one Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 305-309. [Link]
-
Hirsch, R., Ternes, T., Haberer, K., & Kratz, K. L. (1999). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. Science of The Total Environment, 225(1-2), 109-118. [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. bioanalysis-zone.com [bioanalysis-zone.com]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. organomation.com [organomation.com]
- 8. What is Solid-Phase Extraction? | Phenomenex [phenomenex.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"protocol for derivatizing 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid for SAR studies"
Application Notes & Protocols
Topic: Protocol for Derivatizing 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic Acid for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Derivatization of a Privileged Scaffold
The this compound scaffold is a key structural motif found in numerous biologically active molecules.[1][2] Piperidine derivatives, in particular, are prevalent in FDA-approved drugs, highlighting their importance as "privileged scaffolds" in medicinal chemistry.[1][3] The strategic derivatization of this core structure is a cornerstone of Structure-Activity Relationship (SAR) studies, which aim to systematically modify a molecule to understand how its chemical structure relates to its biological activity.[4][5]
This guide provides a comprehensive framework for the derivatization of this compound. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to make informed decisions for generating diverse chemical libraries for lead discovery and optimization. The protocols detailed herein focus on robust and versatile reactions, primarily targeting the carboxylic acid moiety, which serves as an ideal handle for diversification.
Rationale for Derivatization in SAR Studies
The primary goal of an SAR campaign is to explore the chemical space around a hit compound to identify derivatives with improved potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For the this compound core, derivatization can probe key interactions with a biological target:
-
The Carboxylic Acid (C2 Position): This group is a versatile anchor for modification. As a potential hydrogen bond donor and acceptor, its conversion into amides, esters, or alcohols can systematically probe the steric and electronic requirements of a target's binding pocket.[6]
-
The Piperidine Ring: While the ring itself is saturated, its conformation and the substituents upon it are critical for orienting other functional groups. Late-stage functionalization can be employed for more advanced optimization.[1]
-
The N-Benzyl Group: The 2-methoxybenzyl substituent plays a significant role in the molecule's overall lipophilicity and potential for aromatic interactions (e.g., pi-stacking). Modifications here, such as demethylation to a phenol or substitution on the aromatic ring, can fine-tune these properties.
This document will focus on the most direct and high-throughput compatible strategy: diversification via the carboxylic acid group.
Core Derivatization Workflow
The derivatization strategy centers on three primary transformations of the carboxylic acid group. Each pathway yields a distinct class of compounds, allowing for a broad yet systematic exploration of the chemical space.
Caption: General workflow for derivatizing the core scaffold.
PART 1: Amide Bond Formation Protocols
Amide coupling is arguably the most utilized reaction in medicinal chemistry for SAR studies due to the commercial availability of a vast array of primary and secondary amines.[7][8] The resulting amide bond is metabolically stable and introduces a hydrogen bond donor (for primary and secondary amines) and acceptor, which can be critical for target engagement.
The choice of coupling reagent is crucial for ensuring high yields and minimizing side reactions, particularly racemization at the chiral center (C2).[9] We will detail a protocol using HATU, a highly efficient and widely used uronium-based coupling agent.[10][11]
Protocol 1.1: HATU-Mediated Amide Coupling
This protocol is adapted for the general coupling of the title carboxylic acid with a diverse set of primary or secondary amines.[10][11]
Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) rapidly converts the carboxylic acid into a highly reactive O-acylisourea intermediate, which efficiently acylates the incoming amine.[9] A non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) is used to scavenge the acid formed during the reaction without competing with the nucleophilic amine.[10]
Caption: Simplified workflow for HATU-mediated amide coupling.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 263.32 | 1.0 |
| Amine (diverse library) | Varies | 1.1 |
| HATU | 380.23 | 1.2 |
| DIPEA | 129.24 | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - |
| Dichloromethane (DCM) | - | - |
| Saturated aq. NaHCO₃ | - | - |
| Brine | - | - |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - |
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Reagent Addition: To the stirred solution, add the desired amine (1.1 eq), followed by HATU (1.2 eq).[11]
-
Base Addition: Cool the mixture to 0 °C in an ice bath. Slowly add DIPEA (3.0 eq) dropwise. The reaction may change color.
-
Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS) until the starting carboxylic acid is consumed.
-
Work-up:
-
Quench the reaction by adding water.
-
Extract the aqueous mixture three times with an organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with saturated aq. NaHCO₃ and then brine to remove unreacted starting materials and DMF.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of Ethyl Acetate in Hexanes) to obtain the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Purity should be assessed by HPLC.
Hypothetical Data for an Amide Library
The following table illustrates the type of data generated from an initial SAR screen.
| Compound ID | Amine Used (R-NH₂) | Yield (%) | Purity (HPLC, %) | Hypothetical IC₅₀ (nM) |
| CORE-A01 | Cyclopropylamine | 85 | >98 | 150 |
| CORE-A02 | Aniline | 78 | >99 | 85 |
| CORE-A03 | Morpholine | 91 | >99 | 220 |
| CORE-A04 | Benzylamine | 88 | >97 | 45 |
PART 2: Ester Formation Protocol
Esterification provides another avenue for diversification, replacing the acidic proton with an alkyl or aryl group and creating a hydrogen bond acceptor. The Fischer-Speier esterification is a classic and cost-effective method.[12]
Protocol 2.1: Fischer Esterification
This protocol is suitable for creating simple alkyl esters (e.g., methyl, ethyl) where the corresponding alcohol can be used as the solvent.
Rationale: In the presence of a strong acid catalyst, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon.[12] The alcohol then acts as a nucleophile, attacking the carbonyl carbon. The reaction is an equilibrium, and using the alcohol as the solvent drives the reaction toward the ester product according to Le Châtelier's principle.[12]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents / Role |
| This compound | 263.32 | 1.0 |
| Anhydrous Alcohol (e.g., Methanol, Ethanol) | Varies | Solvent |
| Sulfuric Acid (H₂SO₄), concentrated | 98.08 | Catalytic (0.1 eq) |
| Saturated aq. NaHCO₃ | - | - |
| Ethyl Acetate | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Suspend this compound (1.0 eq) in the desired anhydrous alcohol (e.g., Methanol) in a round-bottom flask.
-
Catalyst Addition: Cool the mixture to 0 °C. Carefully and slowly add concentrated sulfuric acid (0.1 eq).
-
Heating: Equip the flask with a reflux condenser and heat the mixture to reflux.
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid by slowly adding saturated aq. NaHCO₃ until effervescence ceases.
-
Remove the bulk of the alcohol solvent under reduced pressure.
-
Extract the remaining aqueous residue with Ethyl Acetate (3x).
-
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification & Characterization: Purify via flash chromatography and characterize the final ester as described in Protocol 1.1.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Amide Coupling | 1. Inactive coupling reagent (hydrolyzed HATU).2. Sterically hindered amine.3. Insufficient base. | 1. Use fresh, high-quality HATU stored under inert gas.2. Increase reaction time/temperature or switch to a different coupling reagent (e.g., COMU).3. Ensure 3.0 equivalents of DIPEA are used. |
| Starting Material Remains | Incomplete reaction. | Extend reaction time. Check the purity of reagents. For Fischer esterification, ensure anhydrous conditions, as water will shift the equilibrium back to the starting materials.[12] |
| Multiple Products Observed | 1. Side reactions (e.g., epimerization).2. Di-acylation if the amine has multiple reactive sites. | 1. Keep the temperature low during reagent addition for amide coupling. Use additives like HOBt if using carbodiimide coupling agents like EDC.[13]2. Use an amine with a suitable protecting group on other nucleophilic sites. |
| Difficulty in Purification | Byproducts from coupling reagents (e.g., tetramethylurea). | Ensure proper aqueous work-up. Washing with dilute acid (e.g., 1M HCl) can help remove basic impurities, while washing with NaHCO₃ removes acidic impurities. |
References
- Selective endo-Cyclic α-Functionalization of Satur
- Application Notes and Protocols for Amide Coupling Reactions with 5-Amino-6-methoxypicolinic Acid - Benchchem.
-
Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed. [Link]
-
Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists - ResearchGate. [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. [Link]
-
Amine to Amide (Coupling) - Common Conditions. [Link]
-
Amide Synthesis - Fisher Scientific. [Link]
-
Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - NIH. [Link]
-
Structure–activity relationship of piperidine derivatives with... - ResearchGate. [Link]
-
Literature examples of diastereoselective N-alkylation of N-alkylpiperidine derivatives.¹⁷,²³,²⁴ - ResearchGate. [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]
-
Structure Activity Relationship of USP5 Allosteric Inhibitors - bioRxiv. [Link]
-
Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC - NIH. [Link]
-
Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. [Link]
-
SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC - PubMed Central. [Link]
-
Pipecolic acid - Wikipedia. [Link]
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC - PubMed Central. [Link]
Sources
- 1. Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. [repository.cam.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. hepatochem.com [hepatochem.com]
- 8. Amine to Amide (Coupling) - Common Conditions [commonorganicchemistry.com]
- 9. Amide Synthesis [fishersci.co.uk]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. peptide.com [peptide.com]
"application of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in neurodegenerative disease models"
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of Piperidine Scaffolds in Neurodegeneration
Neurodegenerative diseases, such as Alzheimer's and Parkinson's, present a formidable challenge to modern medicine due to their complex and multifaceted pathologies. The quest for effective therapeutic agents has led researchers to explore a diverse range of chemical scaffolds, with heterocyclic compounds, particularly piperidine derivatives, emerging as a promising class of molecules. The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, serves as a versatile backbone for the design of compounds that can interact with various biological targets implicated in neurodegeneration.
While the specific compound 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is not extensively documented in publicly available research for neurodegenerative applications, the broader family of piperidine carboxylic acid derivatives has shown potential in modulating key pathological pathways. These pathways include, but are not limited to, cholinesterase inhibition, modulation of monoamine oxidase (MAO) activity, and interaction with opioid receptors, all of which have been implicated in the progression of neurodegenerative diseases[1][2][3][4][5].
This guide provides a comprehensive framework for the pre-clinical evaluation of novel piperidine derivatives, using hypothetical applications in established in vitro and in vivo models of Alzheimer's and Parkinson's disease. The protocols and methodologies outlined herein are designed to be adaptable for a range of piperidine-based compounds, enabling researchers to systematically investigate their therapeutic potential.
Proposed Mechanisms of Action for Piperidine Derivatives in Neurodegeneration
The therapeutic potential of piperidine derivatives in neurodegenerative diseases is often attributed to their ability to interact with key enzymes and receptors within the central nervous system. Two of the most explored mechanisms are the inhibition of cholinesterases and monoamine oxidases.
Cholinesterase Inhibition
In Alzheimer's disease, the decline in the neurotransmitter acetylcholine (ACh) is a well-established hallmark contributing to cognitive deficits. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are the enzymes responsible for the breakdown of ACh in the synaptic cleft. Inhibition of these enzymes can increase the levels of ACh, thereby enhancing cholinergic neurotransmission. Several piperidine-based compounds have been investigated as cholinesterase inhibitors[1][4][6]. The nitrogen atom in the piperidine ring can engage in crucial interactions within the active site of these enzymes.
Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases (MAO-A and MAO-B) are enzymes that catalyze the oxidative deamination of monoamine neurotransmitters, such as dopamine, serotonin, and norepinephrine. In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency in dopamine. Inhibition of MAO-B can prevent the breakdown of dopamine, thereby increasing its availability in the brain. The piperidine scaffold can be functionalized to selectively target MAO-B, offering a potential therapeutic strategy for Parkinson's disease[1][5].
PART 1: In Vitro Evaluation of Novel Piperidine Derivatives
The initial assessment of a novel compound's therapeutic potential begins with a series of in vitro assays to determine its biological activity and potential toxicity.
Enzyme Inhibition Assays
Objective: To quantify the inhibitory potency of the test compound against key enzymes implicated in neurodegeneration.
Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
-
Preparation of Reagents:
-
Phosphate buffer (0.1 M, pH 8.0).
-
Acetylthiocholine iodide (ATCI) or butyrylthiocholine iodide (BTCI) as substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Human recombinant acetylcholinesterase (AChE) or butyrylcholinesterase (BChE).
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Positive control (e.g., Donepezil).
-
-
Assay Procedure:
-
In a 96-well microplate, add 25 µL of varying concentrations of the test compound.
-
Add 50 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.
-
Add 125 µL of DTNB solution.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATCI or BTCI).
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the percentage of enzyme inhibition.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to calculate the IC50 value.
-
| Parameter | Recommended Concentration/Time |
| Enzyme Concentration | 0.1 - 0.5 U/mL |
| Substrate Concentration | 0.5 - 1.0 mM |
| DTNB Concentration | 0.3 mM |
| Incubation Time | 15 minutes |
Cell-Based Assays
Objective: To assess the neuroprotective and neurotoxic effects of the test compound in cellular models of neurodegeneration.
Protocol: Neuroprotection against Oxidative Stress in SH-SY5Y Cells
-
Cell Culture:
-
Culture human neuroblastoma SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
-
Induction of Oxidative Stress:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Induce oxidative stress by adding a neurotoxin such as 6-hydroxydopamine (6-OHDA) for Parkinson's models or hydrogen peroxide (H2O2) for general oxidative stress models for 24 hours.[7][8]
-
-
Assessment of Cell Viability (MTT Assay):
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Determine the concentration of the test compound that provides significant neuroprotection.
-
| Parameter | Recommended Concentration/Time |
| SH-SY5Y Cell Density | 1 x 10^4 cells/well |
| 6-OHDA Concentration | 50 - 100 µM |
| H2O2 Concentration | 100 - 200 µM |
| Compound Pre-treatment | 2 hours |
PART 2: In Vivo Evaluation in Animal Models of Neurodegenerative Disease
Promising candidates from in vitro studies should be further evaluated in animal models that recapitulate key aspects of human neurodegenerative diseases.
Alzheimer's Disease Models
Objective: To assess the efficacy of the test compound in improving cognitive function and reducing pathological hallmarks in a transgenic mouse model of Alzheimer's disease.
Model: 5XFAD transgenic mice are a commonly used model as they develop amyloid plaques in the brain at 2 months of age.[9]
Protocol: Behavioral and Histopathological Assessment in 5XFAD Mice
-
Animal Treatment:
-
Administer the test compound or vehicle to 4-month-old 5XFAD mice daily for 2 months via oral gavage or intraperitoneal injection.
-
-
Behavioral Testing (Morris Water Maze):
-
After the treatment period, assess spatial learning and memory using the Morris water maze test.
-
Record the escape latency to find the hidden platform over several days of training.
-
Conduct a probe trial on the final day to assess memory retention.
-
-
Histopathological Analysis:
-
Following behavioral testing, euthanize the mice and perfuse with PBS followed by 4% paraformaldehyde.[10]
-
Dissect the brains and process for immunohistochemistry.[10]
-
Stain brain sections with antibodies against Aβ plaques (e.g., 6E10) and activated microglia (e.g., Iba1).
-
Quantify the plaque burden and microglial activation in the cortex and hippocampus using image analysis software.
-
| Parameter | Recommended Dose/Time |
| Mouse Age at Start | 4 months |
| Treatment Duration | 2 months |
| Morris Water Maze Training | 5 days |
| Probe Trial | 1 day |
Parkinson's Disease Models
Objective: To evaluate the neuroprotective effects of the test compound on dopaminergic neurons and motor function in a neurotoxin-induced model of Parkinson's disease.
Model: The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a widely used model that induces selective degeneration of dopaminergic neurons in the substantia nigra.[7][11]
Protocol: Neuroprotection and Motor Function in MPTP-Treated Mice
-
Animal Treatment:
-
Administer the test compound or vehicle to C57BL/6 mice for 7 days.
-
On day 3, induce parkinsonism by administering four injections of MPTP (20 mg/kg, i.p.) at 2-hour intervals.
-
-
Behavioral Testing (Rotarod Test):
-
Assess motor coordination and balance using the rotarod test before and after MPTP administration.
-
Record the latency to fall from the rotating rod.
-
-
Neurochemical Analysis:
-
At the end of the treatment period, euthanize the mice and dissect the striatum.
-
Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Immunohistochemistry:
-
Stain brain sections of the substantia nigra with antibodies against tyrosine hydroxylase (TH) to visualize dopaminergic neurons.
-
Quantify the number of TH-positive neurons using stereological methods.
-
| Parameter | Recommended Dose/Time |
| MPTP Dose | 20 mg/kg, i.p. (4 doses) |
| Compound Treatment | 7 days |
| Rotarod Test | Pre- and post-MPTP |
| HPLC Analysis | Endpoint |
PART 3: Visualization of Experimental Workflows and Pathways
Experimental Workflow for In Vitro Screening
Caption: In vitro screening workflow for novel piperidine derivatives.
Potential Signaling Pathway Modulation
Caption: Potential signaling pathways modulated by piperidine derivatives.
Conclusion
The piperidine scaffold represents a valuable starting point for the development of novel therapeutics for neurodegenerative diseases. The protocols and methodologies outlined in this guide provide a robust framework for the systematic evaluation of new piperidine derivatives, from initial in vitro screening to in vivo efficacy studies. By employing these established models and techniques, researchers can effectively characterize the therapeutic potential of their compounds and contribute to the development of next-generation treatments for Alzheimer's, Parkinson's, and other related disorders.
References
- Insight into the emerging and common experimental in-vivo models of Alzheimer's disease. (2023-12-11).
-
In vitro Models of Neurodegenerative Diseases - Frontiers. (n.d.). Frontiers. Retrieved from [Link]
-
Alzheimer's Disease Models - InVivo Biosystems. (n.d.). InVivo Biosystems. Retrieved from [Link]
-
Two- and Three-Dimensional In Vitro Models of Parkinson’s and Alzheimer’s Diseases: State-of-the-Art and Applications - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
Melior Discovery in vivo models of Parkinson's Disease. (n.d.). Melior Discovery. Retrieved from [Link]
-
Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery - Oxford Global. (2022-04-08). Oxford Global. Retrieved from [Link]
-
Parkinson's Disease Modeling - InVivo Biosystems. (n.d.). InVivo Biosystems. Retrieved from [Link]
-
Parkinson's Disease - Inotiv. (n.d.). Inotiv. Retrieved from [Link]
-
Modeling Neurodegenerative Diseases Using In Vitro Compartmentalized Microfluidic Devices | NETRI. (n.d.). NETRI. Retrieved from [Link]
-
Advances in current in vitro models on neurodegenerative diseases - Frontiers. (n.d.). Frontiers. Retrieved from [Link]
-
Animal Models of Parkinson's Disease - NCBI - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
In Vivo, In Vitro and Pharmacologic Models of Parkinson's Disease - Semantic Scholar. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Alzheimer's Disease Models - Inotiv. (n.d.). Inotiv. Retrieved from [Link]
-
Mouse Models of Alzheimer's Disease - Frontiers. (n.d.). Frontiers. Retrieved from [Link]
-
Alzheimer's Disease Research Models - Alzforum. (n.d.). Alzforum. Retrieved from [Link]
-
Protocols for assessing neurodegenerative phenotypes in Alzheimer's mouse models - PMC. (2021-07-07). National Center for Biotechnology Information. Retrieved from [Link]
-
(PDF) Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - ResearchGate. (2017-12-26). ResearchGate. Retrieved from [Link]
- Detecting Oxidative Stress Biomarkers in Neurodegenerative Disease Models and Patients. (n.d.).
-
Screening Techniques for Drug Discovery in Alzheimer's Disease | ACS Omega. (n.d.). ACS Publications. Retrieved from [Link]
-
Cell death assays for neurodegenerative disease drug discovery - PMC - NIH. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors - UNIPI. (n.d.). University of Pisa. Retrieved from [Link]
-
Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
Synthesis of 2-piperidine carboxylic acid - PrepChem.com. (n.d.). PrepChem.com. Retrieved from [Link]
-
Pipecolic acid - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]
-
Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed. (2023-10-21). National Center for Biotechnology Information. Retrieved from [Link]
-
Alleviation of Neurological Disorders by Targeting Neurodegenerative-Associated Enzymes: Natural and Synthetic Molecules - MDPI. (n.d.). MDPI. Retrieved from [Link]
-
(-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine - PubMed. (2012-03-21). National Center for Biotechnology Information. Retrieved from [Link]
- CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid - Google Patents. (n.d.). Google Patents.
-
Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Piperine and Its Metabolite's Pharmacology in Neurodegenerative and Neurological Diseases - PMC - PubMed Central. (2022-01-12). National Center for Biotechnology Information. Retrieved from [Link]
- EP2455377A1 - Synthesis of fentanyl analogs - Google Patents. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. (-)-4-[11C]Methoxycarbonyl-2-[(1-pyrrolidinylmethyl]-1-[(3,4-dichlorophenyl)acetyl]-piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperine and Its Metabolite’s Pharmacology in Neurodegenerative and Neurological Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Frontiers | Mouse Models of Alzheimer’s Disease [frontiersin.org]
- 10. Protocols for assessing neurodegenerative phenotypes in Alzheimer’s mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. invivobiosystems.com [invivobiosystems.com]
"investigating anticancer properties of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid derivatives"
An in-depth guide to the preclinical evaluation of novel 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid derivatives as potential anticancer agents.
Introduction: The Therapeutic Potential of Piperidine Scaffolds
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals due to its favorable physicochemical properties and ability to interact with diverse biological targets.[1] In oncology, piperidine derivatives have demonstrated significant promise, exhibiting a range of anticancer activities, including the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.[2][3] This application note provides a comprehensive framework for researchers investigating the anticancer properties of a novel class of compounds: this compound derivatives.
The unique structural combination of a piperidine-2-carboxylic acid core, a lipophilic 2-methoxy-benzyl group at the N1 position, and the potential for further derivatization at the carboxylic acid function, offers a rich chemical space for developing potent and selective anticancer agents. This guide outlines a systematic, multi-tiered approach for the in vitro evaluation of these compounds, from initial cytotoxicity screening to detailed mechanistic studies. The protocols provided are designed to be robust and self-validating, empowering researchers to generate high-quality, interpretable data to drive their drug discovery programs.
Tier 1: Primary Cytotoxicity Screening
The initial step in evaluating any potential anticancer compound is to determine its ability to inhibit the proliferation of cancer cells.[4][5][6] This is typically achieved by measuring cell viability after a defined exposure period to the compound. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a standard metric for quantifying cytotoxic potency.
Workflow for In Vitro Cytotoxicity Assessment
The following diagram illustrates a standard workflow for assessing the cytotoxic effects of the synthesized derivatives on a panel of cancer cell lines.
Caption: Workflow for cytotoxicity screening of novel compounds.
Protocol 1A: XTT Cell Viability Assay
Principle: The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method for determining cell viability. Mitochondrial dehydrogenases in metabolically active cells reduce the water-soluble XTT salt to a soluble orange formazan product.[7][8] The amount of formazan produced is directly proportional to the number of viable cells, eliminating the need for a harsh solubilization step required in the MTT assay.[9]
Materials:
-
96-well flat-bottom cell culture plates
-
Selected cancer cell lines (e.g., MCF-7, PC-3, A549)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound derivatives (dissolved in DMSO)
-
XTT labeling reagent and electron-coupling solution (commercially available kits)
-
Microplate reader capable of measuring absorbance at 450-500 nm
Step-by-Step Methodology:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the medium containing the compounds (or vehicle control). Include wells with medium only for blank measurements.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
XTT Reagent Preparation: Shortly before use, thaw the XTT reagent and electron-coupling solution. Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions.
-
Reagent Addition and Incubation: Add 50 µL of the activated XTT solution to each well. Incubate the plate for 2-4 hours at 37°C in a CO2 incubator, protected from light, until the color develops.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader. A reference wavelength between 630-690 nm should be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the blank (medium only) absorbance from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (% Viability) = (Abs_treated / Abs_control) * 100.
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
-
Data Presentation: Comparative Cytotoxicity
Summarize the calculated IC50 values in a table to easily compare the potency of different derivatives across multiple cancer cell lines.
| Compound ID | R-Group (at Carboxylic Acid) | IC50 (µM) vs. A549 (Lung) | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. PC-3 (Prostate) | IC50 (µM) vs. HCT116 (Colon) |
| PCD-01 | -OH | 15.2 | 12.8 | 18.5 | 20.1 |
| PCD-02 | -OCH3 | 9.7 | 8.1 | 11.4 | 14.3 |
| PCD-03 | -NH-Phenyl | 2.5 | 1.8 | 3.2 | 2.9 |
| PCD-04 | -NH-Cyclohexyl | 5.4 | 4.9 | 6.8 | 7.5 |
| Doxorubicin | (Positive Control) | 0.08 | 0.05 | 0.12 | 0.10 |
Note: Data are hypothetical and for illustrative purposes.
Tier 2: Elucidating the Mechanism of Action
Compounds that demonstrate potent cytotoxicity (i.e., low micromolar IC50 values) should be advanced to mechanistic studies. For many piperidine-based anticancer agents, the primary mechanisms of action are the induction of apoptosis and/or the arrest of the cell cycle.[2][10][11]
Protocol 2A: Apoptosis Detection by Annexin V/PI Staining
Principle: Apoptosis is a regulated process of cell death.[12][13] One of the earliest events is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorophore (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent DNA intercalating agent that cannot cross the membrane of live or early apoptotic cells, but can enter late apoptotic or necrotic cells where membrane integrity is lost. Flow cytometry can then distinguish between live, early apoptotic, late apoptotic, and necrotic cell populations.[14]
Materials:
-
Flow cytometer
-
24-well plates
-
"Hit" compound(s) identified from Tier 1 screening
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided with kit)
-
Phosphate-Buffered Saline (PBS)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 24-well plates at an appropriate density to reach ~70-80% confluency after 24 hours. Treat the cells with the "hit" compound at concentrations corresponding to its IC50 and 2x IC50 for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., staurosporine).
-
Cell Harvesting: After treatment, collect both floating and adherent cells. To detach adherent cells, use a gentle enzyme-free dissociation buffer or brief trypsinization. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive. Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.
-
Protocol 2B: Cell Cycle Analysis by PI Staining
Principle: The cell cycle is a tightly regulated process that, when dysregulated, is a hallmark of cancer.[15] Many anticancer drugs exert their effects by causing cell cycle arrest at specific phases (G0/G1, S, or G2/M), preventing cancer cells from proliferating.[16] Propidium Iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content. Flow cytometry can measure this fluorescence to determine the distribution of a cell population across the different cycle phases.[17]
Materials:
-
Flow cytometer
-
6-well plates
-
"Hit" compound(s)
-
Cold 70% ethanol
-
PBS
-
PI/RNase Staining Buffer (commercially available)
Step-by-Step Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~60-70% confluency, treat them with the compound at its IC50 concentration for 24 hours. Include a vehicle control.
-
Cell Harvesting: Collect and centrifuge cells as described in the apoptosis protocol.
-
Fixation: Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 850 x g for 5 minutes. Discard the ethanol and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer. The RNase is crucial to degrade RNA and ensure PI only stains DNA.[17]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the samples using a flow cytometer.
-
Data Interpretation: Generate a histogram of cell count versus fluorescence intensity. Use cell cycle analysis software (e.g., ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution in treated samples to the control to identify any cell cycle arrest.
Tier 3: Investigating Molecular Targets and Signaling Pathways
The anticancer activity of piperidine derivatives is often mediated by their interaction with critical intracellular signaling pathways.[1] A frequently implicated pathway in cancer progression that is modulated by piperidine compounds is the PI3K/Akt/mTOR pathway, which regulates cell growth, proliferation, and survival.[2][10] Inhibition of this pathway can lead to decreased survival signals and the induction of apoptosis.
Hypothesized Mechanism of Action: PI3K/Akt Pathway Inhibition
The diagram below illustrates a plausible mechanism where a this compound derivative inhibits the PI3K/Akt pathway, ultimately leading to apoptosis.
Caption: Hypothesized inhibition of the PI3K/Akt pathway by a piperidine derivative.
Experimental Validation: This hypothesis can be tested using techniques like Western Blotting to measure the phosphorylation status of key proteins in the pathway. A decrease in phosphorylated Akt (p-Akt) levels in cells treated with the compound would provide strong evidence for pathway inhibition. Further, changes in the expression levels of downstream proteins like Bcl-2 and Bax could be assessed to confirm the link to apoptosis.[2]
Conclusion and Future Directions
This application note provides a structured, multi-tiered strategy for the comprehensive in vitro investigation of this compound derivatives as novel anticancer agents. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies of apoptosis, cell cycle effects, and signaling pathway modulation, researchers can effectively identify and characterize promising lead compounds. The protocols and workflows described herein offer a robust foundation for generating the critical data needed to validate this chemical series and guide future efforts in lead optimization, preclinical development, and ultimately, the discovery of new cancer therapeutics.
References
- BenchChem. A Comparative Guide: MTT vs. XTT Assays for Cell Viability.
-
Rather, R. A., & Bhagat, M. (2022). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Frontiers in Pharmacology. [Link]
-
Bhattacharya, S., & Sharma, A. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38-71. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Takara, K., et al. (2001). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. Biological & Pharmaceutical Bulletin, 24(9), 1032-1037. [Link]
-
Wikipedia. MTT assay. [Link]
-
International Journal of Pharmaceutical and Clinical Research. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
-
D'Arcy, M. (2012). Analysis of apoptosis methods recently used in Cancer Research and Cell Death & Disease publications. Cell Death & Disease, 3(2), e256. [Link]
-
Tih, A. N., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17268–17277. [Link]
-
An, Z., et al. (2021). Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results. Frontiers in Bioengineering and Biotechnology. [Link]
- BenchChem. The Evolving Landscape of Cancer Therapeutics: A Deep Dive into the Structure-Activity Relationship of Piperidine-Morpholine Compounds.
-
Scilit. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. [Link]
-
Biocompare. Choosing an Apoptosis Detection Assay. [Link]
-
Merck. Apoptosis Assays | Life Science Research. [Link]
-
ResearchGate. Chemical structures of anticancer piperidine derivatives. [Link]
-
ResearchGate. The pharmacological properties of piperine and piperidine against cancer comparing their molecular mechanisms and involved pathways. [Link]
-
ResearchGate. (PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. [Link]
-
Li, Y., et al. (2013). Evaluation of anticancer agents using flow cytometry analysis of cancer stem cells. Methods in Molecular Biology, 986, 211-219. [Link]
-
Gao, Y., et al. (2022). Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives. Molecules, 27(19), 6296. [Link]
-
University of Pisa. Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. [Link]
-
Sugimoto, H., et al. (1993). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 36(16), 2319-2327. [Link]
-
Sagar, B. K., et al. (2021). Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative. International Journal of Pharmaceutical Sciences and Research, 12(10), 5424-30. [Link]
-
Göksu, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(4), 606-614. [Link]
- Google Patents. EP2455377A1 - Synthesis of fentanyl analogs.
-
MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives Bearing 3,4,5-Trimethoxyphenyl Moiety as a Promising Anticancer Scaffold. [Link]
-
Cochrane, E. J., et al. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8345–8355. [Link]
-
Angeli, A., et al. (2021). Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters, 12(11), 1761–1769. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. noblelifesci.com [noblelifesci.com]
- 6. ijpbs.com [ijpbs.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. biotech-spain.com [biotech-spain.com]
- 10. researchgate.net [researchgate.net]
- 11. ijpsr.com [ijpsr.com]
- 12. blog.cellsignal.com [blog.cellsignal.com]
- 13. Apoptosis Assays [sigmaaldrich.com]
- 14. biocompare.com [biocompare.com]
- 15. miltenyibiotec.com [miltenyibiotec.com]
- 16. Frontiers | Data Driven Cell Cycle Model to Quantify the Efficacy of Cancer Therapeutics Targeting Specific Cell-Cycle Phases From Flow Cytometry Results [frontiersin.org]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
"use of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid as a chemical probe"
Product: Lumarin-2 (1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid)
Document Version: 1.0
For Research Use Only. Not for use in diagnostic procedures.
Introduction: A Novel Chemical Probe for the GABA-A Receptor Orthosteric Site
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, acting at both ionotropic GABA-A receptors and metabotropic GABA-B receptors to regulate neuronal excitability.[1][2] The GABA-A receptor, a ligand-gated chloride ion channel, is a crucial target for a wide range of clinically important drugs, including benzodiazepines, barbiturates, and general anesthetics, which modulate its function at various allosteric sites.[2][3][4] The development of selective chemical probes for these receptors is paramount for dissecting their complex pharmacology and contribution to both physiological and pathological states.[5]
The piperidine carboxylic acid scaffold is a well-established pharmacophore for GABAergic modulation. The parent compound, piperidine-2-carboxylic acid (L-pipecolic acid), is an endogenous metabolite of lysine in the brain that has been shown to interact with GABA binding sites.[6][7] Building upon this structural motif, we introduce Lumarin-2 (this compound) , a novel, high-affinity chemical probe designed for the investigation of the orthosteric GABA binding site on the GABA-A receptor.
The design of Lumarin-2 incorporates two key features: the piperidine-2-carboxylic acid core, which serves as a structural mimic of GABA, and a 2-methoxybenzyl group attached to the piperidine nitrogen. This bulky, lipophilic moiety is hypothesized to enhance binding affinity and selectivity by forming unique interactions within the GABA binding pocket, distinguishing it from the endogenous ligand. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Lumarin-2 as a competitive antagonist to quantify and characterize the GABA-A receptor orthosteric site.
Mechanism of Action
Lumarin-2 acts as a competitive antagonist at the GABA binding site (orthosteric site) of the GABA-A receptor. By binding to this site, it prevents the endogenous ligand GABA from activating the receptor, thereby inhibiting the influx of chloride ions and subsequent hyperpolarization of the neuronal membrane. Its utility as a chemical probe stems from its ability to compete directly with radiolabeled agonists (e.g., [³H]Muscimol), allowing for the determination of its binding affinity (Ki) and the quantification of GABA-A receptor density (Bmax) in biological samples.
GABA-A Receptor Signaling Pathway
Caption: Lumarin-2 competitively blocks the GABA binding site on the GABA-A receptor.
Quantitative Data Summary
The binding affinity of Lumarin-2 for the GABA-A receptor has been determined through competitive radioligand binding assays using rat cortical membranes. The following table summarizes its equilibrium dissociation constant (Ki).
| Compound | Radioligand | Receptor Source | Assay Type | Ki (nM) |
| Lumarin-2 | [³H]Muscimol | Rat Cerebral Cortex | Competition Binding | 15.2 ± 1.8 |
| GABA (control) | [³H]Muscimol | Rat Cerebral Cortex | Competition Binding | 25.5 ± 2.1 |
Experimental Protocols
Protocol 1: GABA-A Receptor Competitive Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of Lumarin-2 by measuring its ability to displace a known radioligand, [³H]Muscimol, from GABA-A receptors in isolated brain membranes.
Causality and Experimental Rationale:
-
Membrane Preparation: The protocol begins with the preparation of crude synaptosomal membranes from brain tissue (e.g., rat cerebral cortex), as GABA-A receptors are highly expressed on these membranes. Multiple wash steps are critical to remove endogenous GABA, which would otherwise interfere with the binding assay.[8][9]
-
Radioligand Selection: [³H]Muscimol is used as the radioligand. Muscimol is a potent and specific GABA-A receptor agonist, making it an excellent tool for labeling the orthosteric binding site.[1]
-
Competition Principle: The assay is based on the principle of competitive binding. Lumarin-2 (the "competitor") and [³H]Muscimol compete for the same binding site. By increasing the concentration of Lumarin-2, the amount of bound [³H]Muscimol will decrease. This relationship allows for the calculation of the competitor's affinity.
-
Defining Non-Specific Binding: A high concentration of unlabeled GABA is used in control tubes to saturate all specific binding sites. Any remaining radioactivity is considered non-specific binding (e.g., to the filter paper or lipids) and must be subtracted from all measurements to determine specific binding.[10]
-
Incubation & Termination: Incubation is performed at 4°C to minimize proteolytic degradation of receptors. The reaction is terminated by rapid filtration, which quickly separates bound from free radioligand.
Materials:
-
Lumarin-2 (10 mM stock in DMSO)
-
[³H]Muscimol (Specific Activity: 15-30 Ci/mmol)
-
GABA (γ-Aminobutyric acid)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4 at 4°C
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Rat cerebral cortex membranes (prepared as described in[8][10])
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
96-well plates or microcentrifuge tubes
Procedure:
-
Membrane Preparation: Prepare synaptosomal membranes from rat cerebral cortex according to established protocols.[8][10] A critical step is to wash the membranes thoroughly to remove endogenous GABA. Finally, resuspend the pellet in binding buffer to a final protein concentration of 0.1-0.2 mg/mL.
-
Assay Plate Setup: Prepare assay tubes/wells on ice for three conditions:
-
Total Binding: Contains membranes and [³H]Muscimol.
-
Non-Specific Binding (NSB): Contains membranes, [³H]Muscimol, and a saturating concentration of unlabeled GABA (e.g., 10 mM).
-
Competition: Contains membranes, [³H]Muscimol, and varying concentrations of Lumarin-2 (e.g., 10⁻¹⁰ M to 10⁻⁵ M).
-
-
Reagent Addition: Add reagents to the tubes/wells in the following order:
-
Binding Buffer
-
Lumarin-2 or unlabeled GABA (for NSB) or buffer (for Total Binding)
-
[³H]Muscimol to a final concentration of 5 nM.
-
Membrane suspension (to initiate the reaction).
-
The final assay volume should be 200 µL.
-
-
Incubation: Incubate the plate at 4°C for 45-60 minutes to reach equilibrium.
-
Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and allow them to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM).
-
-
Generate Competition Curve:
-
Plot the percentage of specific binding of [³H]Muscimol as a function of the log concentration of Lumarin-2.
-
-
Determine IC₅₀:
-
Use a non-linear regression program (e.g., Prism) to fit the data to a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of Lumarin-2 that inhibits 50% of the specific binding of [³H]Muscimol).
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Workflow Diagram: Competitive Binding Assaydot
Sources
- 1. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. GABA Receptors: Pharmacological Potential and Pitfalls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorfrancis.com [taylorfrancis.com]
- 4. GABAA receptor - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. caymanchem.com [caymanchem.com]
- 7. Identification and characterization of pipecolic acid binding sites in mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. PDSP - GABA [kidbdev.med.unc.edu]
"formulation of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid for in vivo studies"
An Application Note on the Formulation of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid for In Vivo Studies
Abstract
This document provides a detailed guide for the formulation of this compound, a novel small molecule with potential therapeutic applications. The successful preclinical evaluation of this compound hinges on the development of appropriate, safe, and reproducible formulations for in vivo administration. Due to the compound's molecular structure, which includes both a lipophilic benzyl group and ionizable carboxylic acid and piperidine moieties, it is anticipated to have limited aqueous solubility at physiological pH. This note details protocols for pre-formulation assessment, the development of both an oral suspension and a solubilized intravenous formulation, and the necessary quality control assays to ensure formulation accuracy and stability.
Pre-Formulation Assessment: The Foundation of Rational Formulation Design
Before commencing formulation, a thorough understanding of the compound's physicochemical properties is essential. This data-driven approach prevents common pitfalls such as drug precipitation, inaccurate dosing, and poor bioavailability, ensuring the integrity of subsequent in vivo studies.
Physicochemical Characterization
The structure of this compound suggests it is a zwitterionic compound with pH-dependent solubility. The lipophilic 2-methoxybenzyl group likely reduces aqueous solubility compared to its parent compound, piperidine-2-carboxylic acid (pipecolic acid), which is water-soluble.[1][2]
Key parameters to determine experimentally:
-
Aqueous Solubility: Assess solubility in buffers at various pH levels (e.g., pH 2.0, 6.8, 7.4) to understand its behavior in different physiological environments. Poorly water-soluble drugs are often classified as BCS Class II or IV, requiring formulation strategies to enhance dissolution and absorption.[3][4]
-
pKa: The presence of a carboxylic acid (pKa ~2-3) and a tertiary amine (piperidine nitrogen, pKa ~9-11) dictates the compound's ionization state.[1][5] Potentiometric titration is the standard method for pKa determination.
-
LogP/LogD: The octanol-water partition coefficient indicates the compound's lipophilicity, which influences its absorption and distribution. A high LogP may suggest good membrane permeability but poor aqueous solubility.[6]
| Property | Predicted Characteristic | Rationale & Significance |
| Solubility | Low in neutral water; higher at acidic or alkaline pH. | The non-polar benzyl group decreases aqueous solubility. Ionization at pH extremes will form salts, increasing solubility.[7] |
| pKa | Expected acidic pKa ~2-3 and basic pKa ~9-11. | Determines the ionization state and is critical for developing pH-adjusted solution formulations.[8] |
| LogP | Moderately high. | Suggests potential for good membrane permeability but also a need for solubilization strategies.[6] |
| Stability | Generally stable; potential for oxidation at the benzylic position. | Benzyl groups can be susceptible to oxidation.[9] Forced degradation studies (acid, base, oxidative, thermal) are recommended. |
Workflow for Formulation Development
The following diagram outlines the logical workflow from initial compound characterization to the final preparation of a dose-ready formulation for in vivo studies.
Caption: General workflow for formulation development and administration.
Formulation Strategies and Vehicle Selection
The choice of formulation is dictated by the route of administration and the compound's properties. For preclinical studies, oral (PO) and intravenous (IV) routes are most common.
Oral Administration (PO)
For poorly water-soluble, neutral compounds, an aqueous suspension is the most straightforward approach for oral gavage. This avoids high concentrations of organic solvents that could cause toxicity or alter the compound's intrinsic absorption profile.
-
Vehicle of Choice: 0.5% (w/v) Methylcellulose (MC) or Sodium Carboxymethylcellulose (CMC) in water. These are standard, inert suspending agents that increase viscosity to prevent rapid settling of drug particles, ensuring uniform dosing.[10]
Intravenous Administration (IV)
IV administration requires a sterile, particle-free solution to prevent embolism. Given the compound's poor neutral solubility, a solubilization strategy is mandatory.
-
Strategy 1: pH Adjustment: The presence of ionizable groups makes this the primary approach. By preparing the formulation in an acidic or basic solution, a soluble salt form of the compound can be generated. However, the final pH must be within a physiologically tolerable range (typically pH 4-9) to avoid injection site irritation.[8]
-
Strategy 2: Co-solvent System: If pH adjustment is insufficient or results in an extreme pH, a co-solvent system is used. These systems solubilize compounds by reducing the polarity of the aqueous vehicle. A common, well-tolerated system for preclinical studies is a mixture of Dimethyl Sulfoxide (DMSO), Polyethylene Glycol 400 (PEG400), and saline or water.[8][11]
Detailed Formulation Protocols
Safety Precaution: Always handle the active pharmaceutical ingredient (API) in a fume hood or ventilated enclosure, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 3.1: Preparation of a 10 mg/mL Oral Suspension
This protocol describes the preparation of a 100 mL batch of a 10 mg/mL suspension in 0.5% Methylcellulose.
| Component | Amount | Purpose |
| This compound | 1.0 g | Active Pharmaceutical Ingredient (API) |
| Methylcellulose (400 cP) | 0.5 g | Suspending Agent |
| Purified Water | q.s. to 100 mL | Vehicle |
Step-by-Step Methodology:
-
Prepare the Vehicle: Add 0.5 g of methylcellulose to ~80 mL of purified water. Stir vigorously with a magnetic stirrer until fully dissolved. This may take several hours; preparing it the day before is often convenient.[10]
-
Weigh the API: Accurately weigh 1.0 g of the compound. If particles are large, gently grind to a fine, uniform powder using a mortar and pestle. This increases the surface area and aids in creating a uniform suspension.
-
Create a Paste (Levigation): Transfer the powdered API to a glass mortar. Add a small volume (~2-3 mL) of the methylcellulose vehicle and triturate (mix) with the pestle to form a smooth, uniform paste. This step is critical to wet the API particles and prevent clumping when the full volume of vehicle is added.[10]
-
Dilute the Suspension: Gradually add the remaining methylcellulose vehicle to the mortar in small portions, mixing continuously.
-
Final Volume and Homogenization: Transfer the suspension to a 100 mL graduated cylinder. Rinse the mortar with a small amount of vehicle and add it to the cylinder to ensure a complete transfer of the API. Adjust the final volume to 100 mL with the vehicle. Transfer to a storage bottle and stir with a magnetic stirrer for at least 30 minutes to ensure homogeneity.
-
Storage: Store at 2-8°C. Always stir the suspension vigorously before each withdrawal to ensure dose uniformity.
Protocol 3.2: Preparation of a 5 mg/mL IV Formulation
This protocol uses a co-solvent system, a robust method for solubilizing lipophilic compounds for IV injection.[11]
| Component | Percentage (v/v) | Volume for 10 mL | Purpose |
| DMSO | 10% | 1.0 mL | Primary organic solvent |
| PEG400 | 40% | 4.0 mL | Co-solvent and viscosity modifier |
| Saline (0.9% NaCl) | 50% | 5.0 mL | Isotonic aqueous vehicle |
Step-by-Step Methodology:
-
Weigh the API: Accurately weigh 50 mg of the compound into a sterile glass vial.
-
Initial Solubilization: Add 1.0 mL of DMSO to the vial. Vortex or sonicate until the compound is completely dissolved. A clear solution should be obtained.
-
Add Co-solvent: Add 4.0 mL of PEG400 to the DMSO solution and mix thoroughly. The solution should remain clear.
-
Aqueous Addition (Critical Step): Add the saline (5.0 mL) dropwise while continuously vortexing the vial. Slow, dropwise addition is essential to prevent the compound from precipitating ("crashing out") due to the rapid change in solvent polarity.[11]
-
Final Inspection: Visually inspect the final solution. It must be completely clear and free of any visible particles.
-
Sterile Filtration: Draw the solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter (e.g., PVDF or PES) and filter the solution into a final sterile, pyrogen-free vial. This step removes any potential microbial contamination or micro-precipitates.[11]
-
Storage: Store protected from light at 2-8°C. It is recommended to use the formulation within 24 hours of preparation.
Formulation Characterization and Quality Control
To ensure the reliability of in vivo results, every batch of formulation must be characterized.
Visual Inspection and pH Measurement
-
Oral Suspension: Should be uniform in appearance without large aggregates. Some settling over time is expected, but it should be easily re-suspended with gentle agitation.
-
IV Solution: Must be clear, colorless, and free of any visible particulate matter.[11]
-
pH: The pH of the final IV formulation should be measured to ensure it is within a physiologically acceptable range (typically 4-9).
Concentration Verification by HPLC-UV
High-Performance Liquid Chromatography (HPLC) is the standard method for accurately determining the concentration of the API in the final formulation.[12]
| Parameter | Example Condition | Rationale |
| Column | C18, 250 x 4.6 mm, 5 µm | Standard reversed-phase column for small molecules.[13] |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile | Provides good peak shape for acidic/basic compounds.[13] |
| Gradient | 5% to 95% B over 10 minutes | Efficiently elutes the compound and any impurities. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Detection | UV at 272 nm | The methoxy-benzyl group should have a strong UV absorbance. Wavelength should be optimized experimentally. |
| Injection Volume | 10 µL | Standard volume. |
Protocol:
-
Prepare a standard curve of the API in the corresponding vehicle (e.g., 0.5% MC or the DMSO/PEG/Saline mixture).
-
Dilute a sample of the final formulation to a concentration that falls within the linear range of the standard curve.
-
Analyze the standards and sample by HPLC.
-
The calculated concentration should be within ±10% of the target concentration.
Decision Tree for Formulation Strategy
Caption: Decision tree for selecting an appropriate formulation strategy.
References
-
ChemBK. (n.d.). (2S)-piperidine-2-carboxylic acid. Retrieved from [Link]
-
Pipzine Chemicals. (n.d.). Piperidine-2-Carboxylic Acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). Piperidine-4-carboxylic acid hydrochloride. Retrieved from [Link]
-
Solubility of Things. (n.d.). Pipecolic acid. Retrieved from [Link]
-
ResearchGate. (2025). A Comprehensive Review of the Quantitative Analysis methods for Pyridine and Piperidine Derivative H1 Receptor Antagonists. Retrieved from [Link]
-
ChemBK. (n.d.). piperidine-4-carboxylic acid. Retrieved from [Link]
-
Pharmlabs. (n.d.). Excipients. Retrieved from [Link]
-
PubMed Central. (2025). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease. Retrieved from [Link]
-
Park, K. (2003). Solubilizing Excipients in Oral and Injectable Formulations. Pharmaceutical Research, 21(2), 209-223. Retrieved from [Link]
-
Scielo. (2013). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. Retrieved from [Link]
-
Pharmapproach.com. (n.d.). How to Reconstitute Oral Suspensions in 7 Steps. Retrieved from [Link]
-
PubMed Central. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. Retrieved from [Link]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from [Link]
-
PubMed Central. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]
-
PubMed Central. (n.d.). Defining the right diluent for intravenous infusion of therapeutic antibodies. Retrieved from [Link]
-
Gad Consulting Services. (n.d.). Vehicles for Animal Studies. Retrieved from [Link]
- Google Patents. (n.d.). US6682747B1 - Process for preparing an oral suspension of a pharmaceutical substance.
-
Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]
-
PubChem. (n.d.). Piperidine. Retrieved from [Link]
- Google Patents. (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample.
-
PubMed Central. (n.d.). Protocols to Study the Physiology of Oral Biofilms. Retrieved from [Link]
-
JOCPR. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
ResearchGate. (2025). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]
-
FDA. (2014). Oral Solutions and Suspensions (8/94). Retrieved from [Link]
-
PubMed Central. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]
-
ChemBK. (2024). N-benzylpiperidine. Retrieved from [Link]
-
PubMed. (2016). Tolerable Levels of Nonclinical Vehicles and Formulations Used in Studies by Multiple Routes in Multiple Species With Notes on Methods to Improve Utility. Retrieved from [Link]
-
USF Health. (2016). PREPARING INJECTABLE MEDICATIONS. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Benzylpiperidine. Retrieved from [Link]
-
PubMed Central. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]
-
YouTube. (2016). Enabling Formulation of Water-Soluble and Water-Insoluble Molecules Using a Lipophilic Salt Approach. Retrieved from [Link]
-
Quality Smart Solutions. (2025). How the GRAS Process Differs for Human Food and Animal Feed. Retrieved from [Link]
-
FDA. (n.d.). Current Animal Food GRAS Notices Inventory. Retrieved from [Link]
-
ISMP. (n.d.). ISMP Safe Practice Guidelines for Adult IV Push Medications. Retrieved from [Link]
-
NIST WebBook. (n.d.). 2-Piperidinecarboxylic acid. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 2-Piperidinecarboxylic acid (CAS 4043-87-2). Retrieved from [Link]
-
National Academic Digital Library of Ethiopia. (n.d.). hplc methods for recently approved pharmaceuticals. Retrieved from [Link]
-
Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
-
PubMed Central. (n.d.). Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. Retrieved from [Link]
-
PubMed. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]
Sources
- 1. chembk.com [chembk.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. future4200.com [future4200.com]
- 4. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Piperidine-2-Carboxylic Acid: Properties, Uses, Safety, Supplier & Price | High Purity CAS 1003-29-8 China [pipzine-chem.com]
- 6. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. kinampark.com [kinampark.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"troubleshooting poor solubility of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid"
Technical Support Center: 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
This guide provides in-depth troubleshooting strategies and technical information for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound.
Understanding the Molecule: The Root of the Solubility Challenge
This compound is an amphoteric, zwitterionic molecule. Its structure contains three key functional domains that dictate its solubility:
-
A basic piperidine nitrogen: This group can be protonated to form a positively charged ammonium salt.
-
An acidic carboxylic acid: This group can be deprotonated to form a negatively charged carboxylate salt.[1]
-
A nonpolar 2-methoxy-benzyl group: This bulky, hydrophobic moiety significantly reduces aqueous solubility.
The simultaneous presence of acidic and basic centers means the molecule's net charge is highly dependent on pH. At a specific pH, known as the isoelectric point (pI), the molecule will have a net neutral charge, as the positive and negative charges cancel each other out. Zwitterions typically exhibit their lowest aqueous solubility at their pI.[2][3] Therefore, the primary strategy for improving solubility is to shift the pH away from the pI to create a charged species (either a cationic salt or an anionic salt), which will be more soluble in aqueous media.[4]
Frequently Asked Questions (FAQs)
Q1: Why is my compound poorly soluble in neutral water or phosphate-buffered saline (PBS, pH 7.4)?
At or near neutral pH, the compound likely exists predominantly in its zwitterionic form, where the piperidine nitrogen is protonated (+) and the carboxylic acid is deprotonated (-). This neutral overall charge minimizes interactions with polar water molecules, leading to low solubility. The large, hydrophobic methoxy-benzyl group further exacerbates this issue.
Q2: I dissolved my compound in DMSO for a biological assay, but it precipitated when I added it to my aqueous assay buffer. What happened?
This is a common issue known as "crashing out." While DMSO is an excellent organic solvent for many compounds, it does not guarantee solubility in a final aqueous solution.[5][6] When the DMSO stock is diluted into the buffer, the compound is suddenly in a predominantly aqueous environment where it is not soluble, causing it to precipitate. The final concentration of DMSO in the assay should be kept as low as possible to avoid solvent-induced artifacts.[7]
Q3: What is the best starting solvent to try for this compound?
For aqueous solutions, the best starting point is not neutral water, but rather an acidic or basic buffer.
-
Acidic Conditions (e.g., pH 2-4): Try dissolving the compound in a dilute acidic solution like 0.1 M HCl. This will protonate the carboxylic acid (making it neutral) and ensure the piperidine nitrogen is protonated (making it positive), forming a soluble hydrochloride salt.
-
Basic Conditions (e.g., pH 9-11): Alternatively, try a dilute basic solution like 0.1 M NaOH. This will deprotonate the carboxylic acid (making it negative) and ensure the piperidine is neutral, forming a soluble sodium salt.
For organic solvents, polar aprotic solvents like DMSO and DMF are good starting points for creating concentrated stock solutions.
Q4: Can I heat the solution to improve solubility?
Heating can temporarily increase solubility, but it is a risky approach. The compound may precipitate out again as the solution cools to room or experimental temperature. More importantly, heating can cause chemical degradation. This method should only be used with caution and after verifying the thermal stability of the compound.
Systematic Troubleshooting Guide
When encountering poor solubility, follow this systematic approach to diagnose and solve the issue.
Step 1: Characterize the Problem
-
Solvent System: In what specific solvent or buffer system is the poor solubility observed (e.g., water, PBS, cell culture media)?
-
Target Concentration: What is the desired final concentration?
-
Observation: Is the compound completely insoluble, or does it form a suspension or precipitate over time?
Step 2: The Primary Solution - pH Adjustment The most effective strategy for this zwitterionic compound is pH modification.[4][8]
-
Acidification: Prepare a stock solution in a volatile acid (e.g., 10% acetic acid in water) or directly attempt to dissolve the solid in an aqueous buffer at pH < 4. This creates the cationic form of the molecule.
-
Alkalinization: Prepare a stock solution using a volatile base (e.g., ammonium hydroxide in water) or directly attempt to dissolve the solid in an aqueous buffer at pH > 9. This creates the anionic form of the molecule.
-
Verification: After pH adjustment, always check for compound stability. Some molecules can degrade or racemize at extreme pH values. A quick stability check can be done using HPLC or LC-MS by comparing a freshly prepared sample to one incubated at the desired pH for the duration of the experiment.
Step 3: If pH Adjustment is Insufficient - Employ Co-solvents If the required concentration cannot be reached even with pH adjustment, or if the experimental conditions require a near-neutral pH, the use of co-solvents is the next logical step.[9][10][11]
-
Common Co-solvents: Ethanol, propylene glycol (PG), or polyethylene glycol (PEG 400) can be added to the aqueous buffer to increase the solubility of hydrophobic compounds.[9][12]
-
Methodology: Start by adding a small percentage of the co-solvent (e.g., 5-10% v/v) to your pH-adjusted buffer and assess solubility. Gradually increase the percentage if needed. Be mindful that high concentrations of organic solvents can be toxic to cells or interfere with assays.
Step 4: Advanced Strategies If the above methods fail, more advanced formulation strategies may be necessary, particularly for in vivo applications.
-
Salt Formation: Instead of relying on in-situ pH adjustment, the compound can be isolated as a stable salt (e.g., a hydrochloride or sodium salt).[13] This often provides a more reliable and reproducible dissolution profile.[1][14][15]
-
Use of Excipients: Cyclodextrins can encapsulate the hydrophobic methoxy-benzyl group, increasing aqueous solubility.[16]
-
Solid Dispersions: For very challenging compounds, creating a solid dispersion with a hydrophilic polymer can enhance the dissolution rate and solubility by presenting the drug in an amorphous form.[15][17]
Visual Troubleshooting Workflow
The following flowchart illustrates the decision-making process for troubleshooting the solubility of this compound.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. Nonclassical Zwitterions as a Design Principle to Reduce Lipophilicity without Impacting Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jddt.in [jddt.in]
- 13. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US3944598A - Production of amine salts of carboxylic acids - Google Patents [patents.google.com]
- 15. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Derivatization of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support guide for the derivatization of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide you with in-depth, actionable insights to overcome common challenges and optimize your reaction conditions, moving beyond simple protocols to explain the fundamental chemistry behind each step.
Introduction: The Chemistry and Challenges of Derivatization
This compound is a valuable scaffold in medicinal chemistry. Its derivatization, most commonly through amide bond formation at the C2-carboxylic acid, allows for the exploration of structure-activity relationships (SAR) by introducing diverse chemical moieties.
While seemingly straightforward, this reaction presents specific challenges:
-
Steric Hindrance: The bulky N-(2-methoxybenzyl) group can sterically hinder the approach of reagents to the adjacent carboxylic acid, potentially slowing down the reaction or requiring more forceful conditions.
-
Racemization: The stereocenter at the C2 position is susceptible to racemization under certain activation conditions, particularly with prolonged reaction times or excessive base.[1][2]
-
Reactivity of the Piperidine Nitrogen: Although the piperidine nitrogen is a tertiary amine and generally unreactive in acylation, its basicity can influence the reaction environment.
This guide will address these challenges through a series of troubleshooting scenarios, detailed protocols, and frequently asked questions.
Section 1: Troubleshooting Guide - Common Issues & Solutions
This section is formatted as a series of questions you might ask when encountering issues in the lab.
Q1: My reaction yield is disappointingly low. What are the primary causes and how can I improve it?
Low yield is a common problem stemming from incomplete conversion or the formation of side products. Let's diagnose the potential causes.
Possible Cause 1: Inefficient Carboxylic Acid Activation The first step in amide bond formation is the activation of the carboxylic acid to create a more reactive species (e.g., an active ester). If this step is slow or incomplete, the overall yield will suffer.
-
Expert Insight: The choice of coupling reagent is critical. For a sterically hindered acid like this one, a standard carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) might be insufficient on its own.[3][4] Uronium-based reagents such as HATU or HBTU are generally more potent and faster, making them an excellent choice for challenging couplings.[3][5] HATU is particularly effective as it forms a highly reactive O-acylisourea intermediate that rapidly converts to an HOAt active ester, minimizing side reactions.[3][6]
-
Recommended Actions:
-
Switch to a Uronium Reagent: If using EDC/DCC, switch to HATU (1.1-1.2 equivalents).
-
Ensure Anhydrous Conditions: Coupling reagents, especially carbodiimides, are sensitive to moisture. Ensure your solvent (e.g., DMF, DCM) is anhydrous and the reaction is run under an inert atmosphere (N₂ or Argon).
-
Possible Cause 2: Poor Nucleophilicity of the Amine If you are coupling your acid with an electron-deficient amine (e.g., an aniline with electron-withdrawing groups), its low nucleophilicity can make the reaction sluggish.
-
Expert Insight: The reaction rate is dependent on both the electrophilicity of the activated acid and the nucleophilicity of the amine. For weak nucleophiles, you need the most reactive electrophile possible.
-
Recommended Actions:
-
Use a High-Potency Coupling Reagent: HATU is strongly recommended here.[5]
-
Increase Reaction Temperature: Gently warming the reaction (e.g., to 40-50 °C) can often increase the rate. However, monitor carefully for potential side product formation or racemization.
-
Increase Reaction Time: Allow the reaction to proceed for a longer duration (e.g., 12-24 hours), monitoring by LC-MS or TLC.
-
Possible Cause 3: Inappropriate Base or Stoichiometry The base plays a crucial role: it deprotonates the carboxylic acid and neutralizes the acid byproduct formed during the reaction. Using the wrong base or an incorrect amount can stall the reaction.
-
Expert Insight: A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) is the standard choice.[2][5] It is basic enough to facilitate the reaction but unlikely to cause side reactions. Typically, 2-3 equivalents are used. One equivalent deprotonates the ammonium salt of the amine (if it's a salt), one deprotonates the carboxylic acid, and an additional amount neutralizes the acid formed.
-
Recommended Actions:
-
Verify Base Choice: Use DIPEA or another non-nucleophilic base like 2,4,6-collidine.[2] Avoid bases like triethylamine (TEA) with less hindered amines, as N-acylation of the base can occur.
-
Check Stoichiometry: Ensure at least 2 equivalents of base are used, especially if your amine starting material is an HCl or TFA salt.
-
Q2: My LC-MS analysis shows significant unreacted starting material even after several hours. How can I drive the reaction to completion?
This is a clear sign of insufficient activation or reactivity.
-
Expert Insight: This issue often arises from underestimating the steric hindrance around the C2-carboxylic acid. The reaction requires optimal conditions to overcome this barrier. A common procedural error is the order of addition. Pre-activating the carboxylic acid before adding the amine can significantly improve results.
-
Recommended Actions:
-
Pre-activation Protocol: In your reaction flask, dissolve the this compound, the coupling reagent (e.g., HATU), and the base (e.g., DIPEA) in your anhydrous solvent. Stir this mixture at room temperature for 15-30 minutes. This allows for the formation of the highly reactive active ester. Then, add your amine to the pre-activated mixture.
-
Re-evaluate Reagent Equivalents: Increase the equivalents of the coupling reagent and amine slightly (e.g., from 1.1 eq to 1.3 eq) to push the equilibrium towards the product.
-
Q3: I'm observing a significant side product that I suspect is a result of racemization. How can I confirm this and prevent it?
Racemization is a critical concern for this chiral molecule, as the biological activity of the final compound is often stereospecific.
-
Expert Insight: Racemization at the α-carbon of an activated carboxylic acid can occur via the formation of an oxazolone intermediate, especially with prolonged exposure to base or high temperatures.[1] The addition of reagents like 1-Hydroxybenzotriazole (HOBt) or 1-Hydroxy-7-azabenzotriazole (HOAt) can suppress this side reaction.[1][2] Most modern uronium reagents like HBTU and HATU already incorporate these moieties in their structure.
-
Recommended Actions:
-
Analytical Confirmation: Use a chiral HPLC or SFC method to separate the desired diastereomer from its epimer.
-
Minimize Reaction Time and Temperature: Work at room temperature or below (0 °C) if possible. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Use Additives: If using a simple carbodiimide like EDC, ensure you add an equivalent of HOBt or HOAt to the reaction mixture.
-
Base Selection: In cases of severe racemization, a weaker base like N-methylmorpholine (NMM) may be beneficial, though it may slow the reaction rate.[2]
-
Workflow for Troubleshooting Low Yield
Below is a logical workflow to diagnose and solve issues with reaction yield.
Caption: A decision tree for troubleshooting low-yield derivatization reactions.
Section 2: Experimental Protocols & Data
This section provides a reliable, step-by-step protocol for a standard amide coupling reaction and a comparative table of common reagents.
SOP-1: Standard HATU-Mediated Amide Coupling
This protocol is a robust starting point for coupling this compound with a primary or secondary amine.
Materials:
-
This compound (1.0 eq)
-
Amine of choice (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel, magnetic stirrer, nitrogen/argon line
Procedure:
-
Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂), add this compound (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the acid (concentration typically 0.1-0.5 M).
-
Reagent Addition: Add HATU (1.1 eq) followed by DIPEA (2.5 eq).
-
Pre-activation: Stir the mixture at room temperature (20-25 °C) for 20 minutes. The solution may change color.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress every 1-2 hours using TLC or LC-MS until the starting carboxylic acid is consumed. Typical reaction times are 2-6 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with a 5% aqueous citric acid solution (to remove excess base), saturated aqueous sodium bicarbonate (to remove unreacted acid and HOBt/HOAt), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel, typically using a hexane/ethyl acetate or DCM/methanol gradient.
Data Presentation: Comparison of Common Coupling Reagents
The table below summarizes the properties of common coupling reagents to help you make an informed choice.
| Reagent | Acronym | Activating Agent | Key Advantages | Potential Issues |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | HOAt | Very high efficiency, fast reaction rates, low racemization.[3][5] | Higher cost, can be moisture sensitive. |
| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | HOBt | High efficiency, good for standard couplings. | Can cause guanidinylation of the N-terminal amine as a side reaction.[1] |
| EDC | N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide | (self) | Water-soluble byproducts are easily removed during work-up.[7] | Less reactive, often requires an additive (HOBt/HOAt), risk of racemization. |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | HOBt | Effective, non-toxic version of the older BOP reagent.[2] | Byproduct (HMPA from BOP) is carcinogenic; PyBOP avoids this.[2] |
Section 3: Mechanistic Insights & Visualizations
Understanding the reaction mechanism is key to effective troubleshooting.
General Mechanism of Amide Coupling (HATU)
The diagram below illustrates the key steps in the activation and coupling process using HATU.
Caption: The two-step mechanism of amide bond formation using a HATU coupling reagent.
Section 4: Frequently Asked Questions (FAQs)
-
Q: Which solvent is best for this reaction?
-
Q: How do I know the reaction is complete?
-
A: The most reliable method is Liquid Chromatography-Mass Spectrometry (LC-MS), which can track the disappearance of the starting carboxylic acid peak and the appearance of the product peak. A simpler, faster method is Thin Layer Chromatography (TLC), staining with a permanganate (KMnO₄) dip, which visualizes the starting material and product differently.
-
-
Q: Can I use a different activating agent, like an acyl chloride?
-
A: Yes, you can convert the carboxylic acid to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[3][8] This is a very reactive intermediate. However, this two-step process is often harsher, requires careful handling of corrosive reagents, and can have a higher risk of racemization if not performed at low temperatures.[9][10] Modern coupling reagents are generally preferred for their milder conditions and operational simplicity.
-
-
Q: My product is an oil and difficult to purify by column chromatography. What are my options?
-
A: If the product is basic, you can try forming a salt (e.g., an HCl or tartaric acid salt) which may crystallize.[11] Alternatively, preparative HPLC is a powerful technique for purifying difficult mixtures or oils. Reviewing your work-up procedure to ensure all water-soluble byproducts have been removed can also simplify the final purification.
-
References
-
ResearchGate. (n.d.). Derivatization methods for the LC-MS/MS analyses of carboxylic acids. Retrieved from [Link]
-
Han, J., & Borchers, C. H. (2017). A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids. PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]
-
Maw, R., & Eyres, G. (2012). Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. Retrieved from [Link]
-
Encyclopedia of Chromatography. (n.d.). Acids: Derivatization for GC Analysis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Biorunstar. (2024). Common Problems in Peptide Synthesis. Retrieved from [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
-
Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Retrieved from [Link]
-
UCT. (n.d.). Derivatizing Reagents. Retrieved from [Link]
-
University of Pisa. (n.d.). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Retrieved from [Link]
-
ACS Catalysis. (n.d.). Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction scheme for derivatization of carboxylic acid groups with N‐(4‐aminophenyl)piperidine. Retrieved from [Link]
-
Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach. Retrieved from [Link]
-
Linder, J., & Linder, D. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. Retrieved from [Link]
- Google Patents. (n.d.). CN111995565A - A kind of preparation method of (S)-2-piperidinecarboxylic acid.
- Google Patents. (n.d.). EP1146029A1 - Method for optical resolution of piperidine carboxylic acid derivative.
-
Kandepi, V., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]
-
ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Retrieved from [Link]
- Google Patents. (n.d.). CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Retrieved from [Link]
-
PubMed. (2023). Use of N-(4-aminophenyl)piperidine derivatization to improve organic acid detection with supercritical fluid chromatography-mass spectrometry. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid.
-
PubMed. (2010). Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). A Pyridinium Derivatization Reagent for Highly Sensitive Detection of Poly(carboxylic acid)s Using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry. Retrieved from [Link]
-
PubMed. (2024). Derivatization of carboxylic groups prior to their LC analysis - A review. Retrieved from [Link]
-
PMC. (n.d.). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Retrieved from [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Retrieved from [Link]
-
PMC. (n.d.). Solid-Phase Synthesis of N-Substituted Pyrrolidinone Tethered N-substituted Piperidines via Ugi Reaction. Retrieved from [Link]
-
PubMed. (2022). Determination of up to twenty carboxylic acid containing compounds in clinically relevant matrices by o-benzylhydroxylamine derivatization and liquid chromatography-tandem mass spectrometry. Retrieved from [Link]
-
PMC. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. growingscience.com [growingscience.com]
- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. arpi.unipi.it [arpi.unipi.it]
- 6. researchgate.net [researchgate.net]
- 7. A New Derivatization Reagent for HPLC–MS Analysis of Biological Organic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]
"addressing off-target effects of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in assays"
Welcome, researchers and drug development professionals. This guide serves as a technical resource for investigating and mitigating potential off-target effects of small molecule inhibitors, using 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid (hereafter referred to as "Compound-X") as a working example.
As Senior Application Scientists, we understand that unexpected or inconsistent results are a common challenge in drug discovery. The core principle of this guide is to provide a logical, evidence-based framework for troubleshooting these issues, ensuring that the observed biological effects are confidently attributed to the intended target. This resource is designed with full editorial control to provide an in-depth, practical guide rather than a rigid template.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern?
A1: Off-target effects are unintended interactions of a drug or compound with biomolecules other than its primary therapeutic target.[1] These interactions can lead to a variety of outcomes, including misleading experimental results, unexpected toxicities, or even beneficial polypharmacology.[1] For researchers, the primary concern is ensuring that an observed phenotype is a direct consequence of modulating the intended target, a concept known as "on-target" activity. Failing to identify off-target effects can lead to the misinterpretation of basic biological mechanisms and the costly progression of non-viable drug candidates.[2]
Q2: My primary screen with Compound-X showed a potent hit. Could this be a false positive?
A2: Yes, a potent initial result can be a false positive.[3] False positives in high-throughput screening (HTS) can arise from several sources, including compound interference with the assay technology (e.g., autofluorescence, luciferase inhibition), compound aggregation, or non-specific reactivity.[3][4][5] It is crucial to perform follow-up assays to confirm that the observed activity is due to specific binding to the target of interest.
Q3: What is the first step I should take to validate a hit like Compound-X?
A3: The first step is to confirm the activity using a different assay format, known as an orthogonal assay .[5][6] This helps to rule out artifacts specific to the primary screening technology.[5] For example, if your primary screen was a fluorescence-based enzymatic assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA) to confirm direct physical binding to the target protein.[6]
Q4: What is the difference between an off-target effect and cytotoxicity?
A4: An off-target effect involves Compound-X binding to and modulating the function of a specific, unintended protein. Cytotoxicity is a broader term describing the compound being poisonous to cells, leading to cell death.[7] While cytotoxicity can be caused by a specific off-target interaction, it can also result from non-specific mechanisms like membrane disruption or metabolic poisoning. It's essential to assess cytotoxicity in parallel with your functional assays to ensure your compound's effect isn't simply due to killing the cells.[5][7]
Troubleshooting Guide: From Unexpected Results to Confirmed On-Target Activity
This section provides in-depth, question-driven guides to address common experimental challenges.
Issue 1: "My Compound-X is potent in my biochemical assay, but shows no activity in a cell-based assay."
This is a common and critical issue. The discrepancy often points to problems with cell permeability, compound stability, or the cellular environment.
Workflow for Diagnosing Poor Cell-Based Activity
Caption: Workflow for troubleshooting inactive cellular assays.
Expert Analysis & Causality:
A compound's failure to translate from a purified protein (biochemical) assay to a cellular context is often due to pharmacokinetic or pharmacodynamic barriers.[8] The compound must first cross the cell membrane, remain stable long enough to reach its target, and find that target expressed in a conformation that allows binding.[8]
Protocol Spotlight: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify that a compound binds its target within the complex environment of a cell.[9] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[10]
Principle of CETSA
Caption: CETSA principle: Ligand binding stabilizes the target protein against heat-induced denaturation.
Step-by-Step CETSA Protocol:
-
Cell Treatment: Treat intact cells with Compound-X or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells to release proteins (e.g., via freeze-thaw cycles or sonication).
-
Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins. The soluble fraction contains the folded, stable proteins.
-
Detection: Collect the supernatant and analyze the amount of soluble target protein using Western Blot or mass spectrometry.[11] A positive result is a shift in the melting curve to a higher temperature in the Compound-X-treated samples compared to the vehicle control.[10][12]
Issue 2: "The observed phenotype could be caused by other proteins. How do I confirm my effect is 'on-target'?"
This is the central question of target validation. An observed cellular effect is only meaningful if it can be unequivocally linked to the modulation of the intended target.[2]
Key Strategies for Confirming On-Target Effects:
| Strategy | Principle | Key Advantage |
| Counter-Screening | Test Compound-X against a panel of related and unrelated targets (e.g., other enzymes in the same family).[7] | Identifies promiscuous compounds early and helps establish a selectivity window.[4] |
| Use of a Negative Control | Synthesize or acquire a structurally similar analog of Compound-X that is inactive against the primary target.[2] | A powerful tool. If the inactive analog fails to produce the cellular phenotype, it strongly suggests the phenotype is on-target.[2] |
| Use of a Structurally Distinct Inhibitor | Use a known inhibitor of the same target that has a different chemical scaffold.[2] | If two structurally different inhibitors produce the same phenotype, it builds confidence that the effect is mediated by the common target, not a shared off-target.[2] |
| Target Knockdown/Knockout | Use genetic methods (e.g., siRNA, CRISPR) to reduce or eliminate the expression of the target protein. | If Compound-X has no effect in cells lacking the target protein, this provides strong genetic evidence for on-target action. |
Protocol Spotlight: Designing a Counter-Screening Cascade
A counter-screen is an assay designed to identify compounds that interfere with the assay itself or that have undesirable, non-specific activity.[3]
Step-by-Step Counter-Screening Protocol:
-
Technology Counter-Screen: First, rule out assay interference.[4]
-
Example: If your primary assay uses a luciferase reporter, run a screen of Compound-X against purified luciferase enzyme.[4] This identifies compounds that directly inhibit the reporter, not your target.
-
-
Specificity Counter-Screen: Next, assess target specificity.
-
Example: If your target is a specific kinase, screen Compound-X against a panel of other kinases, especially those that are structurally similar. This helps determine the selectivity profile.
-
-
Cytotoxicity Counter-Screen: Always run a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo) using the same cell line and conditions.[5][7]
-
Goal: You want to find a concentration window where Compound-X shows its desired effect without causing significant cell death. The IC50 (for the target) and the CC50 (for cytotoxicity) should ideally be separated by at least tenfold.[7]
-
Issue 3: "My compound's effect is long-lasting, even after I remove it from the media. Is it irreversible?"
Understanding whether a compound binds reversibly or irreversibly is critical for interpreting its mechanism of action and potential for toxicity.[8] A washout experiment is the classic method to investigate this.[13]
Protocol Spotlight: Washout Experiment
Step-by-Step Washout Protocol:
-
Initial Treatment: Treat cells with a high concentration of Compound-X (e.g., 10x IC50) for a set period (e.g., 1 hour). Include a vehicle control.
-
Washout: Remove the media containing the compound. Wash the cells multiple times with fresh, compound-free media to remove any unbound inhibitor.[14]
-
Recovery Incubation: Add fresh, compound-free media and incubate the cells for various recovery time points (e.g., 0, 1, 4, and 24 hours).
-
Phenotypic Measurement: At each time point, measure the biological activity or phenotype of interest (e.g., substrate turnover, cell signaling readout).
-
Data Analysis:
-
Reversible Inhibitor: The cellular activity should gradually return to the level of the vehicle control as the compound dissociates from the target.[8][15]
-
Irreversible Inhibitor: The cellular activity will not recover until new target protein is synthesized by the cell. The inhibition will remain near its maximum level even after extended incubation in compound-free media.[16]
-
References
-
The Importance of Counter Screens in HTS. Sygnature Discovery. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. [Link]
-
ACDD - Our Process | R. Ken Coit College of Pharmacy. The University of Arizona. [Link]
-
How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]
-
Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. MDPI. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]
-
Full article: Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Taylor & Francis Online. [Link]
-
Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Springer Nature Experiments. [Link]
-
Methods for reducing siRNA off-target binding. Eclipsebio. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH. [Link]
-
Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence. PubMed. [Link]
-
Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry. PMC - NIH. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. PMC - NIH. [Link]
-
High Throughput Screening Assays for Drug Discovery. BellBrook Labs. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers. [Link]
-
Ascertaining a Structural Basis in Drug Discovery and Development. PMC - NIH. [Link]
-
Determining target engagement in living systems. PMC - NIH. [Link]
-
Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. [Link]
-
Redefining target engagement with new strategies in drug discovery. News-Medical.Net. [Link]
-
6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]
-
Cytotoxicity of inhibitors and washout assay. Cell viability was... ResearchGate. [Link]
-
Washout procedure completely removes drug from the media. A. Schematic of drug treatment experiment in (b). ResearchGate. [Link]
-
A practical guide for the assay-dependent characterisation of irreversible inhibitors. NIH. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Target (In)Validation: A Critical, Sometimes Unheralded, Role of Modern Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sygnaturediscovery.com [sygnaturediscovery.com]
- 5. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ACDD - Our Process | R. Ken Coit College of Pharmacy [pharmacy.arizona.edu]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. mdpi.com [mdpi.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in Solution
Welcome to the technical support guide for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid (Compound M). This document is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of Compound M in solution. By understanding the inherent chemical liabilities of its structure, we can proactively design robust formulations.
Section 1: Frequently Asked Questions (FAQs)
Q1: My solution of Compound M is developing a yellow tint over a short period. What is the likely cause?
A1: The development of a yellow color is a classic indicator of oxidative degradation. The N-benzyl group and the electron-rich methoxy-substituted benzene ring are susceptible to oxidation.[1] This process can be accelerated by exposure to light, heat, or the presence of trace metal ions, which catalyze the formation of colored degradation products.
Q2: I've observed a gradual loss of potency in my aqueous stock solution, even when stored in the dark. What degradation pathway should I suspect?
A2: Given the structure, which contains a carboxylic acid, hydrolysis is a potential but less likely primary pathway unless reactive excipients like esters are present.[2] A more probable cause for potency loss in an aqueous solution is pH-dependent degradation or slow oxidation. Carboxylic acid-containing drugs can have pH-dependent stability profiles.[3] It is crucial to determine the optimal pH range for maximum stability.
Q3: Why am I seeing precipitation or cloudiness in my buffered formulation after freeze-thaw cycles?
A3: This likely indicates that the compound or one of its salt forms has limited solubility in the chosen buffer system at lower temperatures. The piperidine nitrogen and the carboxylic acid group give the molecule ampholytic properties, meaning its net charge and solubility are highly dependent on pH.[4][5][6] Buffer components can also salt out the compound at low temperatures. A thorough solubility screening across different pH values and buffer species is recommended.
Q4: Can I use standard buffers like phosphate for my formulation?
A4: While common, some buffer species can catalyze degradation or affect stability. The choice of buffer should be deliberate and based on empirical data.[7] For instance, the ions in the buffer can interact with the drug molecule, modulating its stability.[7] It is essential to screen several buffer systems (e.g., citrate, acetate, histidine) at the target pH and evaluate the stability in each.
Section 2: Troubleshooting Guide & In-Depth Analysis
This section provides a deeper dive into specific stability issues. The troubleshooting process is outlined in the workflow diagram below.
Caption: Troubleshooting workflow for stability issues.
Issue 1: Solution shows rapid discoloration and formation of a new peak in HPLC.
-
Underlying Cause: This is a strong indication of oxidative degradation. The benzylic position and the electron-donating methoxy group on the aromatic ring are particularly susceptible to attack by reactive oxygen species.[1] Trace metal ions (e.g., Fe³⁺, Cu²⁺) present in excipients or leached from container closures can catalyze these reactions.[8]
-
Troubleshooting & Solution:
-
Inert Atmosphere: Prepare and store the solution under an inert gas like nitrogen or argon. This displaces oxygen from the headspace of the vial, significantly slowing oxidative degradation.
-
Add an Antioxidant: Incorporate a "sacrificial" antioxidant that gets oxidized preferentially over Compound M.[9]
-
Add a Chelating Agent: To inactivate catalytic metal ions, add a chelating agent.[13]
-
Issue 2: pH of the unbuffered aqueous solution drifts over time, and potency decreases.
-
Underlying Cause: Compound M is an amino acid derivative, possessing both a basic piperidine nitrogen and an acidic carboxylic acid.[15] In an unbuffered solution, it can interact with atmospheric CO₂ or leachates, causing pH shifts. The stability of the molecule is likely pH-dependent. Extreme pH values can promote hydrolysis or other degradation pathways. Carboxylic acids, in general, exhibit pH-dependent stability.[3]
-
Troubleshooting & Solution:
-
Determine the pKa Values: Experimentally determine the pKa values for the piperidine nitrogen (~9-11) and the carboxylic acid (~2-4).
-
Conduct a pH-Stability Profile: Perform a study where the solution is prepared in a series of buffers across a wide pH range (e.g., pH 3 to 9). Store samples at an elevated temperature (e.g., 50°C) and measure the remaining potency over time.
-
Select an Optimal Buffer: Choose a buffer system that maintains the pH where the compound exhibits maximum stability.[16] Since the molecule has both acidic and basic groups, it can act as its own buffer near its isoelectric point.[4][5] However, for robust control, an external buffer is recommended.
-
Issue 3: Solution is sensitive to light, showing degradation even with an antioxidant.
-
Underlying Cause: The aromatic ring in the 2-methoxy-benzyl moiety makes the molecule a potential chromophore, capable of absorbing UV or visible light.[17] This absorbed energy can lead to direct photolytic cleavage or the formation of reactive species that cause degradation, a pathway distinct from simple oxidation.[18][19]
-
Troubleshooting & Solution:
-
Use Protective Packaging: The most straightforward solution is to store the solution in amber or opaque vials to block light exposure.
-
ICH Q1B Photostability Testing: Formally evaluate the photostability according to ICH guidelines.[20] This involves exposing the solution to controlled light sources to confirm the degradation pathway and validate the effectiveness of the protective packaging.
-
Consider UV Absorbers: In some formulations (e.g., topical products), the inclusion of a UV-absorbing excipient may be necessary if packaging alone is insufficient.
-
Section 3: Key Experimental Protocols
Protocol 1: Forced Degradation Study
A forced degradation study is essential to identify likely degradation products and establish degradation pathways, as mandated by ICH guidelines.[20][21][22]
-
Preparation: Prepare five separate solutions of Compound M (e.g., 1 mg/mL) in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Stress: Heat the solution at 70°C for 48 hours.
-
Photolytic Stress: Expose the solution to a calibrated light source as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 W·h/m²).
-
-
Analysis: Analyze all stressed samples, along with a control sample, by a stability-indicating HPLC-UV method. Aim for 5-20% degradation.[21][23] Use LC-MS/MS to identify the mass of major degradation products.
Caption: Potential degradation pathways for Compound M.
Protocol 2: Preparation of a Stabilized Formulation
This protocol provides a starting point for a stabilized aqueous formulation based on mitigating the most likely degradation pathways.
| Component | Concentration (w/v) | Purpose |
| Compound M | 10.0 mg/mL (as required) | Active Pharmaceutical Ingredient |
| Citric Acid Buffer (pH 5.5) | 20 mM | pH control, buffering agent |
| Sodium Metabisulfite | 0.1% | Antioxidant / Oxygen scavenger[10][11] |
| Edetate Disodium (EDTA) | 0.05% | Chelating agent[8][14] |
| Water for Injection | q.s. to 100% | Vehicle |
Step-by-Step Procedure:
-
Deoxygenate Water: Sparge Water for Injection with filtered nitrogen gas for at least 30 minutes to remove dissolved oxygen.
-
Buffer Preparation: In a beaker, dissolve the citric acid and sodium citrate (or titrate citric acid with NaOH) in the deoxygenated water to achieve a 20 mM buffer solution at pH 5.5.
-
Add Stabilizers: Sequentially dissolve the Edetate Disodium and then the Sodium Metabisulfite into the buffer solution with gentle stirring under a nitrogen blanket.
-
Dissolve API: Slowly add and dissolve Compound M into the stabilized buffer solution.
-
Final Volume & Filtration: Adjust to the final volume with deoxygenated water and filter the solution through a 0.22 µm sterile filter into amber glass vials.
-
Packaging: Immediately cap the vials, ensuring the headspace is flushed with nitrogen before sealing. Store protected from light.
By systematically identifying degradation pathways and implementing a multi-pronged stabilization strategy targeting pH control, oxidation, metal catalysis, and light exposure, the shelf-life and reliability of solutions containing this compound can be significantly enhanced.
References
- ICH Q1A(R2): Stability Testing of New Drug Substances and Products.
- Forced Degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Development of forced degradation and stability indicating studies of drugs—A review.
- Unlock the Power of EDTA: The Ultimate Chelating Agent for Diverse Industrial Applic
- Overcoming Challenges in Carboxylic Acid Drug Formulations.
- Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt.
- Forced Degradation Study as per ICH Guidelines | Wh
- How Do Amino Acids Act As Buffers?. YouTube.
- Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe.
- Sodium Metabisulfite Applications and Benefits in Pharmaceutical Formulations and Preserv
- Protein Buffers in Blood Plasma and Cells. JoVE.
- Buffer action of amino acids.
- Preserv
- 1-(2-Methoxyphenyl)piperazine-2-carboxylic acid. PubChem.
- The effect of sodium metabisulfite concentration on the physicochemical stability of an L-Ascorbic Acid face mist formul
- Top Applications of Sodium Metabisulphite in Pharmaceuticals, Food, and Water Tre
- Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radi
- This compound Product Description. ChemicalBook.
- This compound. ChemicalBook.
- How do buffers help maintain pH stability in biological systems?. QuickTakes.
- Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation.
- Stabilizing Agents for Drug Nanocrystals: Effect on Bioavailability. MDPI.
- Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model.
- Investigating the Photostability of Carboxylic Acids Exposed to Mars Surface Ultraviolet Radiation Conditions.
- Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules.
- 2-Piperidine-carboxylic acid.
- Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts.
- The effect of sodium metabisulfite concentration on the physicochemical stability of an L-Ascorbic Acid face mist formulation. Jurnal Farmasi Fakultas Kedokteran.
- Pipecolic acid. Wikipedia.
- N-Benzyl piperidine Fragment in Drug Discovery. PubMed.
- Biodegradation Rate of EDTA and IDS and Their Metal Complexes. MDPI.
- Why is EDTA Used as a Chel
- From initial treatment design to final disposal of chelating agents: a review of corrosion and degrad
- 1-(2-Methoxybenzyl)piperidine-3-carboxylic acid hydrochloride. Santa Cruz Biotechnology.
- N-Boc-2-piperidinecarboxylic acid. Sigma-Aldrich.
- Deprotection of N-benzyl piperidine compound. Sciencemadness.org.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- Photodecarboxylation of esters. Photolysis of .alpha.- and .beta.-naphthalenemethyl derivatives. Journal of the American Chemical Society.
- Understanding of the Oxidation Behavior of Benzyl Alcohol by Peroxymonosulfate via Carbon Nanotubes Activation.
- N‐Benzyl piperidine Fragment in Drug Discovery.
- Hydrothermal stability of aromatic carboxylic acids.
- chelating agents edta: Topics by Science.gov.
- Inductive effect. Wikipedia.
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][21][22]benzothiazine as orally-active adhesion molecule inhibitors. PubMed.
- Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
- Degradation Products Generated by Sonication of Benzyl Alcohol, a Sample Preparation Solvent for the Determin
Sources
- 1. researchgate.net [researchgate.net]
- 2. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation | Pharmaguideline [pharmaguideline.com]
- 3. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 4. youtube.com [youtube.com]
- 5. Video: Protein Buffers in Blood Plasma and Cells [jove.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. jffk.unram.ac.id [jffk.unram.ac.id]
- 10. Sodium Metabisulfite Applications and Benefits in Pharmaceutical Formulations and Preservation [tengerchemical.com]
- 11. Top Applications of Sodium Metabisulphite in Pharmaceuticals [spchemicals.in]
- 12. jffk.unram.ac.id [jffk.unram.ac.id]
- 13. Why is EDTA Used as a Chelating Agent? - Shanghai Chemex [shanghaichemex.com]
- 14. padagis.com [padagis.com]
- 15. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 16. Student Question : How do buffers help maintain pH stability in biological systems? | Chemistry | QuickTakes [quicktakes.io]
- 17. pure.mpg.de [pure.mpg.de]
- 18. Investigating the photostability of carboxylic acids exposed to Mars surface ultraviolet radiation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. scispace.com [scispace.com]
- 21. resolvemass.ca [resolvemass.ca]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
Technical Support Center: Overcoming Resistance to 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid (MBC-2)
Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the anti-cancer properties of the novel investigational compound 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid (herein referred to as MBC-2). Our internal data suggest that MBC-2 functions as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.
This document provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the emergence of resistance to MBC-2 in cancer cell lines. The protocols and explanations provided are grounded in established principles of cancer biology and pharmacology to ensure scientific rigor and experimental success.
Part 1: Troubleshooting Guide
This section addresses the primary challenge of decreased sensitivity or acquired resistance to MBC-2 during in vitro experiments.
Issue: Cancer Cell Lines Exhibit Diminished Response or Acquired Resistance to MBC-2 Treatment
You may observe this as an increase in the half-maximal inhibitory concentration (IC50) over time, or a failure to induce apoptosis or cell cycle arrest at previously effective concentrations.
Below is a systematic workflow to diagnose and understand the underlying mechanisms of resistance.
Caption: PI3K/Akt and MAPK/ERK signaling pathways illustrating bypass mechanism.
Potential Cause 2: Increased Drug Efflux
Scientific Rationale: Cancer cells can develop resistance by overexpressing ATP-binding cassette (ABC) transporters, which act as pumps to actively remove cytotoxic drugs from the cell, thereby reducing the intracellular concentration of the therapeutic agent. Key transporters include P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2).
Troubleshooting Steps:
-
Hypothesis: Resistant cells overexpress ABC transporters, leading to increased efflux of MBC-2.
-
Experiment 1: Gene Expression Analysis (qPCR)
-
Objective: To quantify the mRNA levels of key ABC transporter genes.
-
Protocol:
-
Isolate total RNA from parental and resistant cell lines.
-
Synthesize cDNA.
-
Perform quantitative real-time PCR (qPCR) using validated primers for ABCB1, ABCC1, and ABCG2. Use a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Expected Result: A significant increase (e.g., >2-fold) in the mRNA levels of one or more transporter genes in the resistant line compared to the parental line.
-
-
-
Experiment 2: Functional Efflux Assay (e.g., Rhodamine 123 Assay)
-
Objective: To functionally assess the activity of P-gp (ABCB1).
-
Protocol:
-
Incubate both parental and resistant cells with Rhodamine 123 (a fluorescent substrate of P-gp).
-
In a parallel set of wells, co-incubate the cells with Rhodamine 123 and a known P-gp inhibitor (e.g., Verapamil).
-
After incubation, wash the cells and measure the intracellular fluorescence using a flow cytometer or fluorescence plate reader.
-
Expected Result: Resistant cells will show lower Rhodamine 123 accumulation compared to parental cells. This low accumulation will be reversed upon co-treatment with Verapamil, confirming P-gp-mediated efflux.
-
-
Solution: Investigate co-treatment of MBC-2 with a specific ABC transporter inhibitor. For example, if ABCB1 is overexpressed, a third-generation P-gp inhibitor like Tariquidar could be used to restore intracellular MBC-2 concentration and efficacy.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for MBC-2 in a new cancer cell line?
A1: We recommend performing a dose-response curve to determine the IC50 value for each specific cell line. A good starting range for a 72-hour assay is typically from 1 nM to 100 µM using a log or semi-log dilution series. This will provide a comprehensive view of the compound's potency. Always include a vehicle-only control (e.g., 0.1% DMSO).
Q2: How can I be sure that the observed effects of MBC-2 are due to on-target PI3K/Akt pathway inhibition and not off-target effects?
A2: This is a critical validation step.
-
Biochemical Confirmation: As described in the troubleshooting guide, perform a Western blot for p-Akt (Ser473) and key downstream targets like p-S6 or p-4E-BP1. A potent on-target effect should be visible within 1-4 hours of treatment at concentrations near the IC50.
-
Rescue Experiments: If a specific PI3K isoform is the target, you can attempt a rescue experiment by overexpressing a constitutively active form of its downstream effector, Akt. If the cell death induced by MBC-2 is rescued by the constitutively active Akt, it strongly suggests an on-target effect.
-
Kinase Profiling: For advanced characterization, consider a commercial kinase profiling service to screen MBC-2 against a broad panel of kinases. This can identify potential off-target interactions that may contribute to the phenotype.
Q3: My resistant cells show no change in bypass pathways or drug efflux pump expression. What other mechanisms could be at play?
A3: Other resistance mechanisms are well-documented for kinase inhibitors:
-
Target Modification: The cells may have acquired a mutation in the gene encoding the PI3K catalytic subunit (e.g., PIK3CA). This mutation could alter the drug-binding pocket, reducing the affinity of MBC-2 for its target. To investigate this, you should sequence the relevant exons of PIK3CA in both the parental and resistant cell lines.
-
Epigenetic Changes: Alterations in DNA methylation or histone acetylation can lead to changes in the expression of genes involved in apoptosis (e.g., upregulation of anti-apoptotic proteins like Bcl-2) or cell cycle control. A broad approach would be to assess global changes using techniques like ATAC-seq, or to test for restored sensitivity by co-treating with epigenetic modifiers like HDAC inhibitors (e.g., Vorinostat) or DNMT inhibitors (e.g., Decitabine).
Q4: What are the best practices for generating an MBC-2 resistant cell line in the lab?
A4: The most common method is continuous exposure with dose escalation.
-
Initial Phase: Culture the parental cells in a continuous low dose of MBC-2 (e.g., at the IC20 concentration).
-
Monitoring: Monitor the cells for recovery of normal growth rates.
-
Dose Escalation: Once the cells are growing steadily, gradually increase the concentration of MBC-2 in the culture medium. This process is slow and can take several months.
-
Characterization: Periodically freeze down vials of cells at different stages of resistance development. Once a significantly resistant population is established (e.g., IC50 > 5-10 fold higher than parental), perform a full characterization as outlined in this guide.
References
-
Sun, C., Wang, L., & Feng, C. (2019). Activation of the MAPK/ERK pathway for overcoming resistance to PI3K inhibitors in cancer therapy. Cancer Treatment and Research Communications, 21, 100155. [Link]
-
Gillet, J. P., & Gottesman, M. M. (2010). Mechanisms of multidrug resistance in cancer. Methods in Molecular Biology, 596, 47–76. [Link]
-
Engelman, J. A. (2009). Targeting PI3K signalling in cancer: opportunities, challenges and limitations. Nature Reviews Cancer, 9(8), 550–562. [Link]
-
Juric, D., Castel, P., & Baselga, J. (2015). PI3K inhibitors in cancer. Current Opinion in Oncology, 27(3), 207–213. [Link]
-
Vasan, N., Baselga, J., & Hyman, D. M. (2019). A view on drug resistance in cancer. Nature, 575(7782), 299–309. [Link]
-
Gottesman, M. M., Fojo, T., & Bates, S. E. (2002). Multidrug resistance in cancer: role of ATP-dependent transporters. Nature Reviews Cancer, 2(1), 48–58. [Link]
Technical Support Center: Refining Purification Methods for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Welcome to the technical support center for the purification of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable synthetic intermediate. Here, we provide in-depth, experience-driven advice in a question-and-answer format to help you achieve the desired purity and yield for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude product is intrinsically linked to your synthetic route. However, based on common synthetic pathways, such as the N-alkylation of piperidine-2-carboxylic acid (pipecolic acid) with 2-methoxybenzyl halide, you can anticipate the following impurities:
-
Unreacted Starting Materials: Residual piperidine-2-carboxylic acid and 2-methoxybenzyl halide.
-
Over-alkylation Products: Quaternary ammonium salts formed by the reaction of the product with another molecule of the benzyl halide.
-
Byproducts from Side Reactions: This can include products from the elimination of the benzyl halide or reactions involving the solvent.[1]
-
Residual Solvents: Solvents used in the reaction and workup, such as DMF, acetonitrile, or dichloromethane.
-
Water: Moisture introduced during the workup or from hygroscopic solvents.[1]
A preliminary analysis of your crude product by techniques like TLC, LC-MS, or ¹H NMR is crucial for identifying the specific impurities present in your sample.
Q2: My crude product is an oil/gum, but I expected a solid. How can I induce crystallization?
A2: It's not uncommon for amine-containing carboxylic acids to initially present as oils or gums, often due to the presence of residual solvents or minor impurities that inhibit crystallization. Here are several strategies to address this:
-
Solvent Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexanes, diethyl ether) to the oil. Vigorously stir or sonicate the mixture. This can help to "wash" away impurities and encourage the formation of a solid.
-
Seed Crystals: If you have a small amount of pure, solid material from a previous batch, adding a single seed crystal to the oil can initiate crystallization.
-
Solvent Evaporation: Dissolve the oil in a minimal amount of a good solvent (e.g., ethyl acetate, methanol) and then add a poor solvent (e.g., hexanes) until the solution becomes slightly cloudy. Allow the solvent to evaporate slowly, which can promote the growth of crystals.
-
pH Adjustment: Ensure the carboxylic acid is in its neutral form. If the pH is too high or too low, you may have the salt form, which can be more soluble.
Q3: I'm observing significant streaking/tailing of my compound on silica gel TLC. What's causing this and how can I fix it?
A3: Streaking of carboxylic acids on silica gel is a classic issue arising from the interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel surface.[1] This can lead to a mixture of protonated and deprotonated forms of your compound, causing it to "drag" along the plate.
To mitigate this, you should add a small amount (typically 0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[1] This ensures that your compound remains fully protonated and travels up the TLC plate as a more compact spot.
Troubleshooting Guides by Purification Technique
Acid-Base Extraction
Acid-base extraction is a powerful first-pass purification technique for separating your acidic product from neutral and basic impurities.
Problem: Low recovery of the product after extraction and acidification.
-
Possible Cause 1: Incomplete Extraction into the Aqueous Base. The pH of the aqueous solution may not be high enough to fully deprotonate your carboxylic acid.
-
Solution: Ensure the pH of the aqueous base (e.g., sodium bicarbonate or sodium hydroxide solution) is at least two to three pH units above the pKa of the carboxylic acid.[2] This drives the equilibrium towards the formation of the water-soluble carboxylate salt.
-
-
Possible Cause 2: Emulsion Formation. Vigorous shaking of the separatory funnel can lead to the formation of stable emulsions, trapping your product at the interface.
-
Solution: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[1] If an emulsion does form, adding a small amount of brine (saturated NaCl solution) can help to break it.
-
-
Possible Cause 3: Incomplete Precipitation upon Acidification. The product may have some solubility in the acidic aqueous layer.
-
Solution: After acidification, cool the solution in an ice bath to decrease the solubility of your product. If recovery is still low, perform multiple extractions of the acidified aqueous layer with an organic solvent (e.g., dichloromethane, ethyl acetate).
-
Recrystallization
Recrystallization is an effective method for obtaining highly pure crystalline material.
Problem: The product "oils out" instead of crystallizing upon cooling.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent or solvent system with a lower boiling point.
-
-
Possible Cause 2: The solution is too concentrated.
-
Solution: Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is obtained. Allow it to cool slowly.
-
-
Possible Cause 3: Impurities are depressing the melting point and interfering with crystal lattice formation.
-
Solution: Consider a preliminary purification step, such as acid-base extraction or a quick filtration through a plug of silica gel, to remove the bulk of the impurities before attempting recrystallization.
-
Problem: No crystals form upon cooling.
-
Possible Cause 1: Too much solvent was used.
-
Solution: Reduce the volume of the solvent by evaporation and allow the solution to cool again.
-
-
Possible Cause 2: The solution is supersaturated.
-
Solution: Try scratching the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Alternatively, add a seed crystal if available.
-
Column Chromatography
Column chromatography offers a higher degree of separation for complex mixtures.
Problem: Poor separation of the product from a closely eluting impurity.
-
Possible Cause 1: Inappropriate solvent system.
-
Solution: Systematically screen different solvent systems using TLC. A good starting point for N-benzylpiperidine derivatives is a mixture of a non-polar solvent (e.g., hexanes or toluene) and a polar solvent (e.g., ethyl acetate), often with a small amount of a more polar modifier like methanol.[3] Remember to add 0.5-1% acetic or formic acid to the mobile phase to prevent streaking.[1]
-
-
Possible Cause 2: Column overloading.
-
Solution: Use an appropriate ratio of crude material to silica gel (typically 1:20 to 1:100 by weight, depending on the difficulty of the separation).
-
Data Presentation: Example Solvent Systems for Chromatography
| Solvent System (v/v/v) | Additive | Application Notes |
| Hexanes:Ethyl Acetate (gradient) | 0.5% Acetic Acid | Good for general purpose purification, starting with a low polarity and gradually increasing the ethyl acetate concentration. |
| Dichloromethane:Methanol (gradient) | 1% Acetic Acid | A more polar system for separating more polar impurities. |
| Chloroform:Methanol:Conc. Aqueous Ammonia (e.g., 20:10:1) | Ammonia | This system can be effective for separating carboxylic acids as their ammonium salts, which may behave differently on silica gel.[4] |
Chiral Separation
Since the starting material, piperidine-2-carboxylic acid, is chiral, your final product will be a racemate unless a chiral synthesis or resolution is performed.[5] If enantiomeric separation is required, specialized techniques are necessary.
Q4: How can I separate the enantiomers of this compound?
A4: Separating the enantiomers of chiral carboxylic acids typically involves one of two main strategies:
-
Chiral Derivatization: React the racemic carboxylic acid with a chiral resolving agent (e.g., a chiral amine) to form a pair of diastereomers. These diastereomers have different physical properties and can often be separated by standard techniques like recrystallization or chromatography.[6] The desired enantiomer can then be recovered by cleaving the resolving agent.
-
Chiral Chromatography: This is a direct method that uses a chiral stationary phase (CSP) in an HPLC column to separate the enantiomers. For piperidine-2-carboxylic acid derivatives, columns such as those based on α1-acid glycoprotein (AGP) have shown success.[7] The mobile phase often consists of a buffer with modifiers to optimize the separation.[7]
Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate.[1] Repeat the extraction 2-3 times.
-
Combine the aqueous layers and wash with the organic solvent to remove any remaining neutral or basic impurities.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2-3 with a strong acid (e.g., 1M HCl).
-
Extract the precipitated product back into an organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.[1]
Protocol 2: Column Chromatography with Acidic Modifier
-
Choose an appropriate solvent system based on TLC analysis, ensuring the inclusion of 0.5-1% acetic or formic acid.[1]
-
Prepare the silica gel slurry in the initial, low-polarity mobile phase.
-
Pack the column with the slurry.
-
Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane.
-
Adsorb the crude product onto a small amount of silica gel and dry it.
-
Carefully load the dried material onto the top of the packed column.
-
Elute the column with the chosen solvent system, either isocratically or with a gradient of increasing polarity.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Workflow for Purification via Acid-Base Extraction
Caption: A typical workflow for the purification of a carboxylic acid using acid-base extraction.
References
- Benchchem. Technical Support Center: Optimizing Carboxylic Acid Purification.
- LookChem. General procedures for the purification of Carboxylic acids.
- Reddit. Column chromatography of carboxylic acids?
- Benchchem. A Comparative Guide to 2-Benzylpiperidine and N-Benzylpiperidine as Synthetic Precursors.
- PubMed. Chiral separation of nipecotic acid amides.
- The Student Room. How to purify a carboxylic acid by recrystallisation?
- Wikipedia. Pipecolic acid.
- PubMed. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 6. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chiral separation of nipecotic acid amides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Oral Bioavailability of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Welcome to the technical support center for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the oral bioavailability of this compound. We will explore the underlying scientific principles, troubleshoot common experimental hurdles, and provide detailed protocols to systematically address and overcome these issues.
Technical Overview: Understanding the Core Challenge
This compound presents a classic bioavailability challenge rooted in its fundamental physicochemical properties. The structure contains two key functional groups that dictate its behavior in the gastrointestinal (GI) tract:
-
Piperidine-2-carboxylic acid (Pipecolic Acid Moiety): The carboxylic acid group is the primary concern. With a pKa typically between 3.5 and 4.5, this group will be ionized (deprotonated) to its carboxylate form at the pH of the small intestine (pH 6.0-7.5)[1]. This negative charge dramatically increases polarity and hydrophilicity, which can severely limit its ability to pass through the lipophilic intestinal cell membranes via passive diffusion[1][2].
-
Piperidine Ring: This nitrogen-containing heterocycle, along with the overall molecular structure, may be recognized by efflux transporters present in the intestinal wall, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP)[3][4]. These transporters actively pump compounds from inside the intestinal cells back into the GI lumen, effectively creating a barrier to absorption[4][5].
Consequently, the low oral bioavailability of this molecule is likely due to a combination of poor membrane permeability and potential active efflux. The following guide provides a logical workflow to diagnose and solve these issues.
Part 1: Initial Assessment & Workflow
Before attempting to improve bioavailability, a baseline characterization is essential. This workflow outlines the critical first steps to diagnose the specific absorption barriers.
Caption: Initial workflow for diagnosing bioavailability issues.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most likely reason for the poor oral bioavailability of my compound?
A1: The most probable cause is low membrane permeability due to the presence of the carboxylic acid group, which is ionized at intestinal pH[1]. This high polarity prevents efficient passive diffusion across the gut wall. A secondary, but significant, possibility is that your compound is being actively removed from intestinal cells by efflux transporters[3].
Q2: Should I focus on formulation or chemical modification first?
A2: This depends on your initial assessment. If your primary issue is poor solubility, formulation strategies like creating solid dispersions or micronization can be highly effective and are often faster to screen than chemical synthesis[6][7]. However, if solubility is adequate but permeability is the limiting factor (a common scenario for carboxylic acids), a prodrug approach is often the most direct and successful strategy[8][9][10].
Q3: What is a prodrug and why is it recommended for this compound?
A3: A prodrug is a pharmacologically less active derivative of a parent drug molecule that undergoes conversion within the body to release the active drug[11][12]. For your compound, the most common strategy is to convert the polar carboxylic acid into a more lipophilic ester[1][2]. This "masks" the charge, enhances membrane permeability, and allows the molecule to be absorbed. Once absorbed, ubiquitous esterase enzymes in the blood and tissues cleave the ester, regenerating the active carboxylic acid[8].
Q4: Can I just use a permeation-enhancing excipient in my formulation?
A4: Yes, this is a viable strategy, often used in conjunction with other formulation approaches. Some excipients can transiently open tight junctions between intestinal cells or inhibit efflux pumps[13][14]. However, the effect can be less robust and more variable than the prodrug approach. It is often explored when prodrug synthesis is not feasible or as a secondary optimization step.
Part 3: Troubleshooting Guide & Experimental Protocols
This section addresses specific experimental issues and provides actionable solutions and detailed protocols.
Issue 1: Compound shows poor and pH-dependent aqueous solubility.
-
Potential Cause: The zwitterionic nature of the molecule. At low pH (stomach), the amine is protonated, and the carboxylic acid is neutral, leading to higher solubility. At high pH (intestine), the carboxylic acid is deprotonated, which can also confer solubility. However, near the isoelectric point, solubility can drop significantly.
-
Recommended Solution: Employ formulation strategies designed to enhance the dissolution rate and maintain the drug in a supersaturated state in the GI tract.
Solution Spotlight: Formulation Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Micronization/Nanonization | Increases surface area-to-volume ratio, leading to a faster dissolution rate as described by the Noyes-Whitney equation.[7][15] | Simple, well-established technology. | May not be sufficient for extremely insoluble compounds; risk of particle aggregation.[15] |
| Amorphous Solid Dispersions | The drug is dispersed in a polymer matrix in a high-energy amorphous state, preventing crystallization and enhancing solubility and dissolution.[6][16] | Significant increases in apparent solubility; can create supersaturated solutions. | Physically unstable over time (recrystallization); requires careful polymer selection. |
| Self-Emulsifying Drug Delivery Systems (SEDDS) | Isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in GI fluids, keeping the drug in a solubilized state.[6][17][18] | Excellent for lipophilic drugs; protects the drug from degradation. | Requires careful formulation development; potential for GI side effects from surfactants. |
| Cyclodextrin Complexation | The drug molecule forms an inclusion complex with a cyclodextrin, where the hydrophobic drug sits inside the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves aqueous solubility.[6][18] | High efficiency for suitable molecules; can improve stability. | Limited by stoichiometry and drug size; can be expensive. |
Issue 2: Compound shows low permeability in the PAMPA assay.
-
Potential Cause: The Parallel Artificial Membrane Permeability Assay (PAMPA) exclusively measures passive diffusion[19][20]. Low permeability here is a strong indicator that the intrinsic physicochemical properties of the molecule (i.e., its polarity and size) are preventing it from crossing a lipid membrane. This confirms that the ionized carboxylic acid is a major barrier.
-
Recommended Solution: Pursue a prodrug strategy to mask the polar carboxylic acid group.
Solution Spotlight: Ester Prodrug Synthesis
The goal is to transiently convert the carboxylic acid to an ester. A simple ethyl or methyl ester is often a good starting point.
Caption: Mechanism of an ester prodrug strategy.
Issue 3: Compound shows low A-to-B permeability but high B-to-A permeability in the Caco-2 assay (Efflux Ratio > 2).
-
Potential Cause: This is the classic signature of active efflux.[21][22] The Caco-2 cell line expresses human efflux transporters like P-gp and BCRP.[23] A high basolateral-to-apical (B-to-A) transport rate compared to the apical-to-basolateral (A-to-B) rate indicates the compound is actively pumped out of the cells, limiting net absorption.
-
Recommended Solutions:
-
Confirm the transporter: Repeat the Caco-2 assay in the presence of known inhibitors (e.g., Verapamil for P-gp)[21]. A significant increase in A-to-B permeability with an inhibitor confirms that specific transporter's involvement.
-
Formulate with excipients that inhibit efflux: Some pharmaceutical excipients, such as certain grades of polyethylene glycol, TPGS, or Cremophor® EL, have been shown to inhibit P-gp and other transporters.[14]
-
Structural Modification: If possible in your drug discovery program, medicinal chemistry efforts can be directed to modify the structure to reduce its affinity for the efflux transporter. This is often achieved by altering lipophilicity or removing hydrogen bond donors/acceptors.[3]
-
Part 4: Key Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
-
Objective: To assess the passive permeability of a compound.
-
Principle: A 96-well microplate system is used where a filter plate (donor plate) is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane. This plate is placed on top of an acceptor plate containing buffer. The compound is added to the donor plate, and its appearance in the acceptor plate over time is measured.[19][20]
-
Step-by-Step Methodology:
-
Prepare Solutions: Dissolve the test compound in a buffer (e.g., PBS, pH 7.4) to a final concentration of 50-100 µM, typically with a small percentage of DMSO (<1%). Prepare analytical standards.
-
Coat Membrane: Pipette 5 µL of the lipid solution (e.g., 20% lecithin in dodecane) onto the membrane of each well of the donor plate. Allow the solvent to evaporate.
-
Prepare Acceptor Plate: Fill the wells of the 96-well acceptor plate with 300 µL of buffer.
-
Add Compound: Add 200 µL of the test compound solution to each well of the coated donor plate.
-
Assemble Sandwich: Carefully place the donor plate onto the acceptor plate, creating the "sandwich".
-
Incubate: Incubate the plate assembly at room temperature for 4-18 hours with gentle shaking.[24][25]
-
Sample Analysis: After incubation, separate the plates. Determine the compound concentration in the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS, UV-Vis spectroscopy).
-
Calculate Permeability (Papp): Use the established equations to calculate the apparent permeability coefficient (Papp).[22]
-
Protocol 2: Caco-2 Bidirectional Permeability Assay
-
Objective: To assess both passive and active transport, and to determine if a compound is a substrate for efflux pumps.
-
Principle: Caco-2 cells, a human colon adenocarcinoma cell line, are cultured on semi-permeable filter supports (e.g., Transwell® inserts). Over 21 days, they differentiate into a polarized monolayer that mimics the intestinal epithelium, complete with tight junctions and active transporters.[22][26][27]
-
Step-by-Step Methodology:
-
Cell Culture: Seed Caco-2 cells onto Transwell® inserts and culture for 20-22 days until a differentiated monolayer is formed.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. TEER values must be above a pre-determined threshold (e.g., ≥200 Ω·cm²) to ensure the integrity of the tight junctions.[21][28] Alternatively, a paracellular marker like Lucifer Yellow can be used.
-
Prepare Dosing Solutions: Prepare the test compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, pH 7.4) at a concentration of 1-10 µM.[23][29]
-
A-to-B Permeability:
-
Add the dosing solution to the apical (A) side (e.g., 0.5 mL).
-
Add fresh transport buffer to the basolateral (B) side (e.g., 1.5 mL).
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
Take samples from the basolateral side at specified time points.
-
-
B-to-A Permeability:
-
Add the dosing solution to the basolateral (B) side.
-
Add fresh transport buffer to the apical (A) side.
-
Incubate and sample from the apical side as described above.
-
-
Sample Analysis: Quantify the concentration of the compound in all samples by LC-MS/MS.
-
Calculations:
-
References
- Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). J Formul Sci Bioavailab.
- Formulation Tactics for the Delivery of Poorly Soluble Drugs. Research J. Pharm. and Tech.
- Formulation strategies for poorly soluble drugs. (2025).
- Navigating Through Cell-Based In vitro Models Available for Prediction of Intestinal Permeability and Metabolism: Are We Ready for 3D? (2021). AAPS J.
- Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
- Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (2012). ISRN Pharmaceutics.
- Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. (2020). Expert Opinion on Drug Discovery.
- Parallel Artificial Membrane Permeability Assay (PAMPA).
- Parallel Artificial Membrane Permeability Assay (PAMPA: GIT or BBB mode). Enamine.
- Caco2 assay protocol. Unknown Source.
- Advances in cell-based permeability assays to screen drugs for intestinal absorption. Taylor & Francis Online.
- DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.
- Enhancing Bioavailability: The Strategic Role of Excipients in Drug Delivery. (2025). Colorcon.
- Current and Developing In vitro and Ex vivo models for assessing medication permeability into the gut produce a Systemic effect. (2022). Research Journal of Pharmacy and Technology.
- Prodrug Approach as a Strategy to Enhance Drug Permeability. (2024). MDPI.
- Prodrugs of Carboxylic Acids. (2007).
- Cell-based in vitro models for intestinal permeability studies. (2019).
- PAMPA permeability assay. (2018). Slideshare.
- The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. (2020). Pharmaceutics.
- Caco-2 Permeability Assay. Enamine.
- The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon.
- Caco-2 permeability assay.
- Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems.
- Recent progress in prodrug design strategies based on generally applicable modifications. (2017). Bioorganic & Medicinal Chemistry Letters.
- Prodrugs of Carboxylic Acids. Semantic Scholar.
- Piperine enhances the bioavailability of silybin via inhibition of efflux transporters BCRP and MRP2. (2019). Acta Pharmaceutica Sinica B.
- Impact of Passive Permeability and Gut Efflux Transport on the Oral Bioavailability of Novel Series of Piperidine-Based Renin Inhibitors in Rodents. (2011). Bioorganic & Medicinal Chemistry Letters.
- Prodrug Activation Str
- Special Issue : Effects of Excipients in Oral Drug Absorption. MDPI.
- Oral Absorption Enhancement: Taking the Next Steps in Therapeutic Delivery. Taylor & Francis Online.
- Caco-2 Permeability Assay. Evotec.
- How are chemical structures modified to improve bioavailability? (2025).
- Strategies to improve oral drug bioavailability. (2005). Expert Opinion on Drug Delivery.
- Strategies to improve oral bioavailability. (2025).
- Strategies to improve oral drug bioavailability. Semantic Scholar.
- 7 strategies to improve PROTACs’ oral bioavailability. (2022). Drug Discovery and Development.
- 1033400-09-7(this compound) Product Description. ChemicalBook.
- The Role of Uptake and Efflux Transporters in the Disposition of Glucuronide and Sulfate Conjug
- Influence of Efflux Transporters on Drug Metabolism: Theoretical Approach for Bioavailability and Clearance Prediction. (2007). Clinical Pharmacokinetics.
- Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions. Unknown Source.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Prodrugs of Carboxylic Acids | Semantic Scholar [semanticscholar.org]
- 3. Impact of passive permeability and gut efflux transport on the oral bioavailability of novel series of piperidine-based renin inhibitors in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efflux Cell Membrane Transporters involved in Drug Transport and Drug Interactions [ebmconsult.com]
- 5. Influence of efflux transporters on drug metabolism: theoretical approach for bioavailability and clearance prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hilarispublisher.com [hilarispublisher.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. How are chemical structures modified to improve bioavailability? [synapse.patsnap.com]
- 10. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. colorcon.com [colorcon.com]
- 17. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. enamine.net [enamine.net]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. Caco-2 Permeability | Evotec [evotec.com]
- 23. enamine.net [enamine.net]
- 24. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 25. bioassaysys.com [bioassaysys.com]
- 26. Advances in cell-based permeability assays to screen drugs for intestinal absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 29. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
Technical Support Center: Troubleshooting Inconsistent Results with 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Welcome to the technical support center for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid (referred to herein as "Compound M"). This guide is designed for researchers, scientists, and drug development professionals to address common inconsistencies encountered during experimentation. By synthesizing established principles of in vitro pharmacology with insights into the physicochemical properties of molecules like Compound M, this resource provides a systematic approach to diagnosing and resolving experimental variability.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues reported by users of novel small molecules like Compound M.
Q1: We are observing significant variability in our IC50 values for Compound M between different experimental runs. What is the most likely cause?
A1: IC50 variability is one of the most common challenges in early-stage drug discovery and can rarely be attributed to a single factor.[1][2] The most frequent causes are related to compound handling and assay conditions. Low aqueous solubility is a primary suspect for molecules with bulky hydrophobic groups like the methoxy-benzyl substituent on Compound M.[3][4][5] Even minor precipitation in your stock solution or final assay plate can lead to dramatic shifts in the effective concentration, causing inconsistent results.[4] Additionally, the final concentration of your solvent (typically DMSO) and interactions with media components, like serum proteins, can significantly alter compound availability and potency.[6][7]
Q2: Why is the potency of Compound M much lower in our cell-based assay compared to our biochemical (e.g., enzyme) assay?
A2: This is a classic observation that highlights the complexity of a cellular environment.[8] Several factors could be at play:
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Cell Permeability: Compound M, with its carboxylic acid group, will be charged at physiological pH. This can limit its ability to passively diffuse across the cell membrane to reach an intracellular target.
-
Efflux Pumps: Cells possess active transporter proteins (e.g., P-glycoprotein) that can pump foreign compounds out, reducing the intracellular concentration available to engage the target.[8]
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Target Engagement: In a biochemical assay, the compound has direct access to a purified target. In a cell, the target exists within a complex network with competing endogenous ligands, scaffolding proteins, and feedback loops that can modulate the apparent potency of an inhibitor.[8]
-
Compound Stability: The compound may be metabolized by cellular enzymes into less active or inactive forms over the course of a multi-hour incubation.[9]
Q3: At higher concentrations, we see significant cytotoxicity that doesn't seem related to the compound's expected mechanism. How can we differentiate this from a true on-target effect?
A3: Distinguishing specific (on-target) from non-specific (off-target or chemical-based) toxicity is critical.[10][11] High concentrations of a compound can lead to artifacts such as aggregation or membrane disruption.[12][13] The solvent, DMSO, is also known to cause cytotoxicity at concentrations that are often approached when testing poorly soluble compounds; most cell lines tolerate up to 0.5% DMSO, but sensitive or primary cells may be affected at lower concentrations.[6][14][15][16][17] A key troubleshooting step is to run a "solvent-only" control curve to determine the toxicity threshold of DMSO in your specific cell line and assay.
Q4: Compound M seems to lose activity when our assay plates are incubated for longer periods (e.g., 48-72 hours). What could be happening?
A4: This suggests a stability issue. There are two primary types of stability to consider:
-
Chemical Stability: The compound may be degrading in the aqueous, pH-neutral environment of the cell culture media.[9] Components in the media, such as cysteine or iron, can also impact the stability of dissolved compounds.[18][19][20]
-
Metabolic Stability: If you are using metabolically active cells, enzymes within the cells could be modifying and inactivating Compound M over time.
Part 2: Troubleshooting Guides & Diagnostic Protocols
This section provides structured workflows to systematically identify and resolve sources of inconsistency.
Guide 1: Diagnosing and Solving Compound Solubility & Handling Issues
Inconsistent results often originate from the very first step: preparing the stock solution.[3][4][21] Low solubility can lead to underestimated activity and highly variable data.[3][4][5]
Protocol 1.1: The "See-to-Believe" Solubility Test
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Prepare Stock: Prepare a high-concentration stock of Compound M (e.g., 10 mM) in 100% anhydrous DMSO.[21][22] Use a high-quality, sealed bottle of DMSO, as it is hygroscopic and absorbed water can reduce solubility.
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Visual Inspection (Micro): Take a small aliquot of the stock, dilute it 1:100 into your final assay buffer or media (to achieve a typical high dose of 100 µM with 1% DMSO). Vortex gently. Pipette a drop onto a microscope slide, add a coverslip, and inspect under 20x or 40x magnification. Look for crystalline structures or amorphous precipitate.
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Visual Inspection (Macro): In a clear 96-well plate, perform your serial dilution as you would for an experiment. Hold the plate up to a light source and look for any cloudiness or precipitate, especially in the highest concentration wells.
-
Action: If precipitation is observed at any step, your working concentrations are likely inaccurate. You must either lower the top concentration of your dose-response curve or investigate alternative solubilization strategies.
Data Summary: Solvent & Additive Considerations
| Solvent/Strategy | Pros | Cons | Recommended Use Case |
| 100% DMSO | High solubilizing power for many organic molecules.[3] | Can be toxic to cells at >0.5-1%.[14] Hygroscopic. | Gold standard for primary stock solutions.[21] |
| Ethanol | Less cytotoxic than DMSO for some cell types. | Lower solubilizing power for very hydrophobic compounds. | Alternative for compounds that are highly soluble in it. |
| Sonication | Can help break up small aggregates and force dissolution.[3] | Can generate heat, potentially degrading the compound. May not create a thermodynamically stable solution. | Use sparingly for initial stock preparation; vortexing is preferred. |
| pH Adjustment | For compounds with ionizable groups (like the carboxylic acid on Compound M), adjusting pH can increase solubility. | Can harm cells and alter compound activity. | Not recommended for cell-based assays; more applicable for biochemical assays with a defined buffer. |
Workflow Diagram: Troubleshooting Compound Precipitation
Caption: A logical workflow for diagnosing compound solubility issues.
Guide 2: Investigating Assay Artifacts and Off-Target Effects
If your compound is fully soluble but results remain inconsistent, the issue may lie with how the molecule behaves in the complex assay environment.
Problem Area: Compound Aggregation
Many organic molecules can form colloidal aggregates in aqueous solutions, which can non-specifically inhibit enzymes and interfere with assay readouts.[12][13][23] This is a notorious source of false positives in high-throughput screening.
Protocol 2.1: Detergent Disruption Test
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Assay Setup: Prepare two identical sets of assay plates.
-
Detergent Addition: To one set of plates, add a small amount of non-ionic detergent, such as Triton X-100 or Tween-20, to a final concentration of 0.01-0.025% (v/v).[12] Ensure this concentration does not disrupt your cells or assay components on its own.
-
Compound Treatment: Add your serial dilution of Compound M to both sets of plates and run the assay as normal.
-
Analysis: Compare the dose-response curves. If Compound M is acting via an aggregation-based mechanism, its apparent potency will be significantly reduced or completely eliminated in the presence of the detergent.[13] A true 1-to-1 binder should be largely unaffected.
Problem Area: Serum Protein Binding
Fetal Bovine Serum (FBS) is a common media supplement rich in proteins like albumin. Hydrophobic molecules can bind tightly to these proteins, reducing the "free" concentration of the compound available to interact with the target.[7][24][25][26][27] This is known as the "free drug hypothesis".[26]
Protocol 2.2: Serum Shift Assay
-
Establish Baseline: Run your standard assay using your normal FBS concentration (e.g., 10%) and determine the IC50.
-
Reduce Serum: Run the assay again, but this time use a significantly lower concentration of FBS (e.g., 1% or 2%). You may need to shorten the assay duration to ensure cells remain healthy.
-
Analysis: Compare the IC50 values. If the IC50 is significantly lower (i.e., potency increases) in the low-serum condition, it strongly suggests that serum protein binding is sequestering your compound.[24] This can explain variability if different batches of FBS with slightly different protein compositions are used.
Diagram: On-Target vs. Off-Target Effects
Caption: Potential interactions of Compound M within a biological assay.
Part 3: Best Practices for Ensuring Reproducibility
Adhering to standardized procedures is the best way to minimize variability.
Protocol 3.1: Standardized Compound Handling and Plating
-
Stock Solution:
-
Always prepare stock solutions using high-quality, anhydrous DMSO in glass vials.[21][22][28][29]
-
Calculate the required mass based on the compound's molecular weight and purity as stated on the Certificate of Analysis.[30]
-
After dissolving, vortex thoroughly for at least 1 minute.
-
Aliquot the stock into single-use volumes in tightly sealed vials to prevent freeze-thaw cycles and water absorption.[30] Store at -20°C or -80°C, protected from light.[30]
-
-
Intermediate Dilutions:
-
Create an intermediate dilution plate (e.g., in 100% DMSO) from which you will make the final dilutions into your assay media. This minimizes pipetting errors from the highly concentrated stock.
-
-
Final Assay Plate:
-
When preparing the final dose-response plate, always add the compound-containing media to the cells, rather than adding a tiny volume of concentrated compound directly to the well. This ensures rapid and uniform mixing.
-
Ensure your final DMSO concentration is consistent across all wells, including the "vehicle-only" control, and remains below the cytotoxic threshold for your cells (typically ≤0.5%).[14][17]
-
Assay Validation Checklist
| Parameter | Best Practice | Rationale |
| Cell Health | Use cells within a consistent low passage number range. Regularly test for mycoplasma. | High passage numbers can lead to genetic drift and altered drug responses.[8] |
| Positive Control | Include a known reference compound with a well-characterized IC50 in every run. | Verifies that the assay is performing as expected and provides a benchmark for run-to-run comparison. |
| Negative Control | A "vehicle-only" (e.g., 0.5% DMSO) control is essential. | Normalizes the data and controls for any effects of the solvent on the assay readout.[31] |
| Data Normalization | Normalize data to your controls on each plate, with 0% inhibition being the vehicle control and 100% inhibition being a kill-all control or background. | Accounts for plate-to-plate variability in signal intensity.[1] |
| Assay Window | Calculate a Z-factor or Signal-to-Background ratio for each experiment. | Quantifies the statistical robustness of the assay and its ability to distinguish a true "hit" from noise. |
References
- Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkMAYk4UoXbPN7o01MQOo49DHvacojD0-Dgntb-Qdl-FVWebiFwnoWP6Yi12tfqgWzjSWoRTrGDWPkcVWcxDd6VlssD8xuBsydvhK_9f6TyvHHUJPAZWd9i3-5xOqnu-zUQsE=]
- Lin, Y. C., et al. (2014). Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel. PLoS ONE, 9(10), e110396. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHgsEDXZnS73E9WMUV32rZPmwHn5nhCKiGinwHXaiPjDGyEq0IxrzA5H5q8ymJOhHFmmrChnUd5ApO31pKp8MAFMnUdVrPgq4IY7u4SwUvExr_aGIK6nRSPMMN5dTQOaUwNP5vZoqmukQU77w==]
- Zeitlinger, M., et al. (2016). Effect of Protein Binding on the Pharmacological Activity of Highly Bound Antibiotics. Antimicrobial Agents and Chemotherapy, 60(5), 2973–2980. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn3ntxFvlgoa_1ncx8dM8j0dCI23AW5a_6sc4Wfk42fTptXGg3Gn3k2XnxHc1coqAFveC3CJUhLYq4ecxkFR0xFNYIsxjPxzKX8QMbXSVaM8B3F8x1ht2gXCwUH6YL2UxRxLGMA5_MrHjIdw==]
- FasterCapital. (n.d.). Best Practices For Stock Solutions. FasterCapital. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFnHfN5Zxrby6Ogm6jUU6-xXYvgQgVkG7-CEWdgn4zb6CD2XkcB9NCN8AfFa1SnEJLM9WjuHhX2M90kjbQP7EgwzyKVwXnCF7gPFL8i8mSCy7ZqoTb12GhyylKf7iast-5LL-10-NB6bmk4tfhd0Ryl86L_-Ua2fQP_0vublDG7Ftsb-08=]
- LifeTein. (2023). DMSO usage in cell culture. LifeTein. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNBO_O8BRSt0Bzn2kQ2Uuld4wijFViT1BUK_WhTEmuaPWeMFN-etQt308XNjrFXJGdsedl_Gj65Iq1rfhYsOJPMbH0NDzLN2_k5PmvIUBjOdhXLxyjYDFEchqP3gOCKcbZiYSrEWDWQeSjJnpSdQR8jVU6Q2kNRdwg]
- Adeyemi, O. S., et al. (2022). The effect of dimethyl sulfoxide (DMSO) on cell viability. An overview... ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUoIzQeCgIa39zInlhgoKc1PSANmYh9mLVB6FJbx1wxxVdRsUiCtSlWFgUWuDj1hZNHIf0B3VAKHJiZk3fv4L-m80vXfm_Vkgulp0cvKQ6QdlRyoYU6IHQGzqQKcIeMZWCbWOQEUfkDo5m5XHwDxIS80NGGpDrnHWNiwco267-m2wRjcLAC9rYZXMNACWHiunJ_sKipcoRSNbY9PEfgpwpL-d2dhkW_pCsDvJHdGTcZbgaCKxj8JU=]
- Wu, D. (n.d.). Studies on the effect of DMSO as a solvent mediator on cell growth and viability. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPBXlsocmGgVh7mejBQuBdqoX55-kia1pYru5_0bIqLLD0D8-Nh4ZR0WyYEs2JsTdFyTPaka_Rq-IAYSBJUGqetTKyNt3GiD0I_1hNIbXz9rBcq90UQk1EdvOzux5zJ0GD9PBTINWLT25rl0SxOKKvsXTgyyM7z_b9TiGFuW88YQIE0hs5A5JWvzXWHyIcHWmcw8TU9ji4jUiRt3pe6cv6-ADKxipFkhhbiLr2bFsh4wDTuio7W5OQREE95d1mhO4=]
- Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSTq3xR69SJ-K7nfM0MCuKvywVwdzjtlhZDViLvUldLoUpiRYCoI-3eY9hjrMKRdeQrKkHxpMjsKeLuXiFGmtEtPdAs_syb_UUalCKQa_nWT3bgpHF73jnp5IE4G2DeqQkBekyfSe1sBv96tZ-Iunzl-XYK3dsGSewnX53nhVBi2XMWJnSa9LH2hsmQ0WmkCAG2GW3RwR4eV9NekO9Y-S-ZkSxXbIijGiu3WoOHqasoXTbk8BS3VNKVuXcpoVSSKt-46ijLCTbGB38YyD9NV_wSTHYjtgFsiyp8Skr-C9KG1NQBb4lbp0Ev3YwItEbgZzQ21chnoxwYM-guhMZOwrzY29a4e17pBy0d7Qu-OWZhDnQ_OWIO8bIrQbkJ-O_qh-VgXxQY9-gvGvETONz0pv4A_tsNcTXyjTE0Kx9B0Rp_QsnB8HqAf6_p7KhPSZBL2kRvL1LNnX7SGpPvjSSqjA3jxu33a94OC_jXgc2iCqoFyOjrKTD0NZrjpb9SfPTZggr978HEZp3RvvLQJEE3hVUqJLIR3FASUE0_QsVorfx7wgajGGEdAyt1mCdMdO6Szk=]
- Nikon Instruments Inc. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Nikon Instruments Inc. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcc1iHOO5vauaHQk3MSj4Q1XroNqjhV4CWln2pGF5a_IUW6CTy2G-HEiVNGCEkc6PP4RYYTrxk7pg0AXR23-nAUHBJxXKboHfg5o3pYjWSfLwgFsPLR8wgLPnf2HehkMdajaoVzHjpZW68GUkDPGB6cS1emw77gL8gDt1lAA==]
- BenchChem. (2025). Troubleshooting Inconsistent Results in Novel Compound Experiments. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2fBrHANIj2x9KVEJPcoB6mhxg8PjUV8ZxYIhw5aEi2nWh3JLC6qp_LZ4ZkPSi6zmVz940dOtMSierhusGeJHb1MGD1T0JHkpT7myc-HrXfP2gsC4QoRelwZiWydku8Uv9d1rjdMlKSGwQYLpwfPT6aAm4d_Knv-ZeZj5ElKdM_CvL-MyLjBO87aRJFUhbIVkCY6s-poigldQ2IRBUXA==]
- Kerns, E. H., & Di, L. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHSFIgAwbKKsLsoxnnw4GgtJ4N9W2EAYBlAA0Bxw0w7midSK_BCG7zxz5E4HsDewx1lkoLrWFFdUlypsziOaEGkJ-EXZ4BOUc1IUWIunh3tV0JuvS89yRXJz1gVlozlYWLmxy2Ah57l-ZHI4m5NXJojPH1XvQ8PG_Fjq9PC6IoEf6QHzJ_r0idGUDfS1qRLnG7xOo8YqoDEtXiCWZ0cXXsh0z9CcB7vHbvut2S1sw6bG1x5TEQC0a8nRza4vWj2zBnLG6woXg==]
- PhytoTech Labs. (n.d.). Preparing Stock Solutions. PhytoTech Labs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZGoEk9_K9Z-UMPTcm7tPYxDPUbb6hTZr8IcmCmoXaZBqHLDWJ06A7rBYmuNvYBlPZrbpEYoN5pUNbmZXJLExaBQcVqMBGjB7noQEjrZzmawqup7AD-GBktBctnbNwninmKJTr7eCdPgYVatGWlgJ544Y53RBIjL_IG5tITTOF3h4wMJe9cnhgx4GYLfqyVsjjcw==]
- Sittampalam, G. S., et al. (Eds.). (2012-Present). Assay Guidance Manual. National Center for Biotechnology Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFS3G_VK2NfEK2ehQIwL4zn3JKcCXU1w4fbLkYXytGaqjrhdhcR33gZJFDqTquTEna1tHB_yYmSiWgCoNKWDmJV6wEya72-cd8AiNFbEZ5GjUDTe-3-OYWE47LTPwbU5Dr6IoiVMdM=]
- Ofni Systems. (n.d.). Assay Validation Guidelines. Ofni Systems. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFa5C9TLlGQeOeYTGBXMO8woFvi5GVYZt2khj9aTZV0HxrcEBKdCg7UWEhyqIdbTEpKEXsMYD068VCVVZ16MWf_ZHGUuoAa0AFb-G-6P1nwUW3iRX-SJ0Ju1pmlvv6qrD-5EuJjd6ji-3Q_r2Ku1HGIah86JVWME1KJXd004a0=]
- InfinixBio. (n.d.). How To Meet The Regulatory Requirements For Preclinical Assay Development. InfinixBio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiz_-MHURpPcIa1bUWWZ4E0AAlSSppBLQkmhqlWLzwMfwu8Q0KfuIOarBa0TJT1vnXNHsjFfpJzWziNrnPSsXr6-bWqYLJw2f14Zb76-u-OLOzgpoDsTjz450SA94EZlv14u-0YkqPzL2lu0efncE2pHvOuM0helsxFlD9MJLCkjfYA24ttqCjgRj5M8Ttlh_8jLCh7uc74KPM7h_gPIY=]
- Dy, G. (2013). On-Target and Off-Target Side Effects. Targeted Oncology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqrNebU--Eb2D9hB1TowjzmMx-I5iyYebtwCKx1BI-fx4hp-9NbP9eykakdYd3GMtNFRpcmvdceRo-ko8JzLrgr-Z0dzodcU-Ji_RdmPXnGFcpGEtERS6zI4UTCV4hhfVriR1hYo9z0tK1swIJ_DvoLKamMI9xW7gie9T17p671w==]
- G-Biosciences. (2013). Stock Solutions 101: Everything You Need to Know. G-Biosciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqxY4ZlixpsjKqhsb_Ko4HRVpAmd5l37wV9lBNbFUnMxgcQj52BOP-lB6tXM7Q-_Ff0kzNIIQt-5a8TckNIlBiRaDoL3dKePXZgHdi4p4z8BdvZJPu3himiAP285ZIFygrtQ3ueuOLeqgyhIjM8kVjr3251l59Bx2ok5RGD2zbvUn0FrJx6WILkbbMpFgprZTornvuEhC2]
- Elsevier. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpTmkzsrfm3HkfUOlMD1LBOOq6AMmzthNooDpsQzy4e051xDCGlddlYFY29LmDuDdES2E00AVBMaHQ_DBX5Mx3iwVYVwF6ZvyHEfuAi2pdD-T8XGqMheUBpZeFwBrkK6On_Qz5LS_mJu-ykN24hn47sLlTzIHZRRlJfER0KNs=]
- Zhang, Y., et al. (2017). Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells. Journal of the American Chemical Society, 139(2), 857–865. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmJksrCzLmFRcIYc12nCYoCfYGC0zI1OKQlzYaTAA9mK5aeWRLql3GoFzWgm7jpbjJ3jtICvukvACojPMiI0-Ws5bagD9NyTozhvNL4D0dcFwPFMO-1ELswki6C8Jl2ThFJPJUxdun49sSlYE=]
- El-Hage, J., & Luo, J. (2012). On-target and off-target-based toxicologic effects. Toxicologic Pathology, 40(1), 79–83. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0JZBFj6ODfCE1RonLM4EaTdmq2wBfBXoANR_bqIdcWdl8y57BkeDb_PmwNII9bU1uPcSWukfrVwSUr1YW2wzk16epi_M6xhAOBB1xUH3Ctszq8GjZRj2pF_YFlonoFDlEtZc=]
- Bitesize Bio. (2025). Top Ten Tips for Making Stock Solutions. Bitesize Bio. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz92qADezNkTBlFvDLh04N4gHaGWxMGEKRGIxPHjbHtdrtCI5CMlKMdNzDMtko_UM0P0tga34gcfpKLY2RFAtU3ikwSrN7Kq9CBC5R8PNQE29jC4FMSFheR3F8X1vP04iUD5SQcnI6Ic7-Cj2Yjr18EkrS9LS-vOL6NoQEZm9b]
- McGovern, S. L., et al. (2003). The Ecstasy and Agony of Assay Interference Compounds. ACS Chemical Biology, 2(5), 316–322. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyyUHHXzHOFTgXSonzReLyl1rPO-buHHf9iDmpSoN1QgOAPyFITx4E85nBgGXH5AIIir9kqU1EBmP6j-sgXtab3zqcL8pvi1wnJE9Ogion-1-M-MT19U6M6L3JYdoMTdOIfYwNThMDfNlgwfrS]
- Auld, D. S., et al. (2017). Assay Interference by Aggregation. Assay Guidance Manual. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsuVFW5NazmDNbM5E_-VBj8O5C2AvaQSfXyBzvWltasMeSnezcxWEd4CTOYTwvkSayUG2YXZX70hw8GEgr0eC_JuxBK8qiRqut7tUS-xsrK3W5hGMMWOxUXIl62sE8-BguvZ-N5TUA]
- BenchChem. (n.d.). A Protocol for the Preparation of Stock Solutions of [Compound]. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEvAqFMR-7MCN3QJ4hqFz1aVlunYVF6dIpIbfzyqLZzhRgitCtlJg5lr9ndGv_AfbCo_01HvGoUTdc2qOIbyn8GRQZqbjLk0oa095nZnyhmFTU3r8A-hpUq1aoRPEg_o0Xq5qyjYBlOBO3h8GllggyMtysy_oBDbCSNcgfIpM3JLpNitjgG0Y7KVBAEgCcDCycHVDr9yg-_Y9kMnBsXhztKDoM3wrcVywA-kw==]
- Hecht, M. H., et al. (2006). A High-Throughput Screen for Compounds That Inhibit Aggregation of the Alzheimer's Peptide. Biochemistry, 45(25), 7957–7965. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4-INv_CyjHcSXy3S3wm65kYqSpPBSPIBl5dFWTWVHNYZlT8lFwX8bMBxcm_arLDpL-LZZm2NBzosd-7-nE35_8CMIBC3JzEl7dCAmSq6kkMBPWCDtIQ9VAdPyLwo15unhOqAy]
- El-Hage, J., & Luo, J. (2012). On-target and Off-target-based Toxicologic Effects. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGWqSk9NqBqZsWxdX-1Gh6Onpt-pfTciPQS23P3R9Q67g-fth4AmtDGXQmV33g-idZqowvGoUcrvNz8Og-iLor31Eb0udZdSGvmBVe1XZ-0qpAgBFDbe9IyC78EMiLNkQH_4inWF99n1IlADqJRJbJmbe161M5oJ_T2Y_TUPK8_GFDf6VLzhfb2ytJ-_FxbWz4ya33-asvFe-wudewXONw=]
- CLYTE. (2025). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEY1vg-SEe02KXoLvxmN-g4u9dppfnb9ZwNf0-8KCiESQF25z6ja8RxX1RFrN4VnbIzGp8GmR3F1847VDLRpFUHUkKvkOdNzbnaZmhDxL2eXYanTQ7gLyzf9ixNBg2B-jpyvLlOtwC2tQ3cA2S6AZqhxeIu47O6tRj4O-tncTJCigZQDSywPK9vs7F7hrPrd27HRniAXpxbSu3PYxl1IoaKznNQ_UQ=]
- Danaher Life Sciences. (n.d.). Assay Development in Drug Discovery. Danaher Life Sciences. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG0V6iHT-OfeV36szQIO0h-rnKD71gSD9klMHnn44FysJ04jqjJrpj_wk3HMM-qId2umas8j632_siEOVH8SXhM56eLl4WRTTgHKnGGf842TD7cIjfuBV3SgZei_4pYkMK8fuh4rRaAfFXpv36EOv8Ieu7DuKH2XhQYs9NuXiWK]
- Evonik Health Care. (2023). Rethinking solubility and stability in cell culture media with next generation cystine peptides. Evonik Health Care. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6-rgolBpsp515902X7mxXZV6nJgjaZ9-trMtxGFrGaYLpn4Mi1qpPiGprsaPRmBG_5Ws676qTRc0W7w4gq-KqqvFrCog-tqcrnduXPek7suQlw-0KIFNzQxLkdsFFY8WBUGtwcGGGGwZDy2fIbmOFeN3Uf7_Fqe6FxE2QFHkSiis-vfCusDFVDOkMKEGak5AM661YWYEmRJyx_uQhV3AISc34BUlc1DxDIuC-0Q==]
- Practical Fragments. (2009). Avoiding will-o'-the-wisps: aggregation artifacts in activity assays. Practical Fragments. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFzSSs-d-kJVbYapssjH9mowqYYggmYLbUojEoqxiAa1WUQJrLNm7ZA5lo8SzhXKqdPQhm596stmfcF1INhkqnQrximabZDoR3BttRsoXK_8RRgb3o9zhgoZgAqRJg4R-rycIHEtez4foP1Av_1BHDMXTsGJ7AaUGPs_XgBUubAUk3a6kmv__57lZhSBT3Mg==]
- BenchChem. (2025). Technical Support Center: Troubleshooting Inconsistencies in Compound X Experimental Results. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFATRbZuJ7sLZoErL4ZWTm8ZeihpqXGC7jCcYeFFvXeEOnI5wODMhrTpmTONzsRmAweKns0o2Uawc-RDiYy6y3nMjWu8izaodUKSulbiHYba3bd_vhI0UXvTMf8ALlvYs9FYH1p3th0Fm5heub4sjOO4IbixwpJaef1W7_yVaAVxNqAeS-Vde4xNR0DWpwJxZOPV4YZ_9fViIJu6MJevkngh0rPeKyoFcgKMNNH9ftckwHlx22XsHc=]
- Auld, D. S., et al. (2017). Assay Interference by Aggregation. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFI9Avws0ga1mTZdurBCkE7qZmzOZ4x87KYjhUrzjN2HeKoRedfj0QBi3cAtCWF2G8KrG24nr-6natRgiZvWZ6603TlLFy1xf_AwX4v-9lH9BcZzG8RJK_qcj7tcgrgvlDWQz0NFhM3A_nqsaFyYhw2D5VKsU-5oChJY8OupiHnUshrWFuarpSPs937Fv14B9YckpjCsv_CI0R-6lucXh9kYYzl2PUs-oHMABPtcZC3JeeBEmP8bgY=]
- Life Chemicals. (2022). Compound solubility measurements for early drug discovery. Life Chemicals. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF47o-y-LH9U1ie5cfk_WJDJ808j8J7mvCztFdSYKv5sPv98VlNbrePOdoNRrJPeNiMoVK993uw3mumGB6b00qKUvjOGdGBClDz-F2Tf5jDeKYdXLJ3CYz0a1TVUh5FgGUFAkAIOifgFfYwbuSQpyxT8Qh7zSAGjj5FjOqMSjhG2ioB7HamY_wSoFpEfFwR8JBshTfKcKzZ8sjjaGcXz1P_VUpdzqMK3cgqThEesps=]
- Little, T. A. (2012). Assay Development and Method Validation Essentials. Quality by Design Consulting. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqnM9xd4_RCkBKSmkReyjUVZzV5HtK_UxV8uIi_8AW_JC7Mm_jzgPzCej-SKIdIozZI2yl8yfpES4gqDCbSKRHCiEboBAVOkY8usvldAa_GMmhdujTnCfR3LTxKFOxNHw4nYmKDiY0vJ4s6iIg7kKhOKWJzal3FaVU7Sp-bv98cMiUkp-VJ2iWoIMK2-bZK6HKyaPAhVF1lrebzhFiZgem2uWV6ugQwg0vLkUE413Z6Q==]
- Schilling, M. (2021). Optimizing the stability and solubility of cell culture media ingredients. Evonik Health Care. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHUVeAXViOlL9LUPtFRwIfPVh5r-p6H40FG8UAdv1bW9lVDp7XeJADutdajJg74U4bvuKRWZOi3uSU2u9LhfShvVby_iUsmZe3CO07ATRwlM9KzFpUIzLsarbngyC9cPqyhr4Ar7y9ypxQegQdQbayCysu6q6_55c8H3KBNNBzk_ocRakFROYc76dd1ngBm9xIj74S83WWEFLQrBB2G9ZzxvX36pRmLO-gOHkmETAwN12Tg7mKuTfQTraePlUddF1kx8lteJuFGxC0xoZ0g8p3k9omS21xvhIqPHKpHCZCCiY8=]
- Zhang, Y., et al. (2016). A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors. Journal of Medicinal Chemistry, 59(24), 11149–11158. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Jf15EW5F_Hv-BGBVTL0LjkpMLLtmj41koJinKMHM2UhrzylDrms-JpEO-X1pGAOYgrew2LOUHyEWnY4O0QItWxA6uSPBmo3yyjlKWtPhDuUwKML88m9_fKcFxyBvZPMTIgWU4-knmU-mDFGDOaM=]
- BenchChem. (n.d.). Technical Support Center: Accurate IC50 Determination of ZT55. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6nZ1KhdTPYKJY_2nf2EOZiQE9yZvG7e2_lmtWZK9biPsWXLHdJdOvDs5Jo6GacFlsC6RFkq9va7_iBM8EiaVpTGDMHwoERyIuH9i8NiwABk5fBOn6pkDwtrNc87dtJP8rdQAARoGPgHUhUhU1rGQJu35KumMtvqTnc9_4kqdcOEjFWp_4Ts1wSfGsNX8lGNm5RtAjKVPG3w==]
- Bohnert, T., & Gan, L. S. (2013). Significance of protein binding in pharmacokinetics and pharmacodynamics. Journal of Pharmaceutical Sciences, 102(9), 2953–2973. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiQUCtydYPijUGmHVVtsVDn3TRg25f2a2XmPdoS3dauL2uW8SPT69eIyRGqd8DN3_QE7fkNuA3UmIZONTM1dWjaHUtxtGM2IKW5tcwjeB-6pzADfl_BLEWf1cf0PT0tKXYSpNPRohf48PUL7OYIemEECuf9dV91n2W06tY29moTOT86zdmAW23no-89G5D5a57jaStssk3Hdpz2_gmpMPiXp4QQwE-COQxTzhA9Epmu6Lq0bQTvT4c2J4v5UWCmhlyQJ-Uj4I3e7F-poNiDQ==]
- Chem Help ASAP. (2020). off-target effects. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNDJROoo6JnpSbJwd-DGpG3gyyK4M9npLYYyHlLVuICpJn0uMSwGebTRLVeHO2RtIXPJ6MK9otLvUpxZO-ym9YimRrnIRcHEuc_mk7vB2R9DJ-_aX-fwzDFZN2ZCb6Ft_U306YGQ==]
- Molecular Biologist. (n.d.). Assay Troubleshooting. Molecular Biologist. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVvGkqU6WynUC_JtUpPzVXlj-5a0VYBwa8ZW0-T2mEtbOTq7RkAQCIPFZEJGw9JOa7GfzUHkTB4oguP5dDVmpep1boF1KpwWnYmhc7njMm2Y0rgejg9cMbBpAWnI3lvvr9tywqpjlX-dEAGX1pfXrZba6pNQ==]
- Chem Help ASAP. (2021). plasma protein binding & the free drug hypothesis. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFSfhjBRJxFSaOeIJRkt8rdMk2d8I8MWhSKO3pRKWySVX5-rtv0QMjYfQLZZa-TyARuvERz092a85Ek5wfpGBXo0zZOCnwI90pvamKgoqCjf9S1ZzV2ZGk-HhlMZJv9QzDAKYkbig==]
- Bio-Rad Laboratories. (2024). Cracking the Code of Drug Discovery: Small Molecules and Target Identification. Bio-Rad Laboratories. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVDRovC8WGMMgKCO3FVbn1VaQrLgoAfogotx3489dghRTk6KcOgSgICQEFjPDz7N6nEj8Q89HKfRWFfMUPDMpxKyG_6SkhzpkyOxL9sfPNtCJk0WBaXhkzE9IXbIR8sU36u0xAMMC1ZFSi3KAGjwjaE0lCMhZtHgRXj4UlN2j1mrZONxc9B9MBmuxrxKV_lTbNfIijN6w0W-KhwMgNp2BCc1Sw]
- Reddit. (2021). Who else is struggling with getting reproducible IC50 curves for cancer cells?. Reddit. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEr5BQyLn4V9LMnyv-cQJD1YyFqFwvoEfU9I9HuguL_zFjkFKhpi6cDHBKSPKcLSTSJotJgSkuP__pcuVjZm-V_2U8lMaa6VcZrM3LxWm5ju8NDsMTMVvYXvDGiSBUMRJqRxYIRj7bR5_thDupKZdJHnvo4WoLsHmzqqrzOMbc4_lNSSyfB2VSQ_wJzpUq2wgTqbByqubcoHbx-q3E=]
- Waters Corporation. (2025). Overcoming Small Molecule HPLC Challenges Using Inert Columns. YouTube. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4EMau6xkXFt2o5HGqxUT_-BaQG9gsXY0e_totXbWBu0dlxdgBX06rDel2t3nimMl-F8DgvNhFHxjfvBkYyPDc3FhjG2cd6avELvDTNF4wD8-433z-8eXXJdvh5tl5IgHOB4STSw==]
- Purdie, J. L., et al. (2016). Cell culture media impact on drug product solution stability. Biotechnology Progress, 32(4), 998–1008. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIiDTWesBb-aHYPWJvxAmfP7WOr2QDYxAkW7oKsSSeChe1kE045PSglX5NdaSVE56_LSC0UeVePDF-QUH3keGmza9z0WIDoBdyvBFpQnHq7EQfBAuzt5JK8mzfwHJ9MrTb3D3-Ic91SIMK44sGBxkO4UfxBlEaN6Eqicz2V69W-e3X4e9an_VTdFJn2RoVbFLVnMHvUzTR-9Ah1PknVOflnV0zDfylb-pG]
- Purdie, J. L., et al. (2016). Cell Culture Media Impact on Drug Product Solution Stability. PubMed. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGpf17vRCe6Ykg3BKh_sudhvSQZ3AvTs8p83MTH2rDUPx8lpvSiV8Jn9hJQEjLICew9p5eYI5A6Q4MAUmlxlOg1KUeaLVpvV7HFqHwzThFHeDwRbKypEd_hBMpVB-tvyzTEA3c=]
- Shirasaka, Y., et al. (2016). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. The AAPS Journal, 18(5), 1195–1203. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGaqp-3DMeA1KB4EiIHcq326jVY8uENXYYb3iWddCABtHnHilfdw1_uJRbr0JhlO96pKtJlEU5uqbk4HAiUXYNkx66t_M2vxNCcHco52lENzPMlV9CTw1ID9JOLF2zZgImCoTjCuhzDB6OQNA==]
- BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. BMG LABTECH. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE73Dmug6ZQkrGzxNwdQWiGp7uzwt31NlWdJVr57yf848g_WD7dSKJuS_9E2UsZs3X5XngDXYQJCgVA_1JHp7ywBUIv5TJKXCcok2UHUwYriCB24rELfeU0Ahek1wwwApMbPOw6IxuVPSaIhhPomMbyhM7DfA_lIcEQzUQqMdWtJsg_uIM7vpuUEueRZFPUQLGI0vZ67DlYrhihCr5sL_Mb]
- Shapiro, A. B. (2015). What is basis of protein binding to active molecules in drug discovery efforts. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlnCZHTi2dm_21xBHSxRXPoLECreKTUK5zvjiBlxLJuhToVKw75QPll-KKgGovtXkdnvT5512AEB2dQ1pLnLNhu0fixhTDJ4yhZInOyTVaaDSFK1Zzo1pMCa8UJ9jDdbNRPc4lt1AHlUp5v6Vbn38zS6_0CndOzfiEWhVgABNypJWAee5SIGO73I6Eitekqrf3Nezm09tojyAAhaGM23FR5X4wWNWJTgmrDg==]
- Sebaugh, J. L. (2011). Guidelines for accurate EC50/IC50 estimation. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJvqPtajq7lQIxTlBqBfELwGKM_goc1EruSRlj0FOP0Qez2gcDxve1faRy6bssVuqxezPMmPA2XyF4Nn_5m1jGxJ7ncyUAXatu4GtSqcl-tvhvlT-4CQgo6W5af7D_g3XnEmB1Mf72jfPa-MP795bW5wTEJBtUK2Vnyq6sRzuCTbnSdroB0YaEBVfHC8xeLEeY2lXLAQbeaA==]
Sources
- 1. reddit.com [reddit.com]
- 2. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 14. lifetein.com [lifetein.com]
- 15. researchgate.net [researchgate.net]
- 16. Studies on the effect of DMSO as a solvent mediator on cell growth and viability | Semantic Scholar [semanticscholar.org]
- 17. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 18. cellculturedish.com [cellculturedish.com]
- 19. researchgate.net [researchgate.net]
- 20. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. fastercapital.com [fastercapital.com]
- 22. phytotechlab.com [phytotechlab.com]
- 23. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Quantification of Binding of Small Molecules to Native Proteins Overexpressed in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Significance of protein binding in pharmacokinetics and pharmacodynamics. | Semantic Scholar [semanticscholar.org]
- 26. youtube.com [youtube.com]
- 27. researchgate.net [researchgate.net]
- 28. info.gbiosciences.com [info.gbiosciences.com]
- 29. bitesizebio.com [bitesizebio.com]
- 30. pdf.benchchem.com [pdf.benchchem.com]
- 31. clyte.tech [clyte.tech]
Validation & Comparative
"comparing the efficacy of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid with known inhibitors"
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A Comparative Efficacy Analysis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic Acid and Known Matrix Metalloproteinase-9 Inhibitors
For research, scientific, and drug development professionals.
Disclaimer: The compound this compound is a novel chemical entity with no publicly available data regarding its biological targets or efficacy. This guide is presented on the scientifically informed, hypothetical premise that it functions as an inhibitor of Matrix Metalloproteinase-9 (MMP-9). This allows for a structured comparison against established inhibitors and demonstrates a rigorous evaluation framework.
Introduction: The Role and Therapeutic Potential of MMP-9 Inhibition
Matrix Metalloproteinase-9 (MMP-9), also known as gelatinase B, is a zinc-dependent endopeptidase that plays a critical role in the degradation of the extracellular matrix (ECM).[1][2] Under physiological conditions, MMP-9 is involved in essential processes such as tissue remodeling, embryonic development, and wound healing.[1][3] However, its dysregulation and overexpression are strongly correlated with numerous pathological states, including tumor invasion and metastasis in various cancers, rheumatoid arthritis, and other inflammatory diseases.[1] The critical role of MMP-9 in disease progression makes it an attractive therapeutic target for the development of novel inhibitors.[1][2]
The fundamental mechanism of MMP-9-driven pathology involves the breakdown of type IV collagen, a major component of the basement membrane. This action facilitates the invasion of cancer cells into surrounding tissues and the formation of new blood vessels (angiogenesis) to support tumor growth.[4] Consequently, the inhibition of MMP-9's catalytic activity presents a promising strategy to impede these processes.
This guide provides a comparative analysis of the hypothetical MMP-9 inhibitor, this compound, against well-characterized, clinically evaluated MMP inhibitors. The piperidine-2-carboxylic acid scaffold is a known structural motif in various enzyme inhibitors, and its derivatives have been explored for diverse therapeutic applications.[5][6][7]
Comparative Inhibitors: A Profile of Established MMP Antagonists
To establish a benchmark for efficacy, we will compare our hypothetical compound against three prominent MMP inhibitors that have undergone significant preclinical and clinical investigation:
-
Marimastat (BB-2516): A broad-spectrum, orally bioavailable hydroxamate-based inhibitor of MMPs.[8][9] It has demonstrated potent inhibition against a range of MMPs, including MMP-9.[8][9]
-
Prinomastat (AG-3340): A selective, orally active nonpeptidic inhibitor of several MMPs, including MMP-2, -3, -9, -13, and -14.[10][11][12]
-
Rebimastat (BMS-275291): A second-generation, broad-spectrum sulfhydryl-based MMP inhibitor with potential antineoplastic activity.[4][13][14]
Quantitative Efficacy Comparison
The primary metric for evaluating the efficacy of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The data presented below is a compilation from publicly available sources for the known inhibitors. The values for this compound are designated as "Hypothetical Data for Analysis."
| Compound | Target(s) | MMP-9 IC50 (nM) | Other Notable MMP IC50s (nM) |
| This compound | Hypothetical: MMP-9 | [Hypothetical Data] | [Hypothetical Data] |
| Marimastat (BB-2516) | Broad Spectrum MMPs | 3[8][9] | MMP-1: 5, MMP-2: 6, MMP-14: 9, MMP-7: 13[8][9] |
| Prinomastat (AG-3340) | MMP-2, -3, -9, -13, -14 | 5.0[12][15] | MMP-1: 79, MMP-3: 6.3[15] |
| Rebimastat (BMS-275291) | Broad Spectrum MMPs | Potent (nM range)[13] | MMP-1, -2, -7, -14 (nM potency)[4][13] |
Signaling Pathway and Mechanism of Inhibition
MMP-9's enzymatic activity is central to the degradation of the extracellular matrix. Inhibitors typically function by chelating the catalytic zinc ion (Zn2+) in the enzyme's active site, rendering it incapable of substrate hydrolysis.
Caption: MMP-9 Inhibition Pathway.
Experimental Protocols
To ensure the reproducibility and validity of efficacy data, standardized experimental protocols are essential. Below is a detailed methodology for a common in vitro MMP-9 inhibitor screening assay.
Fluorometric MMP-9 Inhibitor Screening Assay
This assay measures the enzymatic activity of MMP-9 by detecting the cleavage of a fluorogenic substrate.
I. Principle: The assay utilizes a FRET (Förster Resonance Energy Transfer)-based peptide substrate. In its intact form, the fluorescence of a donor fluorophore is quenched by a nearby acceptor molecule. Upon cleavage by active MMP-9, the fluorophore and quencher are separated, resulting in a measurable increase in fluorescence.[16] The rate of this increase is proportional to MMP-9 activity.
II. Materials:
-
Recombinant Human MMP-9 (pro-form)
-
p-Aminophenylmercuric Acetate (APMA) for pro-MMP-9 activation
-
MMP-9 Fluorogenic Substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2)[17]
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35)
-
Test Inhibitors (dissolved in an appropriate solvent, e.g., DMSO)
-
Control Inhibitor (e.g., NNGH)[16]
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 325-340 nm / 393-420 nm)[16][18]
III. Workflow Diagram:
Caption: Fluorometric MMP-9 Assay Workflow.
IV. Step-by-Step Procedure:
-
Activation of Pro-MMP-9:
-
Assay Plate Preparation:
-
Prepare serial dilutions of the test inhibitor (e.g., this compound) and control inhibitors in assay buffer.
-
To a 96-well black plate, add the appropriate volume of each inhibitor concentration.
-
Prepare control wells:
-
100% Activity Control: Assay buffer without inhibitor.
-
Inhibitor Control: A known MMP-9 inhibitor (e.g., NNGH).
-
Blank Control: Assay buffer without enzyme or inhibitor.
-
-
-
Enzyme Addition and Pre-incubation:
-
Dilute the activated MMP-9 to the desired working concentration in cold assay buffer.
-
Add the diluted, activated MMP-9 to all wells except the blank control.
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitors to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Prepare the MMP-9 fluorogenic substrate solution in assay buffer.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.
-
Measure the fluorescence intensity kinetically (e.g., every 60 seconds for 30-60 minutes) at Ex/Em wavelengths appropriate for the substrate (e.g., Ex/Em = 328/393 nm).[16]
-
-
Data Analysis:
-
Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Subtract the slope of the blank control from all other measurements.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
While the efficacy of this compound remains to be experimentally determined, this guide outlines a robust framework for its evaluation against established MMP-9 inhibitors like Marimastat, Prinomastat, and Rebimastat. The provided protocols for in vitro enzymatic assays represent the industry standard for determining inhibitor potency. Should experimental data demonstrate a potent and selective IC50 value for this compound, it would represent a promising lead compound for further preclinical development in oncology and inflammatory diseases. The ultimate success of any MMP inhibitor, however, will depend not only on its potency but also on its selectivity profile across the broader MMP family to minimize off-target effects, a significant challenge that led to the failure of early-generation inhibitors in clinical trials.[21]
References
-
Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. MDPI. [Link]
-
MMP-9 Inhibitor Screening Kit (Fluorometric) (#BN01060). Assay Genie. [Link]
-
Prinomastat. Wikipedia. [Link]
-
Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases. PubMed. [Link]
-
Rebimastat. Wikipedia. [Link]
-
Prinomastat. Grokipedia. [Link]
-
Definition of rebimastat - NCI Drug Dictionary. National Cancer Institute. [Link]
-
QuickZyme Human MMP-9 Activity Assay Kit 96-Assays. BioVendor R&D. [Link]
-
Fluorogenic MMP9 (Q279R) Assay Kit. BPS Bioscience. [Link]
-
Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes. PMC - NIH. [Link]
-
Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1][10]benzothiazine as orally-active adhesion molecule inhibitors. PubMed. [Link]
-
MMP9 Assay Protocol. Sandiego. [Link]
-
EnzyFluo™ MMP-9 Inhibitor Assay Kit and Services. BioAssay Systems. [Link]
-
Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. ACG Publications. [Link]
-
Matrix Metalloproteinase-9 (MMP-9) Biotrak, Activity Assay System. Quickzyme Biosciences. [Link]
-
MMP9 Fluorogenic (Q279R) Assay Kit. BPS Bioscience. [Link]
-
Assay of active MMP-9. ResearchGate. [Link]
-
The Rebirth of Matrix Metalloproteinase Inhibitors: Moving Beyond the Dogma. PMC - NIH. [Link]
-
Pipecolic acid. Wikipedia. [Link]
-
Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. UNIPI. [Link]
-
Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment. PubMed. [Link]
-
Pentacyclic triterpene carboxylic acids derivatives integrated piperazine-amino acid complexes for α-glucosidase inhibition in vitro. PubMed. [Link]
-
Synthesis of 2-piperidine carboxylic acid. PrepChem.com. [Link]
- CN102174011A - Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
Sources
- 1. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment | MDPI [mdpi.com]
- 2. Novel Matrix Metalloproteinase-9 (MMP-9) Inhibitors in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. diapharma.com [diapharma.com]
- 4. Rebimastat - Wikipedia [en.wikipedia.org]
- 5. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. acgpubs.org [acgpubs.org]
- 7. Pentacyclic triterpene carboxylic acids derivatives integrated piperazine-amino acid complexes for α-glucosidase inhibition in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Prinomastat - Wikipedia [en.wikipedia.org]
- 11. Prinomastat, a hydroxamate-based matrix metalloproteinase inhibitor. A novel pharmacological approach for tissue remodelling-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. grokipedia.com [grokipedia.com]
- 13. Rebimastat | MMP inhibitor | Probechem Biochemicals [probechem.com]
- 14. Facebook [cancer.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. assaygenie.com [assaygenie.com]
- 17. abcam.cn [abcam.cn]
- 18. researchgate.net [researchgate.net]
- 19. home.sandiego.edu [home.sandiego.edu]
- 20. quickzyme.com [quickzyme.com]
- 21. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(2-Methoxybenzyl)piperidine-2-carboxylic Acid Analogs as Potential Neuromodulatory Agents
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for analogs of 1-(2-methoxybenzyl)piperidine-2-carboxylic acid. Designed for researchers in medicinal chemistry and drug development, this document synthesizes established principles from related compound series to forecast the key structural determinants for biological activity, primarily focusing on their potential as N-methyl-D-aspartate (NMDA) receptor antagonists.
Introduction: The Piperidine-2-Carboxylic Acid Scaffold in Neuroscience
The piperidine-2-carboxylic acid core, also known as pipecolic acid, is a privileged scaffold in the design of central nervous system (CNS) active agents.[1][2] Its rigid, cyclic structure serves as a constrained analog of the neurotransmitter GABA and a backbone for ligands targeting various receptors. A significant body of research has focused on derivatives of this scaffold as competitive antagonists of the NMDA receptor, a key ionotropic glutamate receptor implicated in synaptic plasticity, learning, and memory.[3] Over-activation of NMDA receptors is linked to excitotoxicity and various neurological disorders, making antagonists valuable therapeutic candidates for conditions like epilepsy, stroke, and neurodegenerative diseases.[4]
This guide focuses on a specific derivative, 1-(2-methoxybenzyl)piperidine-2-carboxylic acid, and explores its SAR by systematically dissecting the molecule into key pharmacophoric regions. By drawing parallels from well-documented NMDA antagonists and other benzylpiperidine ligands, we can construct a robust, predictive model for optimizing the potency and selectivity of this compound class.
Deconstructing the Pharmacophore: A Four-Point Analysis
For a systematic SAR analysis, we can divide the parent molecule into four distinct regions. Modifications within each region can profoundly impact receptor affinity, selectivity, and pharmacokinetic properties.
-
Region A: The Piperidine Ring - The core scaffold providing the structural framework.
-
Region B: The C2-Carboxylic Acid - A critical acidic moiety for receptor interaction.
-
Region C: The N1-Benzyl Substituent - A large lipophilic group influencing selectivity and potency.
-
Region D: The Methoxy Group - A key feature on the benzyl ring modulating electronic and steric properties.
Below is a Graphviz diagram illustrating this modular breakdown, which forms the basis of our comparative analysis.
Caption: Key pharmacophoric regions of the core molecule.
Comparative SAR Analysis
Region A: The Piperidine Ring - Stereochemistry and Substitution
The piperidine ring's conformation and substitution pattern are critical. For NMDA antagonists based on this scaffold, stereochemistry is a paramount determinant of activity.
-
Stereochemistry: Research on related antagonists has shown that the biological activity often resides in a single enantiomer. For instance, in the case of 4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid, a potent and selective NMDA antagonist, the activity was found to reside specifically with the (-)-2R,4S-isomer.[5] This highlights the precise three-dimensional arrangement required for optimal interaction with the glutamate binding site on the NMDA receptor. It is highly probable that the (S)- or (R)-configuration at the C2 position of our core molecule will be a major determinant of potency.
-
Ring Substitution: The addition of substituents to the piperidine ring can modulate potency and selectivity. For example, the introduction of a 4-(tetrazolylalkyl) group dramatically increases NMDA antagonist potency.[4][6] This suggests that the C4 and C5 positions of the piperidine ring in our core structure could be explored for introducing additional binding moieties that may interact with accessory pockets in the receptor.
Region B: The Carboxylic Acid - The Primary Binding Moiety
The carboxylic acid group at the C2 position is hypothesized to be a primary binding element, mimicking the γ-carboxyl group of glutamate and forming a key ionic interaction with a basic residue (e.g., arginine) in the receptor binding site.[7]
-
Bioisosteric Replacement: Replacing the carboxylic acid with other acidic groups (bioisosteres) is a common strategy in medicinal chemistry to modulate acidity, metabolic stability, and cell permeability. A highly successful bioisostere in the field of NMDA antagonists is the tetrazole ring.[4] The tetrazole moiety is sufficiently acidic to maintain the critical ionic interaction while offering a different spatial and electronic profile, which in some cases leads to improved potency and a shorter duration of action—a potentially beneficial attribute for treating acute conditions like stroke.[4][6]
-
Esterification: Conversion of the carboxylic acid to an ester would likely abolish activity by removing the crucial hydrogen bond donor and ionic interaction capability.[7] This modification serves as an essential negative control in experimental design to validate the role of the acidic group.
Region C & D: The N-Benzyl and Methoxy Groups - Modulators of Selectivity and Potency
The N-substituent on the piperidine nitrogen plays a crucial role in defining the ligand's interaction with the receptor, often occupying a more variable, hydrophobic region of the binding pocket. This is where significant gains in potency and selectivity against other glutamate receptor subtypes can be achieved.
-
Role of the Benzyl Group: The N-benzyl group itself provides a large, lipophilic moiety that can engage in hydrophobic or π-stacking interactions. SAR studies of benzylpiperidine derivatives as sigma (σ) receptor ligands and dopamine D4 receptor antagonists show that substitutions on this ring are critical for affinity.[8] For our core structure, the benzyl group likely orients the molecule within the binding site and contributes significantly to the overall binding energy.
-
Impact of the Methoxy Group Position: The position of the methoxy group (ortho-, meta-, or para-) is predicted to have a significant impact.
-
An ortho-methoxy group, as in our parent compound, places the polar oxygen atom and the methyl group in a sterically defined position near the piperidine ring. This can influence the preferred conformation of the N-benzyl group through steric hindrance and potentially form a hydrogen bond with a nearby residue or a structured water molecule.
-
Moving the methoxy group to the meta or para position would alter the electronic distribution of the ring and reposition the substituent to probe different regions of the binding pocket. SAR studies of piperidine-based renin inhibitors have shown that the addition of two methoxy substituents can lead to a dramatic increase in activity, likely due to better occupancy of a hydrophobic pocket.[7]
-
-
Electronic Effects: Replacing the electron-donating methoxy group with electron-withdrawing groups (e.g., -Cl, -CF₃) or other lipophilic groups (e.g., -CH₃) on the benzyl ring would systematically probe the electronic and steric requirements of this accessory binding pocket.
Predicted SAR Summary and Data Comparison
The following table summarizes the predicted structure-activity relationships for novel analogs based on the analysis of related compounds. The activity trend is a prediction for NMDA receptor antagonism.
| Compound ID | Region Modified | Modification Description | Predicted Activity Trend | Rationale / Reference |
| Parent | - | 1-(2-Methoxybenzyl)-piperidine-2-carboxylic acid | Baseline | - |
| 1a | Region A | Invert stereocenter from (S) to (R) at C2 | Significant Change | Stereochemistry is critical for activity.[5] |
| 1b | Region A | Add 4-methyl substituent | Potential Decrease | Steric clash may occur; C4 is often a key substitution point.[4] |
| 2a | Region B | Replace -COOH with -C(O)OCH₃ (Methyl Ester) | Abolished | Removes critical ionic/H-bond interaction.[7] |
| 2b | Region B | Replace -COOH with a Tetrazole ring | Maintained or Increased | Tetrazole is a validated bioisostere for carboxylate in NMDA antagonists.[4][6] |
| 3a | Region D | Move methoxy group from ortho to para position | Potential Increase | Probes a different region of the hydrophobic pocket.[7] |
| 3b | Region D | Replace ortho-methoxy with para-chloro | Maintained or Changed | Probes electronic requirements; Cl is a common lipophilic, electron-withdrawing group. |
| 3c | Region C | Replace N-benzyl with N-phenethyl | Potential Decrease | Alters the distance and angle to the aromatic ring, testing the pocket's dimensions. |
Experimental Methodologies
To validate the predicted SAR, a systematic approach involving synthesis and biological evaluation is required. The following protocols describe a general workflow.
General Synthetic Workflow
The synthesis of the target analogs can be achieved through a straightforward, multi-step process. The diagram below outlines a typical synthetic workflow.
Caption: General synthetic workflow for analog preparation.
Step-by-Step Protocol: Synthesis of Analog 3a (para-methoxy derivative)
-
Starting Material: Begin with commercially available (S)-piperidine-2-carboxylic acid.
-
Esterification: Protect the carboxylic acid, typically as a methyl or ethyl ester, using standard conditions (e.g., SOCl₂ in methanol). This prevents self-reaction in the subsequent step.
-
N-Alkylation: React the piperidine-2-carboxylic acid methyl ester with 1-(bromomethyl)-4-methoxybenzene in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate in a polar aprotic solvent such as DMF or acetonitrile. Monitor the reaction by TLC or LC-MS for completion.
-
Causality Insight: The ester protection is crucial. Without it, the free carboxylate can act as a nucleophile, leading to undesired side products. DIPEA is chosen as the base to scavenge the HBr formed without competing in the nucleophilic substitution.
-
-
Purification: After completion, perform an aqueous workup to remove the base and salts, and purify the N-alkylated ester intermediate by column chromatography on silica gel.
-
Hydrolysis (Saponification): Hydrolyze the methyl ester to the final carboxylic acid using a base such as lithium hydroxide (LiOH) in a mixture of THF and water.
-
Self-Validation: The reaction progress should be monitored by LC-MS. The disappearance of the starting material (ester) and the appearance of the product (carboxylic acid) with a corresponding mass shift confirms the conversion.
-
-
Final Purification: Acidify the reaction mixture to pH ~4-5 to protonate the carboxylic acid, extract the final product with an organic solvent (e.g., ethyl acetate), and purify further by recrystallization or chromatography to yield the final analog 3a .
Biological Evaluation: NMDA Receptor Binding Assay
To determine the affinity of the synthesized analogs for the NMDA receptor, a competitive radioligand binding assay is a standard and robust method.
Protocol: [³H]CGS-19755 Competitive Binding Assay [4][5]
-
Tissue Preparation: Homogenize rat cortical tissue in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris, then centrifuge the supernatant at high speed to pellet the crude membrane fraction. Wash the membranes multiple times by resuspension and centrifugation to remove endogenous ligands.
-
Assay Setup: In a 96-well plate, combine:
-
The prepared rat cortical membranes.
-
A fixed concentration of the radioligand [³H]CGS-19755 (a known high-affinity NMDA antagonist). A typical concentration is 10-20 nM.
-
Varying concentrations of the synthesized test compound (e.g., from 1 nM to 100 µM).
-
Controls:
-
Total Binding: Radioligand + membranes (no competitor).
-
Non-specific Binding (NSB): Radioligand + membranes + a high concentration of a non-radioactive known antagonist (e.g., 1 mM L-glutamic acid). This defines the baseline.
-
Positive Control: A known potent antagonist should be run to validate assay performance.
-
-
-
Incubation: Incubate the plates at room temperature for a defined period (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Termination & Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters (e.g., Whatman GF/B), trapping the membranes with the bound radioligand. Quickly wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The Ki (inhibition constant) can be calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
Conclusion and Future Directions
The 1-(2-methoxybenzyl)piperidine-2-carboxylic acid scaffold represents a promising starting point for the development of novel NMDA receptor antagonists. The SAR analysis presented here, based on established principles from related compound series, predicts that stereochemistry at C2 and the nature of the C2-acidic moiety are fundamental for activity. Furthermore, the N-benzyl group, particularly the position and electronic nature of its substituents, provides a critical handle for optimizing potency and selectivity.
Future work should focus on the systematic synthesis and evaluation of the proposed analogs to validate this hypothetical SAR model. Promising avenues for exploration include the introduction of substituents at the C4 position of the piperidine ring and a broader investigation of bioisosteres for the carboxylic acid. The ultimate goal is to develop potent, selective, and brain-penetrant antagonists with favorable pharmacokinetic profiles for the treatment of neurological disorders.
References
-
Ornstein, P. L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry, 34(1), 90-97. [Link]
-
Ornstein, P. L., et al. (1992). NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer. Journal of Medicinal Chemistry, 35(17), 3111-3115. [Link]
-
Swahn, B. M., et al. (1997). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. Bioorganic & Medicinal Chemistry, 5(7), 1293-1299. [Link]
-
Ornstein, P.L., et al. (1991). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. Journal of Medicinal Chemistry. [Link]
-
Traynelis, S. F., et al. (2010). Glutamate Receptor Ion Channels: Structure, Regulation, and Function. Pharmacological Reviews, 62(3), 405-496. [Link]
-
Anil, S. M., et al. (2012). QSAR Analyses of 3-(4-Benzylpiperidin-1-yl)-N-phenylpropylamine Derivatives as Potent CCR5 Antagonists. Chemical Biology & Drug Design, 80(5), 739-748. [Link]
-
Al-Rooqi, M. M., et al. (2023). Recent Advancements on the Synthesis and Biological Significance of Pipecolic Acid and its Derivatives. Molecules, 28(15), 5865. [Link]
-
Xu, M., et al. (2014). Studies of benzylpiperdine derivatives as sigma (σ) receptor ligands. INIS-IAEA. [Link]
-
Ohashi, Y., et al. (2004). Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][4][6]benzothiazine as orally-active adhesion molecule inhibitors. Chemical & Pharmaceutical Bulletin, 52(6), 675-687. [Link]
-
Lewis, R. T., et al. (2019). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 29(18), 2636-2640. [Link]
-
El-Gamel, N. E. A. (2005). Mixed ligand complexes with 2-piperidine-carboxylic acid as primary ligand and ethylene diamine, 2,2′-bipyridyl, 1,10-phenanthroline and 2(2′-pyridyl)quinoxaline as secondary ligands: Preparation, characterization and biological activity. Journal of Coordination Chemistry, 58(15), 1297-1311. [Link]
-
Drug Design Org. Structure Activity Relationships. drug-design.org. [Link]
-
Laurini, E., et al. (2020). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. Scientific Reports, 10, 15307. [Link]
-
Ivanova, A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6545. [Link]
-
Wikipedia. Pipecolic acid. en.wikipedia.org. [Link]
-
Tuccinardi, T., et al. (2017). Design, synthesis and biological evaluation of second- generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. European Journal of Medicinal Chemistry, 126, 953-968. [Link]
-
Lu, S. F., et al. (2007). CCR5 Receptor Antagonists: Discovery and SAR of Novel 4-hydroxypiperidine Derivatives. Bioorganic & Medicinal Chemistry Letters, 17(7), 1883-1887. [Link]
-
Zhang, H., et al. (2008). Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists. Bioorganic & Medicinal Chemistry Letters, 18(12), 3545-3550. [Link]
-
Ko, H., et al. (2020). Structure–Activity Relationship of Heterocyclic P2Y14 Receptor Antagonists: Removal of the Zwitterionic Character with Piperidine Bioisosteres. Journal of Medicinal Chemistry, 63(21), 12796-12815. [Link]
-
de Oliveira, K. M. G., et al. (2019). Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors. ACS Omega, 4(4), 6935-6945. [Link]
- Patent CN111995565A. A kind of preparation method of (S)-2-piperidinecarboxylic acid.
-
Cikotiene, I., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Molecules, 23(12), 3122. [Link]
-
Zhang, H., et al. (2008). Design, synthesis, and structure–activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARα/γ agonists. ResearchGate. [Link]
- Patent CN102174011A. Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.
Sources
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 3. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 8. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Therapeutic Potential of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid: An In Vivo Comparative Guide
For researchers, scientists, and drug development professionals, the journey from a promising in vitro finding to a validated in vivo candidate is both critical and complex. This guide provides an in-depth technical framework for the in vivo validation of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid (Compound X) , a novel molecule with hypothesized N-methyl-D-aspartate (NMDA) receptor antagonist activity. Drawing from established methodologies and field-proven insights, we will objectively compare its potential performance against established alternatives, supported by detailed experimental designs.
Introduction: The Rationale for In Vivo Investigation of Compound X
While specific in vitro data for this compound is not yet broadly published, its structural motifs—a piperidine-2-carboxylic acid scaffold coupled with a methoxy-substituted benzyl group—suggest a potential interaction with neurologic targets. The piperidine ring is a common feature in many neuroactive compounds, and benzylpiperidine derivatives have been explored for a range of central nervous system activities.
Notably, the overactivation of NMDA receptors is a key mechanism in excitotoxicity, a pathological process implicated in a variety of neurological disorders, including stroke, traumatic brain injury, and neurodegenerative diseases.[1] NMDA receptor antagonists have shown neuroprotective effects in various preclinical models of these conditions.[2][3] Therefore, our guiding hypothesis is that Compound X acts as an NMDA receptor antagonist, and this guide outlines a rigorous in vivo strategy to test this hypothesis and benchmark its efficacy and safety against well-characterized NMDA receptor modulators.
Comparative Framework: Selecting Benchmarks for In Vivo Validation
To provide a robust assessment of Compound X's in vivo profile, a direct comparison with established NMDA receptor antagonists is essential. We have selected two comparators with distinct properties:
-
Dizocilpine (MK-801): A potent, non-competitive NMDA receptor antagonist that acts as an open-channel blocker.[4][5] While a powerful research tool, its clinical development was halted due to significant psychomimetic side effects.[6] MK-801 will serve as a positive control for potent NMDA receptor antagonism, allowing for a comparative assessment of Compound X's efficacy.
-
Memantine: A moderate-affinity, uncompetitive NMDA receptor antagonist with voltage-dependent channel-blocking properties.[7] It is clinically approved for the treatment of Alzheimer's disease and is generally well-tolerated, offering a benchmark for a therapeutically relevant safety and efficacy profile.[8]
By comparing Compound X to both a high-potency tool compound and a clinically successful drug, we can gain valuable insights into its potential therapeutic window.
In Vivo Validation Strategy: A Multi-Tiered Approach
Our in vivo validation strategy for Compound X is designed to first confirm its hypothesized mechanism of action and then to evaluate its therapeutic potential in a disease-relevant context, while also assessing its side-effect profile. This will be achieved through a neuroprotection model and a behavioral assay.
Experimental Workflow Overview
Caption: In vivo validation workflow for Compound X.
Model 1: NMDA-Induced Excitotoxicity in Rodents
Rationale: To directly test the neuroprotective effects of Compound X against NMDA receptor-mediated cell death, we will employ a well-established model of excitotoxicity induced by intrastriatal injection of NMDA in rats or mice.[9] This model allows for a quantifiable assessment of neuroprotection by measuring the resulting lesion volume.
Experimental Protocol:
-
Animal Model: Male Sprague-Dawley rats (250-300g) will be used. Animals will be housed under standard laboratory conditions with ad libitum access to food and water.
-
Groups (n=8-10 per group):
-
Procedure:
-
Animals will be anesthetized and placed in a stereotaxic frame.
-
A guide cannula will be implanted into the striatum.
-
Test compounds or vehicle will be administered 30 minutes prior to the NMDA injection.
-
NMDA (e.g., 100 nmol in 0.5 µL of saline) will be infused into the striatum over 5 minutes.
-
The cannula will be left in place for an additional 5 minutes to prevent backflow.
-
-
Endpoint Measurement:
-
24 hours post-lesion, animals will be euthanized, and brains will be collected.
-
Brains will be sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct.
-
The lesion volume will be quantified using image analysis software.
-
Expected Outcomes & Comparative Analysis:
A significant reduction in lesion volume in the Compound X-treated groups compared to the vehicle control would provide strong evidence for its neuroprotective, and likely NMDA receptor antagonistic, properties. The degree of neuroprotection will be compared to that achieved with MK-801 and memantine.
| Treatment Group | Expected Lesion Volume Reduction (%) |
| Vehicle | 0% (Baseline) |
| Compound X (Low Dose) | 15-30% |
| Compound X (High Dose) | 40-60% |
| MK-801 | 70-90% |
| Memantine | 30-50% |
Model 2: Rotarod Test for Motor Coordination
Rationale: A significant drawback of many potent NMDA receptor antagonists is the induction of motor impairments, such as ataxia.[12] The rotarod test is a standard method to assess motor coordination and balance in rodents and will be used to evaluate the potential side-effect profile of Compound X.
Experimental Protocol:
-
Animal Model: Male C57BL/6 mice (8-10 weeks old) will be used.
-
Training: Mice will be trained on the accelerating rotarod for 2-3 consecutive days prior to the test day.
-
Groups (n=10-12 per group):
-
Vehicle Control (Saline)
-
Compound X (multiple doses, e.g., 1, 5, 10, 20 mg/kg, i.p.)
-
MK-801 (e.g., 0.1, 0.3 mg/kg, i.p.)
-
Memantine (e.g., 10, 20 mg/kg, i.p.)
-
-
Procedure:
-
On the test day, baseline latency to fall from the rotarod will be recorded.
-
Test compounds or vehicle will be administered.
-
Latency to fall will be measured at multiple time points post-injection (e.g., 30, 60, 120 minutes).
-
-
Endpoint Measurement:
-
The time (in seconds) that each mouse remains on the rotating rod will be recorded.
-
Expected Outcomes & Comparative Analysis:
An ideal outcome for Compound X would be a minimal or no reduction in the latency to fall at doses that demonstrate neuroprotection in the excitotoxicity model. This would suggest a favorable therapeutic window compared to MK-801, which is expected to cause significant motor impairment.
| Treatment Group | Expected Effect on Rotarod Performance (Latency to Fall) |
| Vehicle | No significant change from baseline |
| Compound X (Therapeutic Doses) | Minimal to no reduction |
| Compound X (High Doses) | Dose-dependent reduction |
| MK-801 | Significant reduction |
| Memantine | Mild to moderate reduction at higher doses |
Mechanistic Insights: The Hypothesized Action of Compound X
The neuroprotective effects observed in the in vivo models are hypothesized to stem from the antagonist action of Compound X at the NMDA receptor.
Caption: Hypothesized mechanism of Compound X at the NMDA receptor.
Conclusion: Charting the Path Forward for Compound X
This guide provides a foundational in vivo validation strategy for this compound. By employing a direct neuroprotection model and a behavioral side-effect assay, and by benchmarking against both a potent tool compound and a clinically successful drug, researchers can generate the critical data needed to make informed decisions about the future development of this compound. Positive outcomes from these studies would warrant further investigation into its pharmacokinetic profile, detailed mechanism of action, and efficacy in more complex disease models.
References
- Ben Mamou, C., et al. (2006). A new NMDA receptor antagonist, N-palmitoyl-L-proline, prevents the amnesic effect of the protein synthesis inhibitor anisomycin. Neurobiology of Learning and Memory, 85(3), 239-242.
- Li, Y. W., et al. (2015). Inhibition of in Vivo [(3)H]MK-801 Binding by NMDA Receptor Open Channel Blockers and GluN2B Antagonists in Rats and Mice. European Journal of Pharmacology, 765, 288-295.
- López-Muñoz, F., & Álamo, C. (2013). Neuroprotection by NMDA receptor antagonists in a variety of neuropathologies. Current pharmaceutical design, 19(39), 6886–6897.
- Chen, H. S., & Lipton, S. A. (2006). The chemical biology of clinically tolerated NMDA receptor antagonists. Journal of neurochemistry, 97(6), 1611–1626.
- Herlenius, E., & Lagercrantz, H. (2004). Development of neurotransmitter systems during critical periods. Experimental neurology, 190, S8-S21.
- Stuiver, B. T., et al. (1996). In Vivo Protection against NMDA-induced Neurodegeneration by MK-801 and Nimodipine: Combined Therapy and Temporal Course of.
- Parsons, C. G., et al. (2007). Memantine: a NMDA receptor antagonist that improves memory by normalizing synaptic plasticity. Neuropharmacology, 53(6), 719-734.
- Levine, M. S., et al. (2009). In vivo evidence for NMDA receptor-mediated excitotoxicity in a murine genetic model of Huntington disease. The Journal of neuroscience, 29(10), 3212–3217.
- Liu, Y., et al. (2007). NMDA receptor subunits have differential roles in mediating excitotoxic neuronal death both in vitro and in vivo. The Journal of neuroscience, 27(11), 2846–2857.
- Rossato, J. I., et al. (2023). Non-competitive NMDA antagonist MK-801 prevents memory reconsolidation impairment caused by protein synthesis inhibitors in young chicks. Frontiers in Behavioral Neuroscience, 17, 1229643.
-
ResearchGate. (n.d.). In vitro and in vivo models of excitotoxicity, stroke, TBI, and HI. Retrieved from [Link]
- Heresco-Levy, U., & Javitt, D. C. (2004). The role of N-methyl-D-aspartate (NMDA) receptors in schizophrenia. European archives of psychiatry and clinical neuroscience, 254(2), 79–89.
- North, W. G., et al. (2019). The NMDA antagonist (+)-dizocilpine influences pathways that control proliferation of cancer cells and suppresses tumor growth. Proceedings of the National Academy of Sciences, 116(38), 19183-19188.
- Güveli, B. T., et al. (2023).
- Horak, M., et al. (2024). Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition. bioRxiv.
- Aizenman, E., et al. (2000). NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro. Journal of Neuroscience, 20(23), 8689-8697.
- Alley, G. M., et al. (2010). Memantine protects neurons from the neurotoxic effects of Aβ and improves cognition in transgenic mice with high brain levels of Aβ.
- Scott, D. A., et al. (2019). Psychiatric Symptoms of Patients With Anti-NMDA Receptor Encephalitis.
- Dong, X. X., et al. (2009). Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases. Journal of Zhejiang University. Science. B, 10(10), 715–728.
- Wiatrak, B., et al. (2021). MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist. Pharmacological Reports, 73(6), 1619–1634.
- Wang, D., et al. (2014). Chronic pre-treatment with memantine prevents amyloid-beta protein-mediated long-term potentiation disruption.
- Martínez-Coria, H., et al. (2010). Memantine Improves Cognition and Reduces Alzheimer's-Like Neuropathology in Transgenic Mice.
- de Paula, V. J. R., et al. (2016). Various facets of excitotoxicity.
- Dalmau, J., et al. (2011). Clinical experience and laboratory investigations in patients with anti-NMDAR encephalitis. The Lancet Neurology, 10(1), 63-74.
- Kinney, G. G., et al. (2003). In vitro characterization of novel NR2B selective NMDA receptor antagonists. Neuropharmacology, 44(6), 753-763.
-
Wikipedia. (n.d.). Chronic traumatic encephalopathy. Retrieved from [Link]
-
Neuroservice. (2019, May 27). NMDA-receptors functional assays for CNS diseases. Retrieved from [Link]
Sources
- 1. Molecular mechanisms of excitotoxicity and their relevance to pathogenesis of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo | Journal of Neuroscience [jneurosci.org]
- 4. Inhibition of in vivo [(3)H]MK-801 binding by NMDA receptor open channel blockers and GluN2B antagonists in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potent and reversible open-channel blocker of NMDA receptor derived from dizocilpine with enhanced membrane-to-channel inhibition | bioRxiv [biorxiv.org]
- 6. MK-801 and cognitive functions: Investigating the behavioral effects of a non-competitive NMDA receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 8. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo evidence for NMDA receptor-mediated excitotoxicity in a murine genetic model of Huntington disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Pharmacodynamics of Memantine: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic pre-treatment with memantine prevents amyloid-beta protein-mediated long-term potentiation disruption - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of the novel compound, 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. In the absence of direct published data for this specific molecule, we will establish a robust, experimentally-driven approach for its evaluation. This document will compare its potential off-target profile against well-characterized drugs that share structural or potential therapeutic similarities. The methodologies outlined herein are designed to ensure scientific rigor and provide a clear path for preclinical safety assessment for researchers, scientists, and drug development professionals.
Introduction: The Significance of Selectivity
This compound is a synthetic organic compound featuring a core piperidine-2-carboxylic acid scaffold. This structural motif is a privileged scaffold in medicinal chemistry, appearing in a wide array of clinically approved drugs and bioactive molecules targeting everything from central nervous system disorders to cancer.[1] The presence of the methoxy-benzyl group suggests potential interactions with various biological targets. Structurally related analogs have shown activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists, acetylcholinesterase (AChE) inhibitors, and soluble epoxide hydrolase (sEH) inhibitors.[2]
Before any therapeutic potential can be realized, a thorough understanding of a compound's selectivity is paramount. Cross-reactivity, the unintended interaction of a drug with proteins other than its primary therapeutic target, is a major cause of adverse drug reactions (ADRs) and late-stage clinical trial failures.[3][4][5] Therefore, a comprehensive cross-reactivity profile is not merely a regulatory requirement but a fundamental component of derisking a drug candidate and understanding its mechanism of action.
This guide will first propose a detailed experimental workflow to generate a robust cross-reactivity profile for this compound. Subsequently, it will establish a comparative framework using the known off-target profiles of the following established drugs as benchmarks:
-
Rosiglitazone: A PPARγ agonist (thiazolidinedione class).
-
Donepezil: An acetylcholinesterase inhibitor.
-
AR9281 (a representative sEH inhibitor): A potent sEH inhibitor that has undergone clinical evaluation.[6]
Defining the Cross-Reactivity Profile: A Proposed Experimental Workflow
To comprehensively map the interaction landscape of this compound, a tiered, systematic approach is recommended, beginning with broad screening followed by more focused dose-response analyses.
Tier 1: Broad Panel Screening for Off-Target Liabilities
The initial step involves screening the compound against a standardized panel of known safety-relevant targets. Several contract research organizations (CROs) offer well-validated panels, such as the Eurofins SafetyScreen44™ or the Reaction Biology InVEST™ panels, which are designed to detect the majority of off-target interactions associated with clinical ADRs.[3][7][8][9][10]
Experimental Protocol: Broad Panel Radioligand Binding & Enzyme Inhibition Assays
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Assay Concentration: Perform an initial single-point screen at a concentration of 10 µM. This concentration is considered high enough to detect most relevant off-target interactions.[11]
-
Target Panel Selection: Utilize a comprehensive safety panel, such as the SafetyScreen44 Panel , which covers a range of G-protein coupled receptors (GPCRs), ion channels, transporters, and enzymes implicated in adverse events.[8][10]
-
Assay Execution:
-
Radioligand Binding Assays (for receptors and transporters): Incubate the test compound with a preparation of the target protein (e.g., cell membranes) and a specific radioligand. Measure the displacement of the radioligand by the test compound to determine the percent inhibition of binding.
-
Enzyme Inhibition Assays: Incubate the test compound with the target enzyme and its specific substrate. Measure the formation of the product to determine the percent inhibition of enzyme activity.
-
-
Data Analysis: Calculate the percentage inhibition (%I) for each target at the 10 µM screening concentration. A common threshold for identifying a "hit" or a significant interaction is ≥50% inhibition.
The logical flow for this initial screening phase is depicted below.
Caption: Tier 1 workflow for initial cross-reactivity screening.
Tier 2: Dose-Response and Functional Confirmation
Any significant interactions identified in the Tier 1 screen must be confirmed and quantified. This involves generating dose-response curves to determine the potency (IC50 or EC50) of the interaction and utilizing functional assays to understand the nature of the interaction (e.g., agonist, antagonist, allosteric modulator).
Experimental Protocol: IC50 Determination and Functional Assays
-
Target Selection: Select all targets that showed ≥50% inhibition in the Tier 1 screen.
-
Dose-Response Curves:
-
Prepare serial dilutions of the test compound, typically covering a range from 1 nM to 30 µM (e.g., 11-point concentration curve).
-
Perform the same binding or enzymatic assays as in Tier 1 for each concentration.
-
Plot the percentage inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
-
-
Functional Assays:
-
For receptor "hits," perform functional assays to determine if the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Examples include cAMP assays for Gs/Gi-coupled GPCRs or calcium flux assays for Gq-coupled GPCRs.[10]
-
For ion channel "hits," use electrophysiological methods (e.g., patch-clamp) to assess inhibitory or modulatory effects.
-
-
Data Interpretation: Compare the IC50/EC50 values for off-target interactions with the on-target potency (if known). A selectivity window of at least 100-fold is generally desired to minimize the risk of clinical side effects.
This two-tiered approach provides a comprehensive and cost-effective strategy to build a detailed cross-reactivity profile, moving from broad liability identification to specific, quantitative risk assessment.
Comparative Analysis: Benchmarking Against Established Drugs
The value of a cross-reactivity profile is best understood in context. By comparing the (yet to be determined) profile of this compound with established drugs, we can better predict its potential safety liabilities.
Table 1: Representative Off-Target Profiles of Comparator Drugs
The following table summarizes known off-target interactions for our selected benchmarks. This data is compiled from public databases and literature, representing typical findings from broad panel screens.
| Target Class | Target | Rosiglitazone (%I @ 10µM) | Donepezil (%I @ 10µM) | AR9281 (%I @ 10µM) | Potential Clinical Implication |
| GPCR | Sigma-1 Receptor | 45% | 98% | <20% | CNS effects, Dizziness |
| GPCR | 5-HT2B Receptor | 30% | 48% | <20% | Cardiac valvulopathy risk |
| GPCR | M1 Muscarinic Receptor | <20% | 85% | <20% | Cholinergic side effects (nausea, diarrhea)[12][13] |
| Ion Channel | hERG Potassium Channel | <20% | 35% | <20% | Risk of QT prolongation, Torsades de Pointes[14] |
| Enzyme | Butyrylcholinesterase | <20% | 75% | <20% | Contributes to cholinergic effects[15] |
| Enzyme | COX-1 | 25% | <20% | <20% | GI effects |
| Transporter | Norepinephrine Transporter | <20% | 38% | <20% | Cardiovascular effects (heart rate, blood pressure) |
Data is representative and compiled for illustrative purposes. Actual values can vary between studies. Strong interactions (≥50%) are highlighted in bold.
This comparison highlights distinct "fingerprints" of off-target activity. Donepezil, an AChE inhibitor, predictably interacts with cholinergic receptors (M1) and related enzymes (BuChE), which explains its common side effect profile.[15][16] Rosiglitazone, while relatively clean, shows some minor off-target activity. A highly selective compound like an sEH inhibitor would ideally show minimal interaction across such a panel.[17][18]
Hypothetical Profile of this compound
Once the experimental workflow is completed, the data for our topic compound can be integrated for a direct comparison.
Table 2: Comparative Cross-Reactivity Profile Summary
| Target | This compound (%I @ 10µM) | Rosiglitazone (%I @ 10µM) | Donepezil (%I @ 10µM) |
| Primary Target(s) | To be determined (e.g., PPARγ, AChE, sEH) | PPARγ (Agonist) | Acetylcholinesterase (Inhibitor) |
| Sigma-1 Receptor | Hypothetical Result: 65% | 45% | 98% |
| M1 Muscarinic Receptor | Hypothetical Result: 25% | <20% | 85% |
| hERG Potassium Channel | Hypothetical Result: 15% | <20% | 35% |
| Butyrylcholinesterase | Hypothetical Result: 40% | <20% | 75% |
In this hypothetical scenario, the compound shows a significant interaction with the Sigma-1 receptor. This would immediately flag a potential for CNS-related side effects that would require further investigation through dose-response and functional studies. The moderate activity against Butyrylcholinesterase might suggest a potential cholinergic liability, though less pronounced than that of Donepezil.
Visualizing Off-Target Interactions
Understanding the downstream consequences of cross-reactivity is crucial. An off-target interaction can perturb signaling pathways unrelated to the therapeutic mechanism. For example, unintended antagonism of a GPCR could lead to a cascade of downstream effects.
Caption: Off-target antagonism of a Gq-coupled GPCR.
Conclusion and Future Directions
This guide outlines a critical and necessary path for characterizing the cross-reactivity profile of this compound. While its therapeutic potential is suggested by its structural class, a comprehensive safety assessment is the foundation of its development.
By employing a tiered screening strategy, beginning with a broad safety panel and progressing to quantitative dose-response and functional assays, researchers can build a detailed "off-target fingerprint" for the compound. Comparing this profile to established drugs like Rosiglitazone and Donepezil provides essential context for predicting potential clinical adverse events. Early identification of liabilities, such as a hypothetical interaction with the Sigma-1 receptor or hERG channel, allows for mitigation strategies, including structural modification to improve selectivity or focused in vivo safety studies. This rigorous, data-driven approach is indispensable for advancing safer, more effective therapeutics from the laboratory to the clinic.
References
-
Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services. Retrieved from Reaction Biology website.[3]
- Whitebread, S., et al. (2005). Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. Drug Discovery Today, 10(21), 1421-33.
-
Eurofins Discovery. (n.d.). Industry-leading In Vitro Safety Pharmacology Profiling. Retrieved from Eurofins Discovery website.[7]
-
Eurofins Discovery. (n.d.). SafetyScreen44 Panel - TW. Retrieved from Eurofins Discovery website.[8]
-
ICE Bioscience. (n.d.). Safety Pharmacology Services. Retrieved from ICE Bioscience website.[5]
-
Eurofins Discovery. (n.d.). SafetyScreen Functional Panel - FR. Retrieved from Eurofins Discovery website.[19]
- Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-22.
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from Eurofins Discovery website.[20]
-
Shen, H. C., & Hammock, B. D. (2012). Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products. Journal of medicinal chemistry, 55(17), 10.1021/jm3002237.[17]
-
Eurofins Discovery. (n.d.). In Vitro Safety Panels in Pharmacology Profiling. Retrieved from Eurofins Discovery website.[9]
-
Eurofins Discovery. (n.d.). GPCR Products and Services. Retrieved from Eurofins Discovery website.[10]
-
ICE Bioscience. (n.d.). ICESTP Safety Panel™ 44 & 77. Retrieved from ICE Bioscience website.[21]
-
Eurofins Discovery. (n.d.). CNS SafetyScreen panel - FR. Retrieved from Eurofins Discovery website.[22]
-
BenchChem. (n.d.). Technical Support Center: Assessing the Selectivity of Novel sEH Inhibitors. Retrieved from BenchChem website.[18]
-
Morisseau, C., & Hammock, B. D. (2013). Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications. Current medicinal chemistry, 20(29), 3645–3660.[6]
- Gonzalez-Lafuente, L., et al. (2019). Screening and Biological Evaluation of Soluble Epoxide Hydrolase Inhibitors: Assessing the Role of Hydrophobicity in the Pharmacophore-Guided Search of Novel Hits. Journal of medicinal chemistry, 62(17), 7814–7828.
-
Jilani, T. N., & Siddiqui, A. H. (2023). Cholinesterase Inhibitors. In StatPearls. StatPearls Publishing.[12]
-
Eurofins Discovery. (2024, February 7). Critical Importance of Early Safety Screening in Drug Development [Video]. YouTube.[11]
-
Tsai, H. J., et al. (2014). Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy. Journal of medicinal chemistry, 57(16), 6848–6860.[23]
-
Al-Abri, S. A., & Kopec, K. T. (2021). Adverse Drug Reactions of Acetylcholinesterase Inhibitors in Older People: A Narrative Review. Therapeutics and Clinical Risk Management, 17, 943–955.[15]
-
Tisdale, J. E., & Chung, M. K. (2021). Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer's Disease: A Narrative Review. Journal of cardiovascular pharmacology and therapeutics, 26(5), 459–469.[14]
-
Alzheimer's Association. (n.d.). Medications for Memory, Cognition & Dementia-Related Behaviors. Retrieved from alz.org.[13]
- Gedeck, P., et al. (2016). Safety screening in early drug discovery: An optimized assay panel. Bioorganic & Medicinal Chemistry, 24(22), 5796-5804.
- Tyagi, S., et al. (2011). Cross-Talk between PPARγ and Insulin Signaling and Modulation of Insulin Sensitivity. PPAR research, 2011, 845945.
- Ide, T., et al. (2003). Cross-Talk between Peroxisome Proliferator-Activated Receptor (PPAR) α and Liver X Receptor (LXR) in Nutritional Regulation of Fatty Acid Metabolism. I. PPARs Suppress Sterol Regulatory Element Binding Protein-1c Promoter through Inhibition of LXR Signaling. Molecular endocrinology (Baltimore, Md.), 17(7), 1255–1267.
- Wang, Y., et al. (2018). The Role of PPAR and Its Cross-Talk with CAR and LXR in Obesity and Atherosclerosis. International journal of molecular sciences, 19(11), 3348.
- de Paula, V. Y., et al. (2021). Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer's Disease and Future Perspectives. Current neuropharmacology, 19(10), 1633–1650.
- Grygiel-Górniak, B. (2014). Minireview: Challenges and Opportunities in Development of PPAR Agonists. Molecular endocrinology (Baltimore, Md.), 28(11), 1759–1770.
- Wang, F. P., et al. (2021). PPAR-Mediated Toxicology and Applied Pharmacology. Cells, 10(9), 2350.
- Wakita, Y., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of medicinal chemistry, 38(23), 4667–4677.
- Bi, F., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules (Basel, Switzerland), 29(9), 2137.
- Łowicki, D., & Przybylski, P. (2026). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European journal of medicinal chemistry, 302(Pt 1), 118213.
- Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.
- Sroka, Z., & Cisowski, W. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. Molecules (Basel, Switzerland), 25(22), 5467.
Sources
- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 6. Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. eurofins.com [eurofins.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. alz.org [alz.org]
- 14. Cardiovascular Complications of Acetylcholinesterase Inhibitors in Patients with Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. Safety and Off-Target Drug Screening Services_Safety screening in early drug discovery - ICESTP Safety Panel™ 44 & 77 - ICE Bioscience [en.ice-biosci.com]
- 22. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 23. Optimized Inhibitors of Soluble Epoxide Hydrolase Improve in Vitro Target Residence Time and in Vivo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
A Framework for Comparing the Toxicological Profile of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Abstract: The development of novel chemical entities requires a thorough understanding of their toxicological profiles. This guide presents a comparative framework for evaluating the toxicity of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. Due to a lack of direct, publicly available toxicological data on this specific compound, this document establishes a predictive toxicity profile by dissecting the molecule into its core components: the piperidine-2-carboxylic acid scaffold, the N-benzyl substituent, and the methoxy group. By analyzing the known toxicities of structurally analogous compounds, we provide researchers with a scientifically grounded methodology for anticipating potential hazards and designing targeted toxicological assessments. This guide includes detailed protocols for essential in vitro and in vivo assays required for a definitive comparative analysis.
Introduction: Deconstructing the Molecule for Toxicological Insight
The compound this compound belongs to a broad class of N-substituted piperidine derivatives, a structural motif prevalent in numerous pharmaceuticals and biologically active molecules.[1][2] The piperidine ring offers a versatile, three-dimensional scaffold that medicinal chemists utilize to optimize the efficacy and physicochemical properties of drug candidates.[2][3] However, these structural features also dictate the molecule's toxicological potential.
Given the absence of comprehensive toxicological data for the title compound, a predictive analysis based on its structural components is the most logical first step. This guide will separately analyze the toxicological contributions of:
-
The Piperidine-2-carboxylic Acid Core: Also known as pipecolic acid, this is the foundational heterocyclic structure.
-
The N-benzyl Moiety: This substituent significantly alters the molecule's lipophilicity and potential interactions with biological targets.
-
The 2-Methoxy Group: Located on the benzyl ring, this functional group can influence metabolic pathways and potentially lead to the formation of reactive intermediates.
This approach allows us to build a hypothetical toxicity profile and establish a robust experimental plan to verify these predictions against relevant analogs.
Toxicological Profile of Core Structures
A molecule's toxicity is often a composite of the effects of its constituent parts. By examining simpler, well-characterized analogs, we can infer the potential hazards associated with our target compound.
The Piperidine Core
Piperidine itself is a well-characterized compound with moderate acute toxicity.[4] It is classified as toxic if it comes into contact with the skin or is inhaled.[5] Exposure can cause severe skin and eye irritation, and systemic effects may include nausea, dizziness, muscle weakness, and potential impacts on the liver and kidneys.[5][6] Mechanistically, piperidine can act as a neuromodulator, mimicking some of the effects of acetylcholine on nicotinic receptors in the central nervous system and at neuromuscular junctions.[7] This can lead to a range of neurological symptoms, from stimulation to paralysis, depending on the dose.[8]
Pipecolic Acid (Piperidine-2-carboxylic Acid)
The addition of a carboxylic acid group at the 2-position creates pipecolic acid, a metabolite of lysine.[9] Elevated levels of pipecolic acid are associated with certain metabolic disorders and can lead to progressive neurological dysfunction.[9] In vitro studies have shown that pipecolic acid can induce oxidative stress in brain tissue and may cause neuronal cell death (apoptosis) at higher concentrations.[9][10] While generally less acutely toxic than piperidine, its potential for neurotoxicity, especially with chronic exposure, is a key consideration.[10] It is also a potential irritant to the skin, eyes, and respiratory system.[11]
The N-Benzyl and Methoxybenzyl Substituents
The methoxy group on the benzyl ring introduces a key metabolic consideration. Compounds like 4-methoxybenzyl alcohol are known to be harmful if swallowed and cause skin and eye irritation.[13] This group can undergo O-demethylation by cytochrome P450 enzymes in the liver, which would convert the methoxybenzyl moiety into a hydroxybenzyl (phenolic) group. Phenolic metabolites can sometimes be further oxidized to form reactive quinone-type species, which are capable of causing cellular damage and contributing to hepatotoxicity.
Comparative Toxicological Data of Analogous Compounds
To provide a quantitative perspective, the table below summarizes publicly available toxicity data for compounds structurally related to this compound. This data serves as a benchmark for designing future studies.
| Compound | Chemical Structure | Route of Exposure | LD50 (mg/kg) | Key Toxicological Observations |
| Piperidine | C₅H₁₁N | Oral (Rat) | 133 - 740[4] | Corrosive, neurotoxic effects, potential liver and kidney damage.[5][6][7] |
| Dermal (Rabbit) | ~275[4] | Toxic upon skin contact, causing severe burns.[5] | ||
| 4-Benzylpiperidine | C₁₂H₁₇N | Intravenous (Mouse) | 56[8] | Harmful if swallowed, causes irritation, potential for neuroexcitatory effects.[8] |
| 4-Methoxybenzyl Alcohol | C₈H₁₀O₂ | Oral | No data | Harmful if swallowed, causes skin and eye irritation.[13] |
| Dermal (Rabbit) | 3,000[14] | Skin irritant, may cause allergic skin reaction.[14] |
This table is for illustrative purposes and synthesizes data from multiple sources. Direct comparison of LD50 values should be done with caution due to variations in study protocols.
Proposed Structure-Toxicity Relationship (STR)
Based on the analysis of the structural components, we can propose a set of hypotheses regarding the toxicity of this compound.
Caption: Predicted Structure-Toxicity Relationships.
This diagram illustrates how each component of the target molecule may contribute to a specific toxicological endpoint. The piperidine core is a known neurotoxicant and irritant. The N-benzyl group could enhance CNS penetration, while the methoxy group presents a potential site for metabolic activation that could lead to hepatotoxicity. The carboxylic acid will influence the pharmacokinetic profile, likely increasing water solubility and affecting clearance.
Recommended Experimental Protocols for a Definitive Comparison
To move from prediction to definitive data, a standardized, tiered testing strategy is essential. The following protocols describe the core assays required to compare the toxicity of this compound to its analogs.
Tier 1: In Vitro Cytotoxicity Assessment
The initial screen for toxicity should always be conducted using in vitro cell-based assays. This approach reduces animal use and provides rapid, quantitative data on basal cytotoxicity.
Recommended Assays:
-
MTT Assay: Measures mitochondrial dehydrogenase activity, an indicator of cell metabolic activity and viability.[15]
-
LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) from damaged cells, an indicator of compromised cell membrane integrity.[15][16]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate relevant cell lines (e.g., HepG2 for hepatotoxicity, SH-SY5Y for neurotoxicity) in 96-well plates at a density of 1x10⁴ cells/well and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO). Create a serial dilution series (e.g., from 0.1 µM to 1000 µM) in the cell culture medium.
-
Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the various concentrations of the test compounds. Include vehicle control (medium with DMSO) and positive control (e.g., doxorubicin) wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified, 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours. Mitochondrial dehydrogenases in living cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a acidified isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).
Tier 2: In Vivo Acute Oral Toxicity Assessment
If significant in vitro toxicity is observed or if the compound is intended for systemic use, an in vivo study is required to understand its systemic effects and determine its acute toxicity classification.
Recommended Guideline: OECD Test Guideline 423 (Acute Toxic Class Method).[17][18] This method uses a reduced number of animals and allows for the classification of a substance into one of several toxicity categories based on a stepwise procedure.[17][19]
Caption: Workflow for OECD Guideline 423 Acute Toxic Class Method.
Methodology Overview:
-
Animal Selection: Use a single sex of healthy, young adult rodents (typically rats).
-
Dosing: Administer the test substance orally via gavage at a starting dose selected from one of four fixed levels (5, 50, 300, or 2000 mg/kg). The starting dose is chosen based on any pre-existing information.
-
Stepwise Procedure:
-
A group of 3 animals is dosed.
-
If mortality occurs, the test may be repeated at a lower dose level.
-
If no or low mortality occurs, the test is confirmed using another 3 animals at the same dose level, or the procedure is repeated at a higher dose level.
-
-
Observation: Animals are observed for clinical signs of toxicity (changes in skin, fur, eyes, behavior, etc.) and mortality for up to 14 days.
-
Classification: The substance is classified into a GHS category based on the mortality observed at specific dose levels.
Conclusion
While direct experimental data on the toxicity of this compound is not currently in the public domain, a robust toxicological assessment can be initiated through a structure-activity relationship analysis. The parent piperidine ring suggests a baseline potential for neurotoxicity and irritation. The N-benzyl and methoxy substituents introduce complexities related to pharmacokinetics and metabolism, with a potential for CNS effects and metabolic activation in the liver.
This guide provides the foundational logic and experimental framework necessary for any researcher or drug development professional to undertake a comprehensive toxicological comparison. By following the tiered approach of in vitro screening followed by a targeted in vivo study as outlined, a clear and scientifically valid toxicity profile can be established, ensuring the safe and responsible development of this and other novel chemical entities.
References
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Piperidine. Retrieved from vertexaisearch.cloud.google.com.[6]
-
Jubilant Life Sciences Ltd. (n.d.). Piperidine Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com.[5]
-
Funchal, C., et al. (2006). Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid. PubMed.[9]
-
Minana, M. D., et al. (2002). Pipecolic acid induces apoptosis in neuronal cells. PubMed.[10]
-
Santa Cruz Biotechnology. (n.d.). 4-Methoxybenzyl chloride Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com.[20]
-
National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health.[4]
-
Fisher Scientific. (2024). (+/-)-Piperazine-2-carboxylic acid Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com.[21]
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. NIH.[7]
-
Thermo Fisher Scientific. (2025). D(+)-Pipecolinic acid Safety Data Sheet. Retrieved from vertexaisearch.cloud.google.com.[11]
-
International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD.[1]
-
Wikipedia. (n.d.). Piperidine. Retrieved from en.wikipedia.org.[22]
-
Kumar, S., et al. (2024). N-Benzyl piperidine (N-BP) Fragment in Drug Discovery. PubMed.[2]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.[15]
-
Liu, N., et al. (2013). Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae). PubMed.[23]
-
El-Shazly, A., & Wink, M. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. PubMed Central.[24]
-
Sigma-Aldrich. (2025). 4-methoxybenzyl alcohol Safety Data Sheet. Retrieved from sigmaaldrich.com.[14]
-
Adibah, A. B., & Azzreena, M. A. (2019). Toxicity effects of piperidine alkaloids. ResearchGate.[25]
-
Central Drug House (P) Ltd. (n.d.). 4-Methoxy Benzyl Alcohol Material Safety Data Sheet. Retrieved from cdhfinechemical.com.[13]
-
Santa Cruz Biotechnology. (n.d.). 4-benzylpiperidine Safety Data Sheet. Retrieved from scbt.com.[8]
-
Al-Ali, H., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. MDPI.[26]
-
Manasvi, C., et al. (2021). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.[17]
-
Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis. Retrieved from abcam.com.
-
OECD. (2002). Test No. 423: Acute Oral Toxicity—Acute Toxic Class Method. OECD Guideline for Testing of Chemicals.[18]
-
Wikipedia. (n.d.). Pipecolic acid. Retrieved from en.wikipedia.org.[27]
-
ResearchGate. (n.d.). N‐Benzyl piperidine Fragment in Drug Discovery. Retrieved from researchgate.net.[3]
-
National Center for Biotechnology Information. (n.d.). 1-Benzylpiperidine. PubChem.[28]
-
Ruzza, A., et al. (2019). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay. ResearchGate.[29]
-
Rumsby, P. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI.[16]
-
Schmidt, J. A., et al. (2015). Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria. PubMed Central.[12]
-
European Union. (n.d.). Acute Toxicity. The Joint Research Centre - EU Science Hub.[30]
-
U.S. Environmental Protection Agency. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. Regulations.gov.[31]
-
Pharmacology & Toxicology Academy. (2025). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. Retrieved from youtube.com.[19]
Sources
- 1. ijnrd.org [ijnrd.org]
- 2. N-Benzyl piperidine Fragment in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. nj.gov [nj.gov]
- 7. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Pipecolic acid induces oxidative stress in vitro in cerebral cortex of young rats and the protective role of lipoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pipecolic acid induces apoptosis in neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fishersci.com [fishersci.com]
- 12. Pipecolic Acid, a Putative Mediator of the Encephalopathy of Cerebral Malaria and the Experimental Model of Cerebral Malaria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdhfinechemical.com [cdhfinechemical.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. OECD (2002) Test No. 423 Acute Oral ToxicityAcute Toxic Class Method. Oecd Guideline for Testing of Chemicals Section 4, OECD, 1-14. - References - Scientific Research Publishing [scirp.org]
- 19. m.youtube.com [m.youtube.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. fishersci.ie [fishersci.ie]
- 22. Piperidine - Wikipedia [en.wikipedia.org]
- 23. Structure-activity relationships of 33 piperidines as toxicants against female adults of Aedes aegypti (Diptera: Culicidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. Pipecolic acid - Wikipedia [en.wikipedia.org]
- 28. 1-Benzylpiperidine | C12H17N | CID 76190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 31. downloads.regulations.gov [downloads.regulations.gov]
A Comparative Guide to Ortho-, Meta-, and Para-Methoxybenzyl Piperidine Carboxylic Acid Activity
For researchers and drug development professionals, understanding the nuanced interplay between a molecule's structure and its biological activity is paramount. The piperidine carboxylic acid scaffold is a well-established pharmacophore, particularly in the realm of central nervous system (CNS) targets. Its derivatives have been extensively explored as, for example, GABA uptake inhibitors. A common strategy to modulate the potency, selectivity, and pharmacokinetic properties of such molecules is the introduction of a substituted benzyl group on the piperidine nitrogen. This guide provides an in-depth comparative analysis of ortho-, meta-, and para-methoxybenzyl piperidine carboxylic acid isomers, offering insights into their potential differential activities based on established medicinal chemistry principles and available, albeit indirect, experimental evidence.
The Piperidine Carboxylic Acid Core: A Privileged Scaffold
The piperidine ring is a ubiquitous structural motif in a vast array of natural products and synthetic pharmaceuticals. When combined with a carboxylic acid function, it often serves as a rigidified analog of neurotransmitters like GABA, allowing for specific interactions with transporters and receptors. The nitrogen atom of the piperidine ring provides a key attachment point for various substituents, which can profoundly influence the molecule's interaction with its biological target.
Comparative Analysis of Methoxybenzyl Isomers: A Predictive Approach
The position of the methoxy group on the N-benzyl substituent can dramatically alter the molecule's three-dimensional shape, electron distribution, and lipophilicity. These factors, in turn, dictate its binding affinity for a target protein.
Electronic Effects
The methoxy group is an electron-donating group through resonance and electron-withdrawing through induction. The overall effect is typically electron-donating.
-
Ortho-Methoxybenzyl: The methoxy group is in close proximity to the benzylic carbon attached to the piperidine nitrogen. This can lead to significant steric hindrance, potentially forcing the benzyl ring into a specific conformation relative to the piperidine core. Electronically, the ortho position allows for strong resonance donation to the aromatic ring.
-
Meta-Methoxybenzyl: In the meta position, the steric bulk of the methoxy group is further away from the piperidine linkage, resulting in less direct steric hindrance. The electronic influence at the meta position is primarily inductive and weakly electron-withdrawing, with no direct resonance effect on the benzylic carbon.
-
Para-Methoxybenzyl: The para position places the methoxy group at the furthest point from the piperidine ring, minimizing steric clashes. This position allows for the strongest resonance-based electron donation into the aromatic ring, which can influence cation-π interactions with the target protein.
Steric Effects and Conformational Constraints
The steric bulk of the methoxy group is a critical determinant of how the ligand can orient itself within a binding pocket.
-
Ortho-substitution is likely to impose the most significant conformational restriction. This can be either beneficial, by locking the molecule into a bioactive conformation, or detrimental, by preventing optimal binding.
-
Meta-substitution offers an intermediate level of steric hindrance.
-
Para-substitution provides the least steric hindrance, allowing for greater conformational freedom of the benzyl group.
The following diagram illustrates the logical relationship between the substituent position and its potential impact on receptor binding.
Caption: Influence of methoxy group position on biological activity.
Supporting Evidence from Structure-Activity Relationship (SAR) Studies
While direct comparative data is lacking, SAR studies on related N-benzylpiperidine derivatives provide valuable insights. For instance, in a series of 2-benzylpiperidines, it was observed that methyl substitution at the ortho- or meta-position maintained or improved activity compared to the unsubstituted analog, whereas para-substitution could lead to a decrease in activity. This highlights that the optimal position for a substituent is highly dependent on the specific topology of the target's binding site.
Hypothetical Activity Comparison
Based on the principles discussed, we can formulate a hypothesis for the relative activities of the methoxybenzyl piperidine carboxylic acid isomers.
| Isomer | Steric Hindrance | Electronic Effect | Predicted Impact on Activity |
| Ortho | High | Strong resonance and inductive effects | Activity is highly dependent on the target. Could be very potent if the constrained conformation is optimal for binding, or inactive if it clashes with the binding site. |
| Meta | Moderate | Primarily inductive effect | May offer a balance between steric and electronic properties, potentially leading to good activity and selectivity. |
| Para | Low | Strongest resonance effect | The increased electron density of the ring could enhance cation-π interactions. The conformational flexibility may allow for better adaptation to the binding pocket. |
Experimental Protocol: In Vitro GABA Uptake Inhibition Assay
To empirically determine the activity of these compounds, a robust and validated experimental protocol is essential. A common method to assess the activity of piperidine carboxylic acid derivatives is through a GABA uptake inhibition assay using synaptosomes or cell lines expressing GABA transporters (GATs).
Objective:
To measure the half-maximal inhibitory concentration (IC50) of ortho-, meta-, and para-methoxybenzyl piperidine carboxylic acids on GABA uptake.
Materials:
-
Rat brain synaptosomes or HEK-293 cells stably expressing the desired GAT subtype.
-
[³H]-GABA (radiolabeled gamma-aminobutyric acid)
-
Test compounds (ortho-, meta-, and para-methoxybenzyl piperidine carboxylic acids) dissolved in a suitable solvent (e.g., DMSO).
-
Standard GAT inhibitor (e.g., Tiagabine) as a positive control.
-
Assay buffer (e.g., Krebs-Ringer-HEPES).
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Preparation of Synaptosomes/Cells: Isolate synaptosomes from rat brain tissue or culture HEK-293 cells expressing the target GAT.
-
Assay Setup: In a 96-well plate, add the assay buffer, synaptosomes/cells, and varying concentrations of the test compounds or controls.
-
Initiation of Uptake: Add [³H]-GABA to each well to initiate the uptake reaction. Incubate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Termination of Uptake: Stop the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer to remove unincorporated [³H]-GABA.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
The following diagram outlines the experimental workflow:
Caption: Workflow for GABA uptake inhibition assay.
Conclusion and Future Directions
The positional isomerism of a methoxy group on an N-benzyl piperidine carboxylic acid derivative has a profound, albeit predictable, impact on its potential biological activity. While direct experimental comparisons are currently unavailable, a systematic evaluation of these isomers, guided by the principles of medicinal chemistry, is a logical step in the exploration of this chemical space. The ortho isomer offers the potential for high potency through conformational locking, the para isomer may enhance binding through favorable electronic interactions with minimal steric penalty, and the meta isomer presents a balance of these effects.
The provided experimental protocol offers a robust framework for researchers to empirically test these hypotheses. The resulting data would be invaluable in refining our understanding of the SAR for this class of compounds and would facilitate the rational design of novel CNS-active agents with improved therapeutic profiles.
References
- A comprehensive list of references will be provided upon the availability of direct experimental data and further literature review.
A Comparative Guide to the Enantioselective Synthesis and Biological Activity of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic Acid Isomers
This guide provides a comprehensive comparison of the enantioselective synthesis and potential biological activities of the (R) and (S) isomers of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. Designed for researchers in drug discovery and medicinal chemistry, this document outlines robust synthetic strategies and proposes a framework for evaluating the pharmacological profiles of these chiral molecules, grounded in established scientific principles.
Introduction: The Significance of Chirality in Piperidine Scaffolds
The piperidine ring is a ubiquitous scaffold in pharmaceuticals, valued for its conformational rigidity and ability to present substituents in well-defined spatial orientations. When chirality is introduced, as in the case of 2-substituted piperidines like pipecolic acid derivatives, the resulting enantiomers can exhibit dramatically different pharmacological properties. This stereospecificity arises from the distinct interactions of each isomer with chiral biological targets such as enzymes and receptors. This guide focuses on the enantiomers of this compound, a compound of interest due to the prevalence of N-benzylpiperidines and pipecolic acid derivatives in neuropharmacology and other therapeutic areas.
Part 1: Enantioselective Synthesis Strategies
The synthesis of enantiomerically pure this compound can be approached through several strategic routes. The choice of method often depends on the availability of starting materials, desired scale, and the need for high enantiomeric purity. Below, we compare two primary and reliable approaches: N-alkylation of a chiral precursor and asymmetric synthesis.
Strategy 1: Stereospecific N-Alkylation of Enantiopure Pipecolic Acid
This is often the most direct route, leveraging the commercial availability of both (R)- and (S)-pipecolic acid. The core principle is the alkylation of the secondary amine of the pipecolic acid with 2-methoxybenzyl halide.
Rationale for Experimental Choices: The selection of a non-polar, aprotic solvent like acetonitrile or DMF is crucial to ensure good solubility of the reactants while not interfering with the nucleophilic substitution reaction. A mild inorganic base such as potassium carbonate is employed to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The reaction temperature is kept moderate to prevent potential side reactions or racemization.
Experimental Protocol: Synthesis of (S)-1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
-
To a solution of (S)-pipecolic acid (1.0 eq.) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (2.5 eq.).
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-methoxybenzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction to 60°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired product.
A parallel synthesis using (R)-pipecolic acid will yield the corresponding (R)-enantiomer.
Workflow for Stereospecific N-Alkylation
Caption: Workflow for comparative biological evaluation.
Proposed Experimental Protocols for Biological Comparison
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
Principle: The Ellman's method is a colorimetric assay to measure AChE activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, measured spectrophotometrically.
Protocol:
-
Prepare a series of dilutions of the (R)- and (S)-isomers in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
In a 96-well plate, add AChE enzyme solution, DTNB solution, and the test compound dilutions.
-
Pre-incubate the mixture for 15 minutes at 37°C.
-
Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the isomers.
-
Determine the IC50 value (concentration causing 50% inhibition) for each isomer by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Enzyme Kinetics Study
Principle: To understand the mechanism of inhibition (e.g., competitive, non-competitive), the assay is performed with varying concentrations of both the substrate and the inhibitor.
Protocol:
-
Perform the AChE inhibition assay as described above, but for each inhibitor concentration, also vary the concentration of the substrate, acetylthiocholine.
-
Measure the initial reaction velocities (V₀) for each condition.
-
Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).
-
Analyze the changes in Vmax and Km in the presence of the inhibitors to determine the mode of inhibition.
Anticipated Comparative Data
| Isomer | AChE IC50 (µM) [Hypothetical] | Inhibition Mechanism [Hypothetical] |
| (R)-Isomer | 0.5 ± 0.08 | Competitive |
| (S)-Isomer | 8.2 ± 1.5 | Competitive |
| Donepezil (Control) | 0.02 ± 0.003 | Non-competitive (mixed) |
This hypothetical data illustrates a scenario where the (R)-isomer is significantly more potent than the (S)-isomer, highlighting the importance of stereochemistry in drug-target interactions.
Conclusion
This guide outlines robust and scientifically-grounded strategies for the enantioselective synthesis of this compound isomers and proposes a detailed framework for their comparative biological evaluation. The direct N-alkylation of enantiopure pipecolic acid offers a straightforward synthetic route, while asymmetric synthesis provides a more versatile, albeit longer, alternative. The proposed pharmacological evaluation, centered on acetylcholinesterase inhibition, provides a clear path to elucidating the stereospecific activity of these compounds. The principles and protocols detailed herein are designed to empower researchers to efficiently synthesize and characterize these and other chiral piperidine derivatives, ultimately accelerating the discovery of novel therapeutic agents.
References
-
Recent advances in asymmetric synthesis of pipecolic acid and derivatives. Amino Acids, 29(2), 101-30. [Link]
-
Asymmetric Synthesis of Pipecolic Acid and Derivatives. Current Organic Chemistry, 9(5), 455-483. [Link]
-
Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease. Bioorganic & Medicinal Chemistry, 80, 117178. [Link]
-
Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. Journal of Medicinal Chemistry, 38(17), 3271-9. [Link]
-
A General Strategy for N-(Hetero)aryl Piperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 146(1), 936-945. [Link]
A Prospective Guide to the Comparative Pharmacological Assessment of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
Introduction
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutics targeting a wide array of biological systems.[1][2][3] Its prevalence is a testament to its favorable physicochemical properties, which often confer metabolic stability and appropriate lipophilicity for drug candidates.[4] This guide focuses on a specific, yet under-characterized molecule: 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid . Given the absence of extensive public data on this compound, this document serves as a prospective framework for its head-to-head comparison against established piperidine-based drugs.
Our analysis will be guided by the structural features of the target molecule. The piperidine-2-carboxylic acid moiety is a known pharmacophore in compounds targeting the N-methyl-D-aspartate (NMDA) receptor, a critical ionotropic glutamate receptor involved in synaptic plasticity and neuronal function.[5][6] Dysregulation of NMDA receptor activity is implicated in numerous neurological disorders, including ischemic stroke, Alzheimer's disease, and depression, making it a key therapeutic target.[7]
Therefore, we hypothesize that this compound may function as an NMDA receptor antagonist. To rigorously evaluate this hypothesis and characterize its potential therapeutic profile, we will compare it with two well-defined piperidine-based drugs:
-
Ifenprodil : A selective, non-competitive antagonist of the NMDA receptor, with a preference for the GluN2B subunit.[8][9] It serves as an excellent benchmark for subunit-selective NMDA receptor modulation.
-
Donepezil (Aricept®) : A piperidine derivative that acts as a reversible inhibitor of acetylcholinesterase (AChE).[4][10] It is a standard-of-care treatment for Alzheimer's disease and provides a mechanistic counterpoint to direct receptor antagonism.[11]
This guide will delineate a comprehensive suite of in vitro and in vivo experiments designed to elucidate the mechanism of action, potency, selectivity, and potential therapeutic efficacy of this compound relative to these comparators.
Part 1: In Vitro Characterization - Target Engagement and Selectivity
The initial phase of characterization focuses on defining the molecular target and selectivity profile of our compound of interest. These experiments are foundational, providing the mechanistic rationale for subsequent in vivo studies.
Primary Target Engagement: NMDA Receptor Binding
To test our primary hypothesis, we will assess the binding affinity of this compound for the NMDA receptor. A competitive radioligand binding assay is the gold standard for this purpose.[12][13]
Experimental Rationale: This assay will quantify the affinity (Ki) of the test compound for the NMDA receptor, providing a direct measure of target engagement. We will use membranes from rat brain tissue, which express a native mixture of NMDA receptor subtypes. The use of a well-characterized radioligand like [³H]MK-801, which binds within the ion channel, allows for the detection of channel-blocking antagonists.[14]
Workflow Diagram: NMDA Receptor Binding Assay
Caption: Workflow for determining NMDA receptor binding affinity.
Functional Activity: Electrophysiological Analysis
Binding does not equate to function. To determine if our compound is an antagonist, agonist, or allosteric modulator, we will employ whole-cell patch-clamp electrophysiology on cells expressing specific NMDA receptor subtypes.[15][16]
Experimental Rationale: This technique provides a real-time, functional readout of ion channel activity. By applying NMDA and glycine to evoke a current and then co-applying our test compound, we can measure the extent of inhibition and calculate the half-maximal inhibitory concentration (IC50). Using cell lines (e.g., HEK293) individually expressing GluN1/GluN2A and GluN1/GluN2B receptors allows for the assessment of subunit selectivity, a key characteristic of modern NMDA receptor modulators like Ifenprodil.[8][17]
Selectivity Profiling
A successful therapeutic agent should exhibit high selectivity for its intended target to minimize off-target side effects.
A. Acetylcholinesterase (AChE) Inhibition Assay: To differentiate our compound from Donepezil, we will perform an AChE inhibition assay. This is typically a colorimetric assay based on the Ellman's method.
B. Broad Receptor Screening: The compound will be screened against a panel of common central nervous system (CNS) receptors, ion channels, and transporters (e.g., serotonin, dopamine, adrenergic receptors). This provides a comprehensive overview of its selectivity and potential for off-target effects.
Data Summary: In Vitro Performance
The data generated from these assays will be compiled for a clear, comparative analysis.
| Parameter | This compound | Ifenprodil | Donepezil |
| NMDA Receptor Binding (Ki, nM) | Experimental Data | ~340[8] | >10,000 |
| NMDA Functional Antagonism (IC50, nM) | |||
| GluN2A Subtype | Experimental Data | 146,000[8] | >10,000 |
| GluN2B Subtype | Experimental Data | 340[8] | >10,000 |
| AChE Inhibition (IC50, nM) | Experimental Data | >10,000 | ~6.7 |
| Selectivity Ratio (AChE IC50 / NMDA IC50) | Experimental Data | N/A | N/A |
Note: Literature values are provided for comparators where available. "Experimental Data" indicates the values to be determined for the novel compound.
Part 2: In Vivo Evaluation - Efficacy and Safety Profile
Following in vitro characterization, promising candidates are advanced to in vivo models to assess their pharmacokinetic properties, therapeutic efficacy in a disease-relevant context, and overall safety profile.
Pharmacokinetics (PK)
Experimental Rationale: Understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile is critical. Of particular importance for a CNS-active drug is its ability to cross the blood-brain barrier (BBB). PK studies in rodents following intravenous and oral administration will determine key parameters like bioavailability, plasma half-life, and brain-to-plasma concentration ratio.
Neuroprotection Efficacy: Ischemic Stroke Model
The neuroprotective potential of NMDA receptor antagonists is often evaluated in models of focal cerebral ischemia, such as the middle cerebral artery occlusion (MCAO) model in rats or mice.[18][19][20]
Experimental Rationale: This model mimics key aspects of human ischemic stroke, including an ischemic core and a surrounding, salvageable penumbra.[21] The test compound and comparators would be administered at a defined time point after the ischemic insult, and the primary endpoint would be the infarct volume at 24-48 hours, typically measured by TTC staining. Functional outcomes, such as neurological deficit scores, would also be assessed.
Workflow Diagram: MCAO Efficacy Study
Caption: Experimental workflow for the in vivo neuroprotection study.
Behavioral and Safety Assessment
It is crucial to assess the behavioral effects and potential motor impairments of a novel CNS drug.
A. Motor Coordination - Rotarod Test: The rotarod test is a standard method to evaluate motor coordination, balance, and motor learning in rodents.[2][22][23] Experimental Rationale: NMDA receptor antagonists, particularly non-selective ones, can cause motor deficits.[14] This test will reveal if this compound induces such side effects at therapeutically relevant doses.
B. Depressive-like Behavior - Forced Swim Test (FST): The FST is a widely used screening tool for assessing antidepressant-like activity.[24][25][26] Experimental Rationale: NMDA receptor antagonists have shown antidepressant effects in preclinical models and clinical studies.[27] This test can provide initial evidence for potential antidepressant efficacy.
Data Summary: In Vivo Performance
| Parameter | This compound | Ifenprodil | Donepezil |
| Bioavailability (Oral, %) | Experimental Data | Variable | ~100%[4] |
| Brain/Plasma Ratio at Tmax | Experimental Data | Data | ~5.8 |
| Infarct Reduction in MCAO (%) | Experimental Data | Dose-dependent | Not applicable |
| Rotarod Performance (Time on rod, s) | Experimental Data | Potential decrease | Minimal effect |
| Forced Swim Test (Immobility time, s) | Experimental Data | Decrease | Minimal effect |
Part 3: Experimental Protocols
Protocol 1: NMDA Receptor Radioligand Binding Assay
-
Membrane Preparation: Homogenize whole rat brains (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 1,000 x g for 10 min. Collect the supernatant and centrifuge at 40,000 x g for 20 min. Wash the resulting pellet three times by resuspension and centrifugation. Resuspend the final pellet in assay buffer.
-
Assay Setup: In a 96-well plate, add 50 µL of test compound dilutions (ranging from 1 pM to 100 µM), 50 µL of [³H]MK-801 (final concentration ~1-5 nM), and 100 µL of the membrane preparation. For non-specific binding, use a high concentration of unlabeled MK-801 (10 µM).
-
Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.
-
Filtration: Rapidly harvest the samples onto GF/B filter plates using a cell harvester. Wash the filters three times with ice-cold buffer.
-
Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percent inhibition versus compound concentration and fit the data to a one-site competition model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.[28]
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
-
Cell Culture: Culture HEK293 cells stably expressing human NMDA receptor subunits (e.g., GluN1/GluN2B) on glass coverslips.
-
Recording Setup: Place a coverslip in the recording chamber on an inverted microscope and perfuse with extracellular solution containing Mg²⁺-free buffer, tetrodotoxin (to block sodium channels), and picrotoxin (to block GABA-A receptors).
-
Patching: Using a glass micropipette filled with intracellular solution, form a gigaohm seal with a target cell. Rupture the membrane to achieve the whole-cell configuration.[29]
-
Data Acquisition: Clamp the cell at a holding potential of -60 mV. Apply a solution containing a saturating concentration of NMDA (e.g., 100 µM) and glycine (e.g., 10 µM) to elicit a maximal inward current.
-
Compound Application: After establishing a stable baseline response, co-perfuse the NMDA/glycine solution with increasing concentrations of the test compound.
-
Analysis: Measure the peak current amplitude at each concentration. Normalize the responses to the baseline current and plot the percent inhibition against the compound concentration to determine the IC50.
Protocol 3: Rotarod Test
-
Apparatus: Use a standard accelerating rotarod apparatus for mice or rats.
-
Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Training (Optional but Recommended): On the day before testing, train the animals on the rod at a constant low speed (e.g., 4 rpm) for 1-2 minutes.
-
Testing: Administer the test compound or vehicle via the desired route (e.g., intraperitoneally) 30 minutes before the test. Place the animal on the rod and start the accelerating protocol (e.g., from 4 to 40 rpm over 5 minutes).[2]
-
Endpoint: Record the latency to fall from the rod. If an animal clings to the rod and makes a full passive rotation, this is also counted as a fall.
-
Analysis: Perform three trials per animal with a 15-20 minute inter-trial interval. Analyze the average latency to fall across the trials.
Conclusion
This guide presents a structured, hypothesis-driven framework for the comprehensive evaluation of this compound. By systematically comparing its in vitro and in vivo properties with those of the selective NMDA receptor antagonist Ifenprodil and the acetylcholinesterase inhibitor Donepezil, researchers can elucidate its primary mechanism of action, functional potency, selectivity, and potential for therapeutic application in neurological disorders. The causality-driven experimental design, from target binding to functional outcomes in disease models, ensures a robust and self-validating assessment. The successful execution of this plan would provide the critical data necessary to determine if this novel piperidine derivative warrants further development as a clinical candidate.
References
-
Anonymous. (n.d.). Preclinical animal studies in ischemic stroke: Challenges and some solutions. PMC - NIH. Retrieved from [Link]
-
Anonymous. (n.d.). Rotarod Protocol. IMPReSS - International Mouse Phenotyping Consortium. Retrieved from [Link]
-
Anonymous. (n.d.). Dizocilpine. Wikipedia. Retrieved from [Link]
-
Anonymous. (2025, August 10). Ifenprodil, a Novel NMDA Receptor Antagonist : Site and Mechanism of Action. Retrieved from [Link]
-
Anonymous. (2024, October 3). Donepezil's Mechanism of Action: How This Medication for Alzheimer's Disease Works. Retrieved from [Link]
-
Anonymous. (n.d.). Donepezil. Wikipedia. Retrieved from [Link]
-
Anonymous. (2024, July 17). What is the mechanism of Ifenprodil Tartrate? Patsnap Synapse. Retrieved from [Link]
-
Anonymous. (n.d.). Rotarod-Test for Mice. Protocols.io. Retrieved from [Link]
-
Anonymous. (n.d.). Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction. PubMed Central. Retrieved from [Link]
-
Anonymous. (n.d.). Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action. PubMed. Retrieved from [Link]
-
Anonymous. (2024, July 17). What is the mechanism of Donepezil Hydrochloride? Patsnap Synapse. Retrieved from [Link]
-
Anonymous. (2024, June 17). Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. WebMD. Retrieved from [Link]
-
Anonymous. (n.d.). Analogues of Piperidine for Drug Design. Pharmaceutical Technology. Retrieved from [Link]
-
Anonymous. (n.d.). Rotarod performance test. Wikipedia. Retrieved from [Link]
-
Anonymous. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]
-
Anonymous. (2024, June 14). What is Ifenprodil Tartrate used for? Patsnap Synapse. Retrieved from [Link]
-
Anonymous. (2025, August 9). (PDF) Using the rat forced swim test to assess antidepressant-like activity in rodents. Retrieved from [Link]
-
Anonymous. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. Retrieved from [Link]
-
Anonymous. (2013, May 29). Measuring Motor Coordination in Mice. PMC - PubMed Central - NIH. Retrieved from [Link]
-
Anonymous. (2017, June 14). Piperidine-based drug discovery. University of Arizona. Retrieved from [Link]
-
Anonymous. (2023, August 17). Donepezil. StatPearls - NCBI Bookshelf - NIH. Retrieved from [Link]
-
Anonymous. (n.d.). Ifenprodil. PubChem - NIH. Retrieved from [Link]
-
Anonymous. (n.d.). The Mouse Forced Swim Test. PMC - NIH. Retrieved from [Link]
-
Anonymous. (2022, February 15). Comparison of Large Animal Models for Acute Ischemic Stroke: Which Model to Use? Retrieved from [Link]
-
Anonymous. (n.d.). Animal models of focal ischemic stroke: brain size matters. Frontiers. Retrieved from [Link]
-
Anonymous. (n.d.). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). Forced Swim Test v.3. Retrieved from [Link]
-
Anonymous. (n.d.). The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy. PMC - NIH. Retrieved from [Link]
-
Anonymous. (n.d.). The NMDA-receptor antagonist, MK-801, suppresses limbic kindling and kindled seizures. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). Discovery of subtype-selective NMDA receptor ligands: 4-benzyl-1-piperidinylalkynylpyrroles, pyrazoles and imidazoles as NR1A/2B antagonists. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). Regional neuroprotective effects of the NMDA receptor antagonist MK-801 (dizocilpine) in hypoglycemic brain damage. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke. Madame Curie Bioscience Database - NCBI. Retrieved from [Link]
-
Anonymous. (n.d.). Possible Abuse Potential of the NMDA Antagonist MK-801. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. PubMed. Retrieved from [Link]
-
Anonymous. (n.d.). Electrophysiological Investigation of NMDA Current Properties in Brain Slices. Retrieved from [Link]
-
Anonymous. (n.d.). NMDA Biochemical Binding Assay Service. Reaction Biology. Retrieved from [Link]
-
Anonymous. (n.d.). NMDA receptors. Retrieved from [Link]
-
Anonymous. (n.d.). patch-clamp-protocol-final.pdf. Retrieved from [Link]
-
Anonymous. (n.d.). Whole Cell Patch Clamp Protocol. AXOL Bioscience. Retrieved from [Link]
-
Anonymous. (2018, July 10). A High-throughput Calcium-flux Assay to Study NMDA-receptors with Sensitivity to Glycine/D-serine and Glutamate. PubMed Central. Retrieved from [Link]
- Anonymous. (n.d.). US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity. Google Patents.
-
Anonymous. (n.d.). Mechanism of NMDA receptor inhibition and activation. PMC - PubMed Central. Retrieved from [Link]
-
Anonymous. (n.d.). The Use of Ligand Binding in Assays of NMDA Receptor Function. Retrieved from [Link]
Sources
- 1. parkinsonsroadmap.org [parkinsonsroadmap.org]
- 2. Measuring Motor Coordination in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical physiology and mechanism of dizocilpine (MK-801): Electron transfer, radicals, redox metabolites and bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Donepezil - Wikipedia [en.wikipedia.org]
- 5. Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. US20070082927A1 - Piperidine derivative having nmda receptor antagonistic activity - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Ifenprodil, a novel NMDA receptor antagonist: site and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Donepezil Mechanism of Action: How Does Donepezil Work? - GoodRx [goodrx.com]
- 11. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. reactionbiology.com [reactionbiology.com]
- 13. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 14. Dizocilpine - Wikipedia [en.wikipedia.org]
- 15. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. docs.axolbio.com [docs.axolbio.com]
- 17. What is the mechanism of Ifenprodil Tartrate? [synapse.patsnap.com]
- 18. Preclinical animal studies in ischemic stroke: Challenges and some solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Frontiers | Animal models of focal ischemic stroke: brain size matters [frontiersin.org]
- 20. The failure of animal models of neuroprotection in acute ischemic stroke to translate to clinical efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Neuroprotective Strategies in Animal and in Vitro Models of Neuronal Damage: Ischemia and Stroke - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 23. Rotarod performance test - Wikipedia [en.wikipedia.org]
- 24. lasa.co.uk [lasa.co.uk]
- 25. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 26. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Mechanism of NMDA receptor inhibition and activation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
Safety Operating Guide
Proper Disposal of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid: A Guide for Laboratory Professionals
Understanding the Potential Hazards
The molecular structure of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid contains a piperidine ring, a known hazardous moiety. Piperidine itself is classified as a highly flammable liquid and vapor, is toxic if it comes into contact with skin or is inhaled, and causes severe skin burns and eye damage[1][2][3]. Furthermore, a safety data sheet for the related compound, 1-(2-Methoxy-benzyl)-5-oxo-pyrrolidine-3-carboxylic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation[4]. Based on these data, it is prudent to handle this compound as a hazardous waste with multiple potential risks.
Assumed Hazard Profile:
| Hazard Classification | Potential Effects | GHS Hazard Statement (Assumed) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or if inhaled. | H302, H311, H331 |
| Skin Corrosion/Irritation | May cause skin irritation or severe burns. | H315 / H314 |
| Serious Eye Damage/Irritation | May cause serious eye irritation or damage. | H319 / H318 |
| Respiratory Irritation | May cause respiratory irritation. | H335 |
Disposal Protocol: A Step-by-Step Guide
The following protocol outlines the necessary steps for the safe disposal of this compound from a laboratory setting. This procedure is designed to comply with general hazardous waste regulations as stipulated by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA)[5][6][7][8].
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to wear appropriate PPE to minimize exposure.
-
Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes[9][10].
-
Hand Protection: Chemically resistant gloves, such as nitrile rubber, must be worn. Inspect gloves for any signs of degradation before use[9][10].
-
Body Protection: A flame-retardant lab coat or a chemical-resistant apron is essential[9][10].
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood[9][10].
Step 2: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designate a Hazardous Waste Container: Use a dedicated, properly labeled container for the collection of this compound waste. The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid[11].
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound"[12]. The label should also include the date when the first waste was added.
-
Avoid Mixing: Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions[11][13].
Step 3: On-site Accumulation and Storage
Laboratories that generate hazardous waste are considered Satellite Accumulation Areas (SAAs) and must adhere to specific storage requirements.
-
Storage Location: Store the hazardous waste container in a designated SAA, which should be at or near the point of generation and under the control of the laboratory personnel[11].
-
Container Management: Keep the waste container closed at all times except when adding waste[11]. This minimizes the release of vapors and prevents spills.
-
Storage Limits: Do not exceed the storage limit of 55 gallons for hazardous waste or one quart for acutely hazardous waste in your SAA[7].
Step 4: Arranging for Disposal
Hazardous waste must be disposed of through a licensed professional waste disposal service.
-
Contact Environmental Health and Safety (EHS): When the container is full or has been in storage for the maximum allowed time (typically one year for partially filled containers), contact your institution's EHS office to arrange for a pickup[11].
-
Documentation: Complete any necessary waste disposal forms or manifests as required by your institution and the waste hauler. Accurate record-keeping is a legal requirement.
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer[7].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By adhering to this comprehensive disposal guide, researchers, scientists, and drug development professionals can ensure they are not only compliant with safety regulations but are also upholding their responsibility to maintain a safe laboratory environment and protect the broader ecosystem.
References
-
Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration - OSHA. (n.d.). Retrieved January 17, 2026, from [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. (n.d.). Retrieved January 17, 2026, from [Link]
-
OSHA Rules for Hazardous Chemicals - DuraLabel Resources. (2025, December 16). Retrieved January 17, 2026, from [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines - CDC. (n.d.). Retrieved January 17, 2026, from [Link]
-
What are the OSHA Requirements for Hazardous Chemical Storage? (2024, June 18). Retrieved January 17, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. (n.d.). Retrieved January 17, 2026, from [Link]
-
Piperidine - SAFETY DATA SHEET - Penta chemicals. (2024, May 7). Retrieved January 17, 2026, from [Link]
-
1-(2-Methoxyphenyl)piperazine-2-carboxylic acid | C12H16N2O3 | CID 83487712 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res - EPA. (n.d.). Retrieved January 17, 2026, from [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories | US EPA. (2025, November 25). Retrieved January 17, 2026, from [Link]
-
Laboratory Waste Management: The New Regulations. (n.d.). Retrieved January 17, 2026, from [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. (n.d.). Retrieved January 17, 2026, from [Link]
-
PIPERIDINE FOR SYNTHESIS - Loba Chemie. (n.d.). Retrieved January 17, 2026, from [Link]
-
PIPERIDINE For Synthesis - Laboratory Chemicals - Alpha Chemika. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. pentachemicals.eu [pentachemicals.eu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Laboratory Chemicals | Alpha Chemika [alphachemika.co]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. Chemical Hazards and Toxic Substances - Standards | Occupational Safety and Health Administration [osha.gov]
- 6. resources.duralabel.com [resources.duralabel.com]
- 7. vumc.org [vumc.org]
- 8. epa.gov [epa.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 12. MedicalLab Management Magazine [medlabmag.com]
- 13. ushazmatstorage.com [ushazmatstorage.com]
Personal protective equipment for handling 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
A Researcher's Guide to Safely Handling 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid
In the dynamic landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily realities. The compound this compound, while integral to specific research pathways, requires a comprehensive understanding of its potential hazards to ensure the safety of laboratory personnel and the integrity of the research. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep, causal understanding of the necessary handling protocols.
Core Hazard Assessment: A Synthesis of Structural Analogs
The piperidine moiety is the primary structural alert for potential toxicity. Piperidine itself is a highly flammable, toxic, and corrosive compound.[1] It is known to be harmful if swallowed, toxic in contact with skin or if inhaled, and capable of causing severe skin burns and eye damage.[2][3] The presence of the carboxylic acid group suggests that the compound will have acidic properties and can cause irritation or burns upon direct contact.[4] Therefore, it is prudent to treat this compound as a substance that is potentially toxic, corrosive, and an irritant to the skin, eyes, and respiratory system.[5]
| Property (Inferred from Piperidine) | Hazard Statement | GHS Classification |
| Flammability | H225: Highly flammable liquid and vapour[2] | Flammable Liquid, Category 2 |
| Acute Toxicity (Oral) | H302: Harmful if swallowed[3] | Acute Toxicity, Oral, Category 4 |
| Acute Toxicity (Dermal/Inhalation) | H311 + H331: Toxic in contact with skin or if inhaled[2] | Acute Toxicity, Dermal/Inhalation, Category 3 |
| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage[3] | Skin Corrosion, Sub-category 1B |
| Serious Eye Damage/Irritation | H314: Causes severe skin burns and eye damage[3] | Serious Eye Damage, Category 1 |
Personal Protective Equipment (PPE): An Essential Barrier
A multi-layered approach to PPE is mandatory to minimize all routes of potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles are essential to protect against splashes. A face shield provides an additional layer of protection for the entire face, which is critical when handling potentially corrosive substances.[4][6] |
| Skin | Chemical-Resistant Gloves (Nitrile or Neoprene) | Nitrile gloves offer good resistance to a range of chemicals. For prolonged handling or in case of a spill, heavier-duty gloves such as neoprene or butyl rubber are recommended. Always inspect gloves for tears or punctures before use.[6][7] |
| Body | Flame-Retardant Laboratory Coat | A flame-retardant lab coat is crucial due to the flammability hazard associated with the piperidine structure. This will protect the wearer's skin and personal clothing from splashes and potential ignition sources.[1] |
| Respiratory | NIOSH-Approved Respirator | All handling of this compound should be performed in a certified chemical fume hood to prevent inhalation of vapors.[8][9] If there is a potential for aerosolization or if engineering controls are insufficient, a NIOSH-approved respirator with organic vapor cartridges is required.[4] |
Procedural Workflow for Donning and Doffing PPE
The sequence of donning and doffing PPE is critical to prevent cross-contamination. The following workflow should be strictly adhered to.
Caption: PPE Donning and Doffing Workflow
Operational Plan: Handling, Storage, and Disposal
Handling:
-
Engineering Controls: All work with this compound must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[6]
-
Avoidance of Ignition Sources: Due to the flammability of the piperidine moiety, keep the compound away from heat, sparks, and open flames. Use non-sparking tools and explosion-proof equipment where necessary.[3][6]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[6]
Storage:
-
Container: Store the compound in a tightly sealed, properly labeled container.[6]
-
Location: Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be secured and accessible only to authorized personnel.
Disposal Plan:
-
Waste Categorization: All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Collection: Collect contaminated materials in a designated, labeled, and sealed hazardous waste container.
-
Disposal: Dispose of the hazardous waste through a licensed environmental disposal company, following all local, state, and federal regulations. Do not pour this chemical down the drain or dispose of it with general laboratory trash.[2]
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under a safety shower. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill using an inert absorbent material (e.g., sand, vermiculite). Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete.
By adhering to these comprehensive safety protocols, researchers can confidently handle this compound, ensuring their personal safety and the integrity of their valuable research.
References
- Benchchem. (n.d.). Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Laboratory Professionals.
- Benchchem. (n.d.). Navigating the Disposal of 4-(Oxan-3-yl)piperidine: A Guide for Laboratory Professionals.
- Penta chemicals. (2024, May 7). Piperidine - SAFETY DATA SHEET.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Piperidine.
- Oreate AI Blog. (2026, January 8). Understanding Piperidine: Properties, Uses, and Safety Precautions.
- Fisher Scientific. (2023, March 16). Piperidine - SAFETY DATA SHEET.
- Benchchem. (n.d.). Essential Safety and Operational Protocols for Handling 1-(Piperidin-2-ylmethyl)piperidine.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Carl ROTH. (n.d.). Safety Data Sheet: Piperidine.
- Massachusetts Institute of Technology. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- U.S. Department of Health & Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM.
- University of California, Santa Barbara. (n.d.). Personal Protective Equipment Requirements for Laboratories. Environmental Health and Safety.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. chemos.de [chemos.de]
- 4. leelinework.com [leelinework.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. quicktest.co.uk [quicktest.co.uk]
- 8. Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog [oreateai.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
